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Anagyrin

Cat. No.: B10820441
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-HDYSRYHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anagyrin is a quinolizidine alkaloid (IUPAC name: (7Ξ,7aR,14Ξ)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1′,2′-e][1,5]diazocin-4-one) naturally found in several Lupinus species and other plants like Thermopsis rhombifolia and Sophora flavescens . With a molecular formula of C15H20N2O and a molar mass of 244.338 g·mol−1, it is recognized for its significant research value in teratogenesis and neuropharmacology . The compound is most well-known for its teratogenic effects, specifically causing "crooked calf syndrome" when ingested by pregnant cattle, characterized by arthrogryposis, scoliosis, torticollis, and cleft palate . Its primary mechanism of action involves acting as a competitive acetylcholine inhibitor, interfering with neuronal signal transduction . Recent studies confirm that anagyrine acts as a potent desensitizer of both autonomic and fetal muscle-type nicotinic acetylcholine receptors (nAChR), with DC50 values of 6.9 and 139 μM, respectively, a process that can occur without metabolic activation . This receptor desensitization, which leads to fetal movement depression, is considered the putative mechanism behind its teratogenicity . Beyond teratogenesis, anagyrine is a valuable compound for neuropharmacological research, given its interaction with nicotinic and muscarinic receptors, where it exhibits a 16-times stronger binding affinity for muscarinic receptors . It also serves as a critical analytical standard in the quality control of food and feed, particularly with the recent adoption of an EU draft monitoring recommendation for quinolizidine alkaloids in lupins and lupin products . This product is provided for research purposes only. For Research Use Only. Not for Human or Veterinary Drug Use, nor for Consumption as a Food Supplement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B10820441 Anagyrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1

InChI Key

FQEQMASDZFXSJI-HDYSRYHKSA-N

Isomeric SMILES

C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Origin of Product

United States

Foundational & Exploratory

Anagyrine in Lupinus Species: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinolizidine alkaloid anagyrine, focusing on its natural sources within the Lupinus genus, geographical distribution, and quantitative analysis. Detailed experimental protocols for extraction and quantification are provided, alongside visualizations of the biosynthetic pathway and analytical workflows to support research and drug development endeavors.

Introduction to Anagyrine

Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, most notably within the genus Lupinus. It is of significant interest to the scientific community due to its teratogenic effects, particularly in livestock. Ingestion of anagyrine-containing lupines by pregnant cows between the 40th and 70th day of gestation can lead to a congenital condition in calves known as "crooked calf disease," characterized by skeletal deformities.[1][2] This toxicity underscores the importance of understanding the distribution and concentration of anagyrine in Lupinus species, especially in regions where these plants are prevalent in rangelands.

Natural Sources and Geographical Distribution

Anagyrine is not ubiquitous across all Lupinus species. Its presence and concentration are highly variable, depending on the species, geographical location, and even the developmental stage of the plant. The majority of anagyrine-containing lupines are found in Western North America.

Key Lupinus Species Containing Anagyrine:

  • Lupinus caudatus (Tailcup Lupine): Widely reported to contain anagyrine, often at levels considered teratogenic.[1][3]

  • Lupinus sericeus (Silky Lupine): Another species frequently cited as a source of anagyrine.[1][4]

  • Lupinus leucophyllus (Velvet Lupine): Known to contain anagyrine and other quinolizidine alkaloids.[2][4]

  • Lupinus latifolius (Broadleaf Lupine): Identified as a source of anagyrine.

  • Lupinus argenteus (Silvery Lupine): Contains a distinct profile of quinolizidine and piperidine alkaloids, including anagyrine in some cases.[3][4]

  • Lupinus polyphyllus (Bigleaf Lupine): While some selections have been analyzed and found to be free of anagyrine, others are known to contain it.[4][5]

  • Lupinus formosus : Noted for its piperidine alkaloid composition and its potential to induce crooked calf disease, which is linked to anagyrine.

It is crucial to note that even within a species known to produce anagyrine, individual plant populations may have varying levels of the alkaloid, with some containing non-teratogenic amounts.[1] Conversely, some species, such as sweet selections of Lupinus luteus, Lupinus angustifolius, and Lupinus albus, have been analyzed and found to be devoid of anagyrine.[5]

Quantitative Data on Anagyrine Content

The concentration of anagyrine in Lupinus species is a critical factor in assessing their potential toxicity. The following table summarizes quantitative data from various studies. It is important to consider that concentrations can vary based on the plant part, stage of growth, and environmental conditions.

Lupinus SpeciesPlant PartAnagyrine Concentration (g/kg dry matter)Reference
Lupinus caudatusAerial parts≥ 1.44[1][3]
Lupinus sericeusAerial partsCan exceed 1.44[1]
Lupinus leucophyllusPlant materialContains four major quinolizidine alkaloids including anagyrine[2]
Lupinus argenteusNot specifiedVariable[3]
Mountain Silvery LupineSeeds4.83[1]
Mt. Rose LupineNot specified10.27[3]

Note: The concentration of 1.44 g/kg is often cited as the minimum teratogenic level.[1][3]

Experimental Protocols

The accurate quantification of anagyrine in plant material is essential for research and safety assessments. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation and Extraction
  • Sample Collection and Preparation: Collect the desired plant parts (e.g., leaves, stems, seeds). The samples should be dried to a constant weight and then finely ground to a homogenous powder to ensure representative sampling.[6]

  • Extraction:

    • Weigh approximately 0.250 g of the fine ground plant material into a suitable vessel.

    • Add 8 mL of 0.5 N HCl and sonicate for 30 minutes. Repeat this step.[6]

    • Centrifuge the mixture at 4000 rpm for 5 minutes and combine the supernatants.[6]

    • Adjust the pH of the combined supernatant to 10.0 with 1 N NaOH.[6]

    • Perform a liquid-liquid extraction three times with 20 mL of dichloromethane for each extraction.[6]

    • Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.

Analytical Quantification by GC-MS
  • Derivatization (if necessary): Depending on the specific GC column and conditions, derivatization may be required to improve the volatility and thermal stability of the alkaloids.

  • Instrumental Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject an aliquot of the sample into a GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: An initial temperature of around 100°C, ramped up to approximately 300°C. The specific program should be optimized for the separation of quinolizidine alkaloids.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity and selectivity.

  • Quantification: Create a calibration curve using certified anagyrine standards. The concentration of anagyrine in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Analytical Quantification by HPLC-MS/MS
  • Instrumental Analysis:

    • Reconstitute the dried extract in a mobile phase-compatible solvent.

    • Inject an aliquot of the sample into an HPLC-MS/MS system.

    • High-Performance Liquid Chromatograph (HPLC) Conditions:

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., ammonium formate and formic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of anagyrine.[7][8]

  • Quantification: Similar to GC-MS, quantification is achieved by using a calibration curve prepared from certified anagyrine standards.

Visualizations

Quinolizidine Alkaloid Biosynthetic Pathway

The biosynthesis of anagyrine, like other quinolizidine alkaloids, begins with the amino acid L-lysine. The following diagram illustrates the initial steps of this pathway.

anagyrine_biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) aminopentanal 5-Aminopentanal cadaverine->aminopentanal Copper Amine Oxidase (CuAO) piperideine Δ¹-Piperideine aminopentanal->piperideine Spontaneous Cyclization quinolizidine_core Quinolizidine Alkaloid Core piperideine->quinolizidine_core Further Enzymatic Steps anagyrine Anagyrine quinolizidine_core->anagyrine Specific Biosynthetic Enzymes

Caption: Initial steps of the quinolizidine alkaloid biosynthetic pathway.

Experimental Workflow for Anagyrine Analysis

The following diagram outlines the general workflow for the extraction and analysis of anagyrine from Lupinus species.

anagyrine_workflow start Plant Material Collection (Lupinus sp.) prep Drying and Grinding start->prep extraction Acidic Extraction (0.5 N HCl) prep->extraction centrifugation Centrifugation extraction->centrifugation ph_adjustment pH Adjustment (pH 10) centrifugation->ph_adjustment l_l_extraction Liquid-Liquid Extraction (Dichloromethane) ph_adjustment->l_l_extraction evaporation Evaporation to Dryness l_l_extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution analysis GC-MS or HPLC-MS/MS Analysis reconstitution->analysis quantification Quantification (External Standard) analysis->quantification

Caption: Workflow for anagyrine extraction and analysis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anagyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in plants of the Lupinus (lupins) and Anagyris genera.[1] First isolated in 1885 from Anagyris foetida, it is a molecule of significant interest due to its potent teratogenic effects, notably causing "crooked calf disease" in livestock.[1] Its biological activity stems from its interaction with nicotinic and muscarinic acetylcholine receptors.[1][2] This document provides a comprehensive technical overview of anagyrine's chemical structure, absolute stereochemistry, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key workflows are visualized to support advanced research and drug development applications.

Chemical Structure and Properties

Anagyrine is a complex alkaloid built upon a tetracyclic quinolizidine core. This rigid structure incorporates a pyridone ring, which is crucial for its biological activity.

Molecular Structure:

  • Chemical Formula: C₁₅H₂₀N₂O[2][3][4][5]

  • Molar Mass: 244.338 g·mol⁻¹[1][4]

  • Systematic IUPAC Name: (7R,14R,14aR)-1,3,4,6,7,13,14,14a-octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1][4]diazocin-11-one[2]

  • CAS Number: 486-89-5[2][3][4]

The molecule consists of four fused rings, designated A, B, C, and D. Ring A is a planar pyridone ring fused to a sofa-shaped ring B. Rings C and D adopt chair conformations with a cis-ring junction.[6]

Identifier Type Value
Molecular Formula C₁₅H₂₀N₂O
Molar Mass 244.338 g/mol
CAS Number 486-89-5
InChI InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1
SMILES C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O

Table 1: Core Chemical Properties and Identifiers for Anagyrine.[1][2][3][4][5]

Stereochemistry and Absolute Configuration

The biological activity of anagyrine is intrinsically linked to its specific three-dimensional structure. The molecule possesses three stereogenic centers, leading to a defined absolute configuration.

The absolute configuration of anagyrine has been unambiguously determined through X-ray crystallography of its perchlorate salt.[6] The configuration of the chiral atoms is C-6R, C-8R, C-10R (based on the numbering in the crystallographic study) or (7R, 14R, 14aR) under IUPAC nomenclature.[2][6] This specific spatial arrangement is critical for its interaction with biological receptors. Its C-10 epimer is known as thermopsine.[6]

cluster_molecule Anagyrine Structure cluster_config Absolute Configuration anagyrine_img anagyrine_img C7 C7 (R) anagyrine_img->C7 Chiral Center 1 C14 C14 (R) anagyrine_img->C14 Chiral Center 2 C14a C14a (R) anagyrine_img->C14a Chiral Center 3 A Isolation from Plant Material B Purification via Column Chromatography A->B C Preliminary Analysis (Mass Spec, 1D NMR) B->C D Preparation of Anagyrine Perchlorate Crystals B->D H 2D NMR Analysis (COSY, HMBC, NOESY) C->H E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Absolute Configuration Determined F->G I Confirmation of Structure in Solution G->I Corroboration H->I Anagyrine Anagyrine nAChR Nicotinic ACh Receptor (nAChR) (Neuromuscular Junction) Anagyrine->nAChR Binds as partial agonist Activation Initial Activation (Cation Channel Opens) nAChR->Activation Causes Desensitization Prolonged Binding leads to Receptor Desensitization Activation->Desensitization Followed by Inhibition Inhibition of Fetal Movement Desensitization->Inhibition Results in Deformity Musculoskeletal Deformities (Crooked Calf Disease) Inhibition->Deformity Causes

References

The Anagyrine Enigma: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a tetracyclic quinolizidine alkaloid (QA), is a secondary metabolite found in various plant species, notably within the genera Lupinus and Genista.[1] Its biological activities, including teratogenic effects, have prompted significant interest within the scientific and pharmaceutical communities.[2] Despite decades of research into the broader quinolizidine alkaloid pathway, the precise biosynthetic route to anagyrine remains an area of active investigation. This technical guide synthesizes the current understanding of anagyrine biosynthesis, presenting a framework for future research and drug development. We will delve into the proposed enzymatic steps, present available quantitative data, detail relevant experimental protocols, and visualize the biosynthetic and potential regulatory pathways.

The Core Quinolizidine Alkaloid Pathway: A Foundation for Anagyrine

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine. The initial, well-characterized steps of the pathway are conserved across numerous plant species and provide the foundational precursors for the vast diversity of QA structures.[3]

The journey from L-lysine to the central tetracyclic QA core involves a series of enzymatic reactions:

  • Decarboxylation: L-lysine is decarboxylated to cadaverine by the enzyme L-lysine decarboxylase (LDC) .[3][4]

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination to 5-aminopentanal, a reaction catalyzed by a copper amine oxidase (CAO) . 5-aminopentanal then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[3]

  • Formation of the Quinolizidine Skeleton: Through a series of complex, and not fully elucidated, condensation and cyclization reactions, three molecules of cadaverine (via Δ¹-piperideine) are thought to ultimately form the tetracyclic quinolizidine core of alkaloids like lupanine and sparteine.[5][6]

The Anagyrine Branch: A Frontier of Alkaloid Biosynthesis

Anagyrine is an α-pyridone QA, and its formation is hypothesized to be a late-stage modification of a tetracyclic QA precursor, such as lupanine or sparteine.[1] The introduction of the α-pyridone ring is believed to occur through oxidative reactions, a common mechanism for structural diversification of alkaloids in plants.[7]

Key Enzymatic Players: The Cytochrome P450 Monooxygenases

The primary candidates for catalyzing the conversion of a tetracyclic QA precursor to anagyrine are cytochrome P450 monooxygenases (CYP450s) .[7] These enzymes are well-known for their role in the oxidation and subsequent structural modification of a wide array of secondary metabolites. While a specific CYP450 responsible for anagyrine biosynthesis has not yet been definitively identified, research on related QAs provides strong circumstantial evidence. For instance, a CYP450 from the CYP71 family has been implicated in the metabolism of sparteine in Lupinus angustifolius.

Quantitative Data on Anagyrine and Related Alkaloids

While kinetic data for the enzymatic reactions leading to anagyrine is not available, numerous studies have quantified the alkaloid profiles in various plant species. This data provides valuable insights into the relative abundance of anagyrine and its potential precursors.

Plant SpeciesTissueAnagyrine Content (% of total alkaloids)Lupanine Content (% of total alkaloids)Sparteine Content (% of total alkaloids)Reference
Lupinus mutabilisSeedsMinor componentHighHigh[8]
Lupinus polyphyllusSeedsNot detectedLowNot detected[9]
Lupinus albusSeedsNot detectedHighNot detected[9]
Genista spp.Aerial PartsVariableVariableVariable[1]

Note: The alkaloid profiles can vary significantly based on the specific cultivar, environmental conditions, and developmental stage of the plant.

Experimental Protocols

The elucidation of the anagyrine biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are crucial for advancing our understanding in this area.

Protocol 1: Extraction and Quantification of Anagyrine and Other Quinolizidine Alkaloids

This protocol describes a general method for the extraction and analysis of QAs from plant material using liquid chromatography-mass spectrometry (LC-MS).

1. Materials:

  • Freeze-dried and ground plant tissue

  • Extraction solvent: 80% methanol with 0.1% formic acid

  • LC-MS system (e.g., Agilent, Waters, Sciex)

  • Analytical standards for anagyrine, lupanine, sparteine, and other relevant QAs

2. Extraction Procedure:

  • Weigh approximately 100 mg of ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of extraction solvent.

  • Vortex thoroughly and sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1.5 mL of extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 500 µL of the initial mobile phase for LC-MS analysis.

3. LC-MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of anagyrine and other target alkaloids.

  • Quantification: Generate a standard curve for each analyte using analytical standards to determine the concentration in the plant extracts.

Protocol 2: Heterologous Expression and in vitro Assay of a Candidate Cytochrome P450

This protocol outlines the steps for expressing a candidate CYP450 gene in a heterologous system (e.g., yeast or E. coli) and performing an in vitro enzyme assay.[10]

1. Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent yeast cells (e.g., Saccharomyces cerevisiae strain WAT11)

  • Yeast growth media (SD-Ura for selection, SG-Ura for induction)

  • Microsome isolation buffer

  • NADPH

  • Substrate (e.g., lupanine or sparteine)

  • LC-MS system for product analysis

2. Heterologous Expression:

  • Clone the full-length coding sequence of the candidate CYP450 gene into the yeast expression vector.

  • Transform the construct into competent yeast cells.

  • Select for transformants on SD-Ura medium.

  • Inoculate a liquid culture of SD-Ura and grow overnight.

  • Induce protein expression by transferring the cells to SG-Ura medium and incubating for 24-48 hours.

3. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.

  • Resuspend the cell pellet in microsome isolation buffer.

  • Lyse the cells using glass beads or a French press.

  • Centrifuge at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in a storage buffer.

4. Enzyme Assay:

  • Set up the reaction mixture containing the isolated microsomes, buffer, and the putative substrate (lupanine or sparteine).

  • Initiate the reaction by adding NADPH.

  • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Extract the products with the organic solvent.

  • Evaporate the solvent and reconstitute the residue for LC-MS analysis to identify the formation of anagyrine or other oxidized products.

Visualizing the Pathway and its Potential Regulation

To provide a clear visual representation of the complex biological processes involved, the following diagrams were generated using the DOT language for Graphviz.

Anagyrine_Biosynthesis_Pathway cluster_core_qa Core Quinolizidine Alkaloid Pathway cluster_anagyrine_branch Anagyrine Branch (Hypothesized) Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Delta1_Piperideine Δ¹-Piperideine Cadaverine->Delta1_Piperideine CAO Tetracyclic_QA Tetracyclic QA Precursor (e.g., Lupanine/Sparteine) Delta1_Piperideine->Tetracyclic_QA Multiple Steps Anagyrine Anagyrine Tetracyclic_QA->Anagyrine Cytochrome P450 (Oxidation)

Caption: Proposed biosynthetic pathway of anagyrine from L-lysine.

Anagyrine_Regulatory_Network cluster_signals Environmental & Developmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_genes Biosynthetic Genes Herbivory Herbivory Hormonal Signaling\n(e.g., Jasmonic Acid) Hormonal Signaling (e.g., Jasmonic Acid) Herbivory->Hormonal Signaling\n(e.g., Jasmonic Acid) Drought Drought Drought->Hormonal Signaling\n(e.g., Jasmonic Acid) Developmental Stage Developmental Stage Developmental Stage->Hormonal Signaling\n(e.g., Jasmonic Acid) TF_AP2ERF AP2/ERF TFs Hormonal Signaling\n(e.g., Jasmonic Acid)->TF_AP2ERF TF_WRKY WRKY TFs Hormonal Signaling\n(e.g., Jasmonic Acid)->TF_WRKY TF_bHLH bHLH TFs Hormonal Signaling\n(e.g., Jasmonic Acid)->TF_bHLH TF_MYB MYB TFs Hormonal Signaling\n(e.g., Jasmonic Acid)->TF_MYB LDC_gene LDC Gene TF_AP2ERF->LDC_gene CAO_gene CAO Gene TF_AP2ERF->CAO_gene CYP450_gene CYP450 Gene (Anagyrine Synthesis) TF_AP2ERF->CYP450_gene TF_WRKY->LDC_gene TF_WRKY->CAO_gene TF_WRKY->CYP450_gene TF_bHLH->LDC_gene TF_bHLH->CAO_gene TF_bHLH->CYP450_gene TF_MYB->LDC_gene TF_MYB->CAO_gene TF_MYB->CYP450_gene

References

An In-depth Technical Guide to the Discovery and Historical Research of Anagyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various plant species, most notably in the genus Lupinus (lupines) and Anagyris foetida.[1] Historically, it has been the subject of significant scientific scrutiny due to its profound teratogenic effects in livestock, causing a condition commonly known as "crooked calf disease."[1][2] This guide provides a comprehensive overview of the discovery, historical research, chemical properties, and biological activities of anagyrine, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and Historical Context

Anagyrine was first isolated in 1885 by French biologists Hardy and Gallois from the plant Anagyris foetida, from which it derives its name.[1] The plant, also known as "stinking bean trefoil," is a toxic shrub native to the Mediterranean and has a history of use in folk medicine.[1]

For decades, the toxic properties of certain Lupinus species were recognized, particularly in the western United States, where they are common range plants.[1] However, the specific causative agent of the associated birth defects in cattle remained elusive. In 1939, James Fitton Couch identified the alkaloid in Lupinus laxiflorus, marking the first isolation of anagyrine from a lupine species.

A pivotal moment in anagyrine research came in 1973 when Richard F. Keeler established the direct link between anagyrine and crooked calf disease.[1] Subsequent feeding trials with alkaloid extracts from teratogenic lupins confirmed that anagyrine was the primary teratogen responsible for the congenital deformities observed in calves.[3][4][5] The severity of the malformations was found to be directly related to the concentration of anagyrine in the ingested plant material.[3][4]

Chemical and Physical Properties

Anagyrine is a tetracyclic quinolizidine alkaloid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₂₀N₂O[1][6]
Molar Mass 244.338 g/mol [1][6]
CAS Number 486-89-5[1][6]
IUPAC Name (7R,7aR,14R)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e][1][7]diazocin-4-one[1]
Synonyms Rhombinine, Monolupine[1][6]
Appearance -
Solubility Soluble in DMSO and Methanol[7]
UV max 235, 311 nm[7]

Quantitative Bioactivity Data

Anagyrine's biological effects are primarily mediated through its interaction with acetylcholine receptors. The following table summarizes key quantitative data from various in vitro studies.

AssaySystem/Cell LineParameterValue (µM)Reference
Radioligand Binding AssayPig brain membranes (muscarinic receptors)IC₅₀132[1][7]
Radioligand Binding AssayPig brain membranes (nicotinic receptors)IC₅₀2,096[1][7]
Cell Proliferation AssayTE 671 (human rhabdomyosarcoma)EC₅₀18.1[7]
Cell Proliferation AssaySH-SY5Y (human neuroblastoma)EC₅₀19.1[7]
nAChR Activation AssaySH-SY5Y cellsEC₅₀4.2[1][7]
nAChR Activation AssayTE-671 cellsEC₅₀231[1][7]
nAChR Desensitization AssaySH-SY5Y cellsDC₅₀6.9[1][7]
nAChR Desensitization AssayTE-671 cellsDC₅₀139[1][7]

Mechanism of Action and Signaling Pathways

The teratogenic effects of anagyrine are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to prolonged fetal immobilization during critical periods of gestation.[1] This lack of movement results in congenital deformities such as arthrogryposis (flexed joints), torticollis (twisted neck), scoliosis (curved spine), and cleft palate.[1]

Anagyrine acts as a partial agonist at nAChRs, meaning it binds to and activates the receptor but with lower efficacy than the endogenous agonist, acetylcholine.[1] More significantly, anagyrine is a potent desensitizer of nAChRs.[1][7] This desensitization leads to a prolonged state where the receptor is unresponsive to further stimulation, effectively blocking neuromuscular transmission.

The following diagram illustrates the proposed signaling pathway of anagyrine at the neuromuscular junction.

Anagyrine_Signaling_Pathway cluster_receptor Neuromuscular Junction Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Binds and Partially Activates Anagyrine->nAChR Induces Prolonged IonChannel Ion Channel nAChR->IonChannel Opens Desensitization Receptor Desensitization nAChR->Desensitization Undergoes ACh Acetylcholine (ACh) ACh->nAChR Binds and Activates MuscleContraction Muscle Contraction IonChannel->MuscleContraction Leads to NoContraction Inhibition of Fetal Movement Desensitization->NoContraction Results in

Caption: Anagyrine's interaction with the nicotinic acetylcholine receptor.

Experimental Protocols

This section details the methodologies for key experiments in anagyrine research.

Isolation and Characterization of Anagyrine

Objective: To isolate and purify anagyrine from Lupinus plant material for subsequent analysis.

Methodology:

  • Extraction:

    • Dried and ground Lupinus plant material is homogenized.

    • The homogenate is extracted with 0.5 N HCl in a sonicator for 30 minutes.

    • The mixture is centrifuged, and the acidic supernatant containing the alkaloids is collected.

    • The pH of the supernatant is adjusted to approximately 10 with NaOH.

    • The alkaloids are then extracted from the basified aqueous solution using an organic solvent such as dichloromethane.

  • Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica gel.

    • A solvent system of increasing polarity, such as a chloroform-methanol-ammonium hydroxide gradient, is used for elution.

    • Fractions are collected and monitored by thin-layer chromatography (TLC), with visualization using Dragendorff's reagent.

    • Fractions containing anagyrine are combined and may be further purified by preparative TLC.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the isolated compound. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used for complete assignment of proton and carbon signals.[7]

    • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and molecular formula of anagyrine.

The following diagram outlines the general workflow for the isolation and characterization of anagyrine.

Anagyrine_Isolation_Workflow PlantMaterial Dried & Ground Lupinus spp. Extraction Acidic Extraction (0.5 N HCl) PlantMaterial->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Basification Basification (NaOH) Centrifugation1->Basification LiquidExtraction Liquid-Liquid Extraction (Dichloromethane) Basification->LiquidExtraction ColumnChromatography Column Chromatography (Silica Gel) LiquidExtraction->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC PurifiedAnagyrine Purified Anagyrine TLC->PurifiedAnagyrine NMR NMR Spectroscopy (¹H, ¹³C, 2D) PurifiedAnagyrine->NMR MS Mass Spectrometry PurifiedAnagyrine->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation

Caption: Workflow for anagyrine isolation and characterization.

Radioligand Binding Assay for Acetylcholine Receptors

Objective: To determine the binding affinity of anagyrine for muscarinic and nicotinic acetylcholine receptors.

Methodology:

  • Membrane Preparation:

    • Pig brain tissue, rich in acetylcholine receptors, is homogenized in an ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors, [³H]epibatidine for nicotinic receptors) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled anagyrine are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., atropine for muscarinic, nicotine for nicotinic receptors).

    • The reaction is incubated to equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of anagyrine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

Cell-Based Assays: Proliferation and Receptor Desensitization

Objective: To assess the effect of anagyrine on cell proliferation and to quantify its ability to desensitize nicotinic acetylcholine receptors.

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses autonomic-type nAChRs.

  • TE-671: A human rhabdomyosarcoma cell line that expresses fetal muscle-type nAChRs.

Methodology for Cell Proliferation Assay:

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of anagyrine.

  • After a defined incubation period (e.g., 24-48 hours), cell viability or proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.

  • The effective concentration of anagyrine that inhibits cell proliferation by 50% (EC₅₀) is calculated.

Methodology for nAChR Desensitization Assay:

  • Cells are plated in a 96-well plate.

  • The cells are exposed to varying concentrations of anagyrine for a set period.

  • A fixed concentration of acetylcholine (ACh) is then added to stimulate the nAChRs.

  • The cellular response (e.g., change in membrane potential) is measured using a fluorescent membrane potential-sensing dye.

  • The concentration of anagyrine that causes a 50% reduction in the ACh-induced response (DC₅₀) is determined.[1][7]

Biosynthesis of Anagyrine

Anagyrine is a quinolizidine alkaloid derived from the amino acid L-lysine. The biosynthetic pathway involves several enzymatic steps.

The following diagram illustrates the key steps in the biosynthesis of anagyrine.

Anagyrine_Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase Lysine->LDC Cadaverine Cadaverine DAO Diamine Oxidase Cadaverine->DAO Piperideine Δ¹-Piperideine EnzymaticSteps Multiple Enzymatic Steps Piperideine->EnzymaticSteps Lupanine Lupanine Dehydrogenase Dehydrogenase Lupanine->Dehydrogenase Dehydrolupanine 5,6-Dehydrolupanine Anagyrine Anagyrine Dehydrolupanine->Anagyrine LDC->Cadaverine DAO->Piperideine EnzymaticSteps->Lupanine Dehydrogenase->Dehydrolupanine

Caption: Simplified biosynthetic pathway of anagyrine from L-lysine.

Conclusion and Future Directions

The discovery and subsequent research on anagyrine have provided valuable insights into the mechanisms of teratogenesis and the pharmacology of quinolizidine alkaloids. The identification of anagyrine as the causative agent of crooked calf disease has had significant implications for livestock management and the agricultural industry.

For drug development professionals, the potent and selective interaction of anagyrine with nicotinic acetylcholine receptors, particularly its desensitizing properties, may offer a scaffold for the design of novel therapeutic agents targeting nAChR-related disorders. However, its inherent toxicity necessitates careful structural modification to separate the desired pharmacological activity from its adverse effects.

Future research should focus on elucidating the precise molecular interactions between anagyrine and the nAChR binding pocket to guide the rational design of safer analogs. Further investigation into the downstream signaling consequences of prolonged nAChR desensitization in different neuronal and non-neuronal cell types could also uncover new therapeutic opportunities. Additionally, a more detailed understanding of the enzymatic machinery involved in anagyrine biosynthesis could open avenues for biotechnological approaches to mitigate its presence in livestock forage.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anagyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quinolizidine alkaloid Anagyrine, detailing its core physical and chemical properties, spectroscopic data, established experimental protocols for its isolation and analysis, and its known biological activities.

Introduction

Anagyrine (also known as Rhombinine or Monolupine) is a tetracyclic quinolizidine alkaloid first isolated in 1885 from Anagyris foetida, a toxic shrub native to the Mediterranean region.[1] It is also found in numerous species of the plant genus Lupinus (lupins).[1] Anagyrine is of significant interest to researchers due to its notable teratogenic properties, being the primary causative agent of "crooked calf disease" in cattle when ingested by pregnant cows during specific gestational periods.[1] Its unique structure and biological activity, particularly its interaction with acetylcholine receptors, make it a subject of study in toxicology, pharmacology, and natural product chemistry.[1][2]

Physical and Chemical Properties

Anagyrine presents as a pale yellow, glassy substance.[3] It is soluble in a range of common laboratory solvents, including water, alcohol, chloroform, methanol, and DMSO, but shows limited solubility in ether and benzene.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀N₂O[1][3][5][6]
Molar Mass 244.338 g·mol⁻¹[1][5][6]
Appearance Pale yellow glass[3]
Density 1.22 ± 0.1 g/mL[1]
Boiling Point 210-215 °C at 4 mmHg; 260-270 °C at 12 mmHg[3]
Melting Point Not available for free base. Hydrochloride trihydrate: 235-236 °C (296 °C when dry)[3]
Solubility Soluble in water, alcohol, chloroform, methanol, DMSO. Slightly soluble in ether, benzene.[2][3][4]
Optical Rotation [α]D²⁵ -168° (c = 4.8 in ethanol)[3]
CAS Number 486-89-5[1][2][3]

Spectroscopic Data

The structural elucidation and quantification of Anagyrine rely on various spectroscopic techniques. High-resolution mass spectrometry confirms its molecular formula, and UV spectroscopy shows characteristic absorbance maxima.[2][6] While detailed ¹H and ¹³C NMR data have been published, specific chemical shift assignments are proprietary or not available in public databases. Researchers are directed to the cited literature for in-depth NMR analysis.

Spectroscopic TechniqueDataSource(s)
UV-Vis (λmax) 235, 311 nm[2]
High-Resolution Mass Spectrometry m/z 244.1674 [M+H]⁺[6]
¹H and ¹³C NMR Detailed chemical shifts have been determined and published. See Liu, Z. et al., Magnetic Resonance in Chemistry (1991).[6]

Experimental Protocols

4.1. Isolation of Anagyrine from Anagyris foetida

The following protocol outlines a standard method for the extraction and purification of total alkaloids, including Anagyrine, from plant material.

Step 1: Plant Material Preparation and Defatting

  • Dry and powder the leaves and stems of Anagyris foetida.

  • Defat the powdered material using petroleum ether (60-80°C) to remove lipids and other nonpolar compounds.[1]

Step 2: Methanolic Extraction

  • Exhaustively extract the defatted powder with methanol (MeOH) using a Soxhlet apparatus.

  • Evaporate the methanolic extract under reduced pressure at 40°C to yield a semisolid residue.[1]

Step 3: Acid-Base Extraction for Alkaloid Enrichment

  • Dissolve the residue in chloroform (CHCl₃) and extract it exhaustively with a 2% citric acid solution. The alkaloids will move into the acidic aqueous phase.

  • Combine the acidic aqueous extracts and render them alkaline (pH 8-9) using ammonium hydroxide (NH₄OH).

  • Extract the alkaloids from the basified aqueous solution three times with CHCl₃.

  • Combine the CHCl₃ extracts and evaporate under reduced pressure to yield the crude total alkaloid mixture.[7]

Step 4: Chromatographic Purification

  • Apply the crude alkaloid extract to a silica gel column.

  • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., 2% MeOH/CH₂Cl₂) or using a solvent system such as ethyl acetate-toluene-diethylamine.[7]

  • Collect fractions and monitor using Thin Layer Chromatography (TLC) to isolate individual alkaloids, including Anagyrine.

Below is a workflow diagram illustrating the isolation process.

G cluster_extraction Extraction & Enrichment cluster_purification Purification plant_material Powdered Plant Material (Anagyris foetida) defatting Defatting (Petroleum Ether) plant_material->defatting extraction Soxhlet Extraction (Methanol) defatting->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions anagyrine Isolated Anagyrine fractions->anagyrine

Figure 1: Experimental workflow for the isolation of Anagyrine.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of Anagyrine in plant extracts and biological samples.[8]

Sample Preparation:

  • Extract alkaloids from the finely ground plant material or biological matrix using an appropriate solvent (e.g., methanol or via acid-base extraction).

  • Concentrate the extract and, if necessary, derivatize to improve volatility, although many quinolizidine alkaloids can be analyzed directly.

Representative GC-MS Conditions:

  • Column: HP-5-ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]

  • Inlet Temperature: 300 °C.[9]

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp up to 320°C at 10°C/min, and hold for 2 min.[9]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40–600.[9]

  • Temperatures: MS source at 230°C, quadrupole at 150°C.[9]

Anagyrine is identified by its characteristic retention time and mass spectrum compared to a purified standard.

Biological Activity and Signaling Pathways

Anagyrine's primary biological effect is teratogenicity, causing skeletal malformations in developing fetuses.[1] The underlying mechanism is believed to be the sedation of the fetus, which limits movement during critical periods of development.[1]

Mechanism of Action: The molecular structure of Anagyrine allows it to interact with both nicotinic and muscarinic acetylcholine receptors (nAChR and mAChR).[1][2] It is thought to act as an acetylcholine agonist, though its binding affinity is significantly stronger for muscarinic receptors (IC₅₀ = 132 µM) than for nicotinic receptors (IC₅₀ = 2,096 µM).[1][2] More specifically, Anagyrine acts as a partial agonist and a potent desensitizer of nAChRs, a mechanism that may directly contribute to the inhibition of fetal movement.[2][6] This desensitization occurs directly, without the need for metabolic activation of the molecule.[6] Anagyrine has also been shown to inhibit the proliferation of certain cancer cell lines, including TE 671 and SH-SY5Y cells.[2]

The diagram below illustrates the proposed interaction of Anagyrine at the cholinergic synapse.

G cluster_synapse Postsynaptic Membrane cluster_response Cellular Response Anagyrine Anagyrine nAChR Nicotinic AChR (nAChR) Anagyrine->nAChR Binds (Partial Agonist) mAChR Muscarinic AChR (mAChR) Anagyrine->mAChR Binds (Stronger Affinity) ACh Acetylcholine (ACh) ACh->nAChR ACh->mAChR Desensitization Receptor Desensitization (Inhibited Fetal Movement) nAChR->Desensitization Agonism Agonist Activity (Signal Transduction) mAChR->Agonism

Figure 2: Anagyrine's interaction with acetylcholine receptors.

References

Anagyrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the chemical properties, biological activity, and experimental methodologies related to the quinolizidine alkaloid, anagyrine.

This technical guide provides a comprehensive overview of anagyrine, a naturally occurring quinolizidine alkaloid. It is intended for researchers, scientists, and drug development professionals interested in its chemical characteristics, mechanism of action, and relevant experimental protocols.

Core Data

Anagyrine is a tetracyclic lupine alkaloid with known teratogenic effects. Below are its fundamental chemical identifiers and properties.

ParameterValueReference
CAS Number 486-89-5
Molecular Formula C₁₅H₂₀N₂O
Molecular Weight 244.33 g/mol
Synonyms Monolupine, Rhombinine

Biological Activity and Mechanism of Action

Anagyrine's biological effects are primarily attributed to its interaction with cholinergic receptors. It has been identified as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChR).[1][2] This interaction is believed to be the underlying cause of its teratogenic effects, particularly "crooked calf disease," by inhibiting fetal movement.[1]

Studies have shown that anagyrine can directly desensitize nAChRs without the need for metabolic activation.[1][2] Its activity has been characterized in cell lines such as SH-SY5Y, which express autonomic nAChRs, and TE-671, which express fetal muscle-type nAChRs.[1][2] In these systems, anagyrine acts as a partial agonist, with varying efficacy and potency depending on the receptor subtype.[1][2]

The teratogenic activity of anagyrine is linked to its ability to cross the placental barrier and reduce fetal movement during critical periods of gestation.[3][4] Ingestion of plants containing anagyrine, such as certain species of Lupinus, by pregnant livestock can lead to skeletal abnormalities and cleft palate in the offspring.[4]

Experimental Protocols

This section details key experimental methodologies for the study of anagyrine.

Extraction and Quantification of Anagyrine from Lupinus spp.

This protocol outlines a general procedure for the extraction and analysis of anagyrine from plant material.

Materials:

  • Dried and ground Lupinus seeds or plant material

  • 0.5 N Hydrochloric acid (HCl)

  • 5 N Sodium hydroxide (NaOH)

  • Dichloromethane

  • Centrifuge and tubes

  • Sonicator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Weigh a known amount of finely ground plant material (e.g., 1 gram) and suspend it in 10 mL of 0.5 N HCl.[5]

  • Stir the mixture for 30 minutes at room temperature.[5]

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.[5]

  • Collect the supernatant. For quantitative analysis, the pellet can be re-extracted with 0.5 N HCl and centrifuged again.[5]

  • Pool the supernatants and adjust the pH to 12 with 5 N NaOH.[5]

  • Extract the alkaloids using solid-phase extraction or by partitioning with an organic solvent like dichloromethane.[5][6]

  • Analyze the extracted alkaloids by GC-MS to identify and quantify anagyrine.[5]

Cell Culture of SH-SY5Y and TE-671 Cell Lines

These cell lines are commonly used to study the effects of anagyrine on nicotinic acetylcholine receptors.

General Cell Culture Maintenance:

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.[7][8]

  • Subculturing: Passage cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach using a suitable reagent (e.g., Trypsin-EDTA), neutralize, centrifuge, and resuspend in fresh medium for plating.[8]

Thawing Cryopreserved Cells:

  • Rapidly thaw the vial in a 37°C water bath.[7][8]

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium.

  • Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant.[8]

  • Resuspend the cell pellet in fresh growth medium and transfer to a culture flask.[8]

  • Allow cells to attach and recover for at least 24 hours before any experimental use.[7]

Nicotinic Acetylcholine Receptor Activity Assay

This assay measures the effect of anagyrine on nAChR function using a membrane potential-sensing dye.

Materials:

  • SH-SY5Y or TE-671 cells cultured in 96-well plates

  • Anagyrine solutions of varying concentrations

  • Acetylcholine (ACh) solution

  • Membrane potential-sensing dye (e.g., a fluorescent dye that reports changes in cell membrane potential)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Plate SH-SY5Y or TE-671 cells in a 96-well plate and culture until they form a confluent monolayer.

  • Expose the cells to various concentrations of anagyrine (e.g., in log₁₀ molar increments from 10 nM to 100 µM) for a defined period.[1]

  • Following incubation with anagyrine, add a fixed concentration of acetylcholine (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671) to stimulate the nAChRs.[1]

  • Measure the change in fluorescence of the membrane potential-sensing dye using a plate reader. The fluorescence intensity correlates with the change in membrane potential upon receptor activation.

  • To assess desensitization, compare the response to acetylcholine in the presence and absence of anagyrine. A reduced response in the presence of anagyrine indicates desensitization.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action of anagyrine and a general experimental workflow.

Anagyrine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Anagyrine Anagyrine Anagyrine->nAChR Binds (Partial Agonist) Desensitization Desensitization (Channel Closed) Anagyrine->Desensitization Induces Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Agonist Binding nAChR->Desensitization Prolonged Exposure Reduced_Movement Reduced Fetal Movement Ion_Channel->Reduced_Movement Depolarization Desensitization->Reduced_Movement Inhibition

Caption: Proposed mechanism of anagyrine at the neuromuscular junction.

Experimental_Workflow cluster_extraction Alkaloid Extraction cluster_cell_assay Cell-Based Assay Plant_Material Lupinus spp. (Ground) Acid_Extraction Acid Extraction (0.5 N HCl) Plant_Material->Acid_Extraction Basification Basification (NaOH to pH 12) Acid_Extraction->Basification Organic_Extraction Organic Solvent Extraction Basification->Organic_Extraction GCMS_Analysis GC-MS Analysis Organic_Extraction->GCMS_Analysis Cell_Culture Culture SH-SY5Y or TE-671 Cells Plating Plate Cells in 96-well Plate Cell_Culture->Plating Anagyrine_Treatment Treat with Anagyrine Plating->Anagyrine_Treatment ACh_Stimulation Stimulate with ACh Anagyrine_Treatment->ACh_Stimulation Fluorescence_Reading Read Fluorescence ACh_Stimulation->Fluorescence_Reading

Caption: General experimental workflow for anagyrine research.

References

The Enantioselective Biological Activity of Anagyrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus genus, commonly known as lupines. It is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-anagyrine and (-)-anagyrine. The naturally occurring form, (-)-anagyrine, has been identified as a potent teratogen, responsible for "crooked calf disease" in livestock that consume lupines during specific periods of gestation. This technical guide provides an in-depth analysis of the biological activity of anagyrine enantiomers, with a focus on their interaction with acetylcholine receptors, the primary mechanism implicated in their toxicity. Due to a significant lack of available research on the biological effects of (+)-anagyrine, this document will primarily focus on the well-documented activities of the naturally occurring (-)-anagyrine. The conspicuous absence of data on the (+)-enantiomer strongly suggests it may be biologically inert or possess significantly lower activity.

Differential Biological Activity of Anagyrine Enantiomers

An extensive review of the scientific literature reveals a significant disparity in the available data regarding the biological activities of the anagyrine enantiomers. The vast majority of research has focused on the naturally occurring (-)-anagyrine due to its established teratogenic effects.

(-)-Anagyrine: This enantiomer is a known teratogen, causing skeletal deformities in the developing fetus. Its primary mechanism of action is believed to be the interaction with nicotinic acetylcholine receptors (nAChRs), leading to a reduction in fetal movement.

(+)-Anagyrine: There is a notable absence of published data on the biological activity of (+)-anagyrine. This lack of information suggests that the (+)-enantiomer may be biologically inactive or exhibit significantly lower potency compared to its (-)-counterpart. Stereoselectivity is a common phenomenon in pharmacology, where one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Quantitative Data for (-)-Anagyrine Activity

The biological activity of (-)-anagyrine has been quantified in cell-based assays, primarily focusing on its interaction with different subtypes of nicotinic acetylcholine receptors. The following tables summarize the key quantitative data.

ParameterCell LineReceptor SubtypeValue (µM)Reference
EC50 SH-SY5YAutonomic nAChRs4.2[1]
TE-671Fetal muscle-type nAChRs231[1]
DC50 SH-SY5YAutonomic nAChRs6.9[1]
TE-671Fetal muscle-type nAChRs139[1]

Table 1: Potency of (-)-Anagyrine at Nicotinic Acetylcholine Receptors

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency. DC50 (Half maximal desensitizing concentration) is the concentration of an agonist that causes 50% desensitization of the receptor response.

Cell LineReceptor SubtypeRank Order of PotencyReference
TE-671 Fetal muscle-type nAChRanabaseine > (+)-anabasine > (-)-anabasine > (±)-anabasine > anagyrine > (-)-coniine > (±)-coniine > (+)-coniine > (±)-ammodendrine > (+)-ammodendrine[2]
SH-SY5Y Autonomic nAChRanabaseine > (+)-anabasine > (-)-coniine > (+)-coniine > (+)-ammodendrine > anagyrine > (-)-anabasine > (±)-coniine > (±)-anabasine > (-)-ammodendrine[2]

Table 2: Comparative Potency of (-)-Anagyrine and Other Teratogenic Alkaloids

Experimental Protocols

The quantitative data presented above were primarily generated using membrane potential assays in cultured cell lines. Below is a detailed description of the typical methodology.

Cell Culture and Maintenance
  • Cell Lines:

    • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses autonomic nicotinic acetylcholine receptors.

    • TE-671: A human rhabdomyosarcoma cell line that expresses the fetal muscle-type nicotinic acetylcholine receptor.

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line and is supplemented with fetal bovine serum and antibiotics. For assays, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.[3]

Membrane Potential Assay

This assay measures changes in the electrical potential across the cell membrane upon receptor activation.

  • Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. When a nAChR agonist binds to the receptor, it opens the ion channel, leading to an influx of positive ions (e.g., Na+, Ca2+) and depolarization of the cell membrane. This change in potential alters the fluorescence of the dye, which can be measured using a fluorescence imaging plate reader (FLIPR).

  • Procedure:

    • Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Dye Loading: On the day of the experiment, the culture medium is removed, and the cells are incubated with a loading buffer containing the membrane potential-sensitive dye. This incubation is typically carried out for 45-60 minutes at 37°C or room temperature.[3][4]

    • Compound Addition: The microplate is then placed in a FLIPR instrument. Test compounds, such as (-)-anagyrine, are added to the wells, and the fluorescence is monitored in real-time.

    • Data Acquisition: The fluorescence intensity is measured before and after the addition of the compound to determine the agonist effect (activation). To measure the desensitizing effect, a subsequent addition of a known nAChR agonist (e.g., acetylcholine) is performed, and the resulting fluorescence change is measured.

    • Data Analysis: The change in fluorescence is used to calculate the EC50 and DC50 values.

Signaling Pathways and Mechanisms

The primary mechanism of action for (-)-anagyrine's teratogenicity is its effect on nicotinic acetylcholine receptors, leading to a reduction in fetal movement.

anagyrine_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anagyrine (-)-Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Binds to Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Desensitization Receptor Desensitization nAChR->Desensitization Prolonged activation leads to Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Reduced_Movement Reduced Fetal Movement Depolarization->Reduced_Movement Initially causes muscle contraction, followed by paralysis Desensitization->Reduced_Movement Results in

Caption: Proposed mechanism of (-)-anagyrine-induced teratogenicity.

The binding of (-)-anagyrine to nAChRs, particularly the fetal muscle subtype, initially causes membrane depolarization and muscle contraction. However, prolonged activation leads to receptor desensitization, a state where the receptor no longer responds to the agonist. This sustained desensitization results in a lack of fetal movement, which is critical for normal musculoskeletal development. The absence of movement during key gestational periods leads to the characteristic skeletal deformities of crooked calf disease.

Experimental and Logical Workflows

The investigation of anagyrine's biological activity typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_validation In Vivo Validation cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., SH-SY5Y, TE-671) Membrane_Assay Membrane Potential Assay (FLIPR) Cell_Culture->Membrane_Assay EC50_DC50 Determine EC50 & DC50 Membrane_Assay->EC50_DC50 Animal_Model Animal Model (e.g., Pregnant Livestock) EC50_DC50->Animal_Model Inform in vivo studies SAR Structure-Activity Relationship (SAR) Analysis EC50_DC50->SAR Fetal_Movement Monitor Fetal Movement (Ultrasound) Animal_Model->Fetal_Movement Teratogenicity_Assessment Assess for Teratogenic Effects Fetal_Movement->Teratogenicity_Assessment Teratogenicity_Assessment->SAR Conclusion Conclusion on Enantioselective Activity SAR->Conclusion

Caption: General experimental workflow for assessing anagyrine's biological activity.

Conclusion

The biological activity of anagyrine is highly enantioselective, with the naturally occurring (-)-enantiomer being a potent teratogen. Its mechanism of action is primarily attributed to its interaction with nicotinic acetylcholine receptors, leading to receptor desensitization and subsequent inhibition of fetal movement. Quantitative data from cell-based assays have established the potency of (-)-anagyrine at different nAChR subtypes. In stark contrast, there is a significant lack of data on the biological activity of (+)-anagyrine, strongly suggesting it is the inactive enantiomer. Further research is warranted to definitively characterize the pharmacological profile of (+)-anagyrine and to explore the potential for developing antagonists to mitigate the toxic effects of (-)-anagyrine in livestock. A deeper understanding of the downstream signaling pathways activated by (-)-anagyrine at nAChRs would also provide valuable insights into its teratogenic mechanisms.

References

Anagyrine's Interaction with Acetylcholine Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a known teratogen, primarily causing musculoskeletal deformities in livestock. Its toxic effects are largely attributed to its interaction with acetylcholine receptors (AChRs), leading to a disruption of normal neuromuscular function. This technical guide provides a comprehensive overview of the mechanism of action of anagyrine on both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Anagyrine's teratogenicity is linked to its ability to cross the placental barrier and interfere with fetal movement. This interference is primarily mediated by its effects on the cholinergic system, a critical component of neuromuscular signaling. Anagyrine acts as a partial agonist and a potent desensitizer of nAChRs, while also exhibiting inhibitory effects on mAChRs. Understanding the nuances of these interactions at a molecular level is crucial for toxicology, drug development, and the management of livestock exposed to anagyrine-containing plants.

Quantitative Analysis of Anagyrine's Activity at Acetylcholine Receptors

The following tables summarize the currently available quantitative data on the interaction of anagyrine with nAChRs and mAChRs.

Table 1: Anagyrine Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Cell LineReceptor SubtypeAssay TypeParameterValue (µM)Reference
SH-SY5YAutonomic (predominantly α3β4)Membrane Potential AssayEC₅₀ (Partial Agonist)4.2[1][2]
SH-SY5YAutonomic (predominantly α3β4)Membrane Potential AssayDC₅₀ (Desensitization)6.9[1][2]
TE-671Fetal Muscle-type (α1)₂(β1)γδMembrane Potential AssayEC₅₀ (Partial Agonist)231[1][2]
TE-671Fetal Muscle-type (α1)₂(β1)γδMembrane Potential AssayDC₅₀ (Desensitization)139[1][2]

Table 2: Anagyrine Activity at Muscarinic Acetylcholine Receptors (mAChRs)

Receptor SourceAssay TypeParameterValue (µM)Reference
Not SpecifiedRadioligand Binding AssayIC₅₀132[3]

Mechanism of Action at Nicotinic Acetylcholine Receptors

Anagyrine demonstrates a dual action on nAChRs: it acts as a partial agonist, causing a suboptimal activation of the receptor, and subsequently leads to receptor desensitization, rendering it unresponsive to the endogenous agonist, acetylcholine. This is particularly relevant at the neuromuscular junction and in autonomic ganglia.

Partial Agonism and Desensitization

Anagyrine's partial agonism means it binds to the acetylcholine binding site on the nAChR but elicits a smaller conformational change compared to a full agonist like acetylcholine. This results in a reduced ion influx and a weaker depolarization of the cell membrane.[1][2] Following this initial activation, anagyrine potently induces a state of desensitization, where the receptor remains in a closed, agonist-bound state, unable to be further activated.[1][2] This prolonged inactivation of nAChRs is a key factor in its toxic effects, particularly the inhibition of fetal movement.[4][5]

Receptor Subtype Selectivity

Studies on SH-SY5Y cells, which predominantly express autonomic nAChR subtypes like α3β4, and TE-671 cells, which express the fetal muscle-type nAChR ((α1)₂(β1)γδ), reveal that anagyrine is a more potent partial agonist and desensitizer at the autonomic receptor subtype.[1][2][4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of anagyrine with acetylcholine receptors.

Membrane Potential Assay using FLIPR

This protocol is based on the methodology used to determine the EC₅₀ and DC₅₀ values of anagyrine.[1][2]

Objective: To measure changes in cell membrane potential in response to anagyrine application, assessing its agonist and desensitizing properties.

Materials:

  • SH-SY5Y or TE-671 cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well or 384-well black-walled, clear-bottom cell culture plates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Anagyrine stock solution

  • Acetylcholine (ACh) stock solution

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y or TE-671 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Compound Plate Preparation:

    • Prepare a serial dilution of anagyrine in the assay buffer in a separate compound plate.

    • For desensitization experiments, prepare a plate with a fixed concentration of acetylcholine.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • For agonist activity (EC₅₀ determination):

      • Establish a baseline fluorescence reading for each well.

      • Add the anagyrine dilutions to the cell plate and monitor the change in fluorescence over time. The increase in fluorescence corresponds to membrane depolarization.

    • For desensitization activity (DC₅₀ determination):

      • First, add the anagyrine dilutions to the cell plate and incubate for a set period (e.g., 5-15 minutes).

      • Then, add a fixed concentration of acetylcholine to all wells and measure the subsequent fluorescence response. A reduced response in the presence of anagyrine indicates desensitization.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the log of the anagyrine concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and DC₅₀ values.

G cluster_plate_prep Plate Preparation cluster_flipr FLIPR Assay cluster_analysis Data Analysis Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Compound Plate Prep Compound Plate Prep Dye Loading->Compound Plate Prep Baseline Reading Baseline Reading Compound Plate Prep->Baseline Reading Compound Addition Compound Addition Baseline Reading->Compound Addition Fluorescence Measurement Fluorescence Measurement Compound Addition->Fluorescence Measurement Calculate ΔF Calculate ΔF Fluorescence Measurement->Calculate ΔF Dose-Response Curve Dose-Response Curve Calculate ΔF->Dose-Response Curve Determine EC50/DC50 Determine EC50/DC50 Dose-Response Curve->Determine EC50/DC50

Experimental workflow for the FLIPR membrane potential assay.

Radioligand Binding Assay (Generic Protocol)

Objective: To determine the binding affinity (Ki or IC₅₀) of anagyrine for specific acetylcholine receptor subtypes.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor subtype.

  • Radiolabeled ligand (e.g., [³H]epibatidine for nAChRs, [³H]N-methylscopolamine for mAChRs).

  • Unlabeled anagyrine.

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like nicotine or atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of unlabeled anagyrine.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of anagyrine.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific competitor).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Calculate the specific binding at each anagyrine concentration and determine the IC₅₀ value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay (Generic Protocol)

Objective: To measure changes in intracellular calcium concentration following the application of anagyrine.

Materials:

  • Cells expressing the target acetylcholine receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

  • Anagyrine stock solution.

  • Fluorescence microscope or a plate reader with fluorescence capabilities.

Procedure:

  • Plate cells on glass coverslips or in a multi-well plate.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Establish a baseline fluorescence reading.

  • Apply anagyrine to the cells and record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.

  • Analyze the fluorescence traces to determine the magnitude and kinetics of the calcium response.

Acetylcholinesterase Inhibition Assay (Generic Protocol)

Objective: To determine if anagyrine inhibits the activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine.

Materials:

  • Purified acetylcholinesterase (AChE).

  • Acetylthiocholine (substrate).

  • DTNB (Ellman's reagent).

  • Anagyrine stock solution.

  • Spectrophotometer.

Procedure:

  • In a multi-well plate, combine AChE and varying concentrations of anagyrine and incubate.

  • Add the substrate, acetylthiocholine, and DTNB to initiate the reaction.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow product.

  • Measure the rate of color change at 412 nm using a spectrophotometer.

  • Calculate the percentage of AChE inhibition for each anagyrine concentration and determine the IC₅₀ value if applicable.

Signaling Pathways

The interaction of anagyrine with acetylcholine receptors can trigger downstream signaling cascades. While specific studies on anagyrine's impact on these pathways are limited, the known signaling mechanisms of nAChRs and mAChRs provide a framework for potential effects.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺). The resulting membrane depolarization can activate voltage-gated calcium channels, further increasing intracellular calcium. This rise in intracellular calcium can activate various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway , which is known to be involved in cell survival and neuroprotection.[7]

G Anagyrine Anagyrine nAChR nAChR Anagyrine->nAChR Partial Agonist Depolarization Depolarization nAChR->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection) Akt->Cellular_Response

Potential nAChR signaling pathway activated by anagyrine.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). Depending on the subtype (M1-M5), they couple to different G-proteins and activate distinct signaling pathways. For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Anagyrine's inhibitory action on mAChRs would be expected to antagonize these pathways.

G cluster_m135 M1, M3, M5 Receptors cluster_m24 M2, M4 Receptors M135 Anagyrine --| M1/M3/M5 Gq11 Gq/11 PLC Phospholipase C Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC M24 Anagyrine --| M2/M4 Gio Gi/o AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

Inhibitory effect of anagyrine on mAChR signaling pathways.

Logical Framework of Anagyrine's Mechanism of Action

The following diagram illustrates the logical flow of anagyrine's interaction with acetylcholine receptors, leading to its ultimate physiological effect.

G Anagyrine Anagyrine nAChR Nicotinic AChR Anagyrine->nAChR mAChR Muscarinic AChR Anagyrine->mAChR Partial_Agonism Partial Agonism nAChR->Partial_Agonism Desensitization Desensitization nAChR->Desensitization Inhibition Inhibition mAChR->Inhibition Reduced_Signal Reduced Cholinergic Signaling Partial_Agonism->Reduced_Signal Desensitization->Reduced_Signal Inhibition->Reduced_Signal Fetal_Movement Inhibition of Fetal Movement Reduced_Signal->Fetal_Movement Teratogenesis Teratogenesis Fetal_Movement->Teratogenesis

Logical flow of anagyrine's mechanism of action.

Conclusion and Future Directions

Anagyrine's primary mechanism of action involves the partial agonism and subsequent desensitization of nicotinic acetylcholine receptors, with a more pronounced effect on autonomic subtypes. It also exhibits inhibitory activity at muscarinic receptors. While current data provides a solid foundation, further research is needed to fully elucidate its pharmacological profile. Specifically, future studies should focus on:

  • Quantitative Binding Affinities: Determining the Ki values of anagyrine for all nAChR and mAChR subtypes through comprehensive radioligand binding assays.

  • Electrophysiological Characterization: Utilizing patch-clamp techniques to investigate the effects of anagyrine on the ion channel properties of nAChRs in greater detail.

  • Allosteric Modulation: Screening for any potential allosteric modulatory effects of anagyrine on acetylcholine receptors.

  • Downstream Signaling: Investigating the specific impact of anagyrine on intracellular signaling cascades, such as the PI3K/Akt, cAMP, and IP₃ pathways.

A more complete understanding of anagyrine's mechanism of action will not only aid in the management of its toxicity in livestock but also provide valuable insights into the structure-function relationships of acetylcholine receptors, potentially informing the design of novel therapeutic agents.

References

Teratogenic effects of Anagyrine in livestock

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Teratogenic Effects of Anagyrine in Livestock

Introduction

Anagyrine is a quinolizidine alkaloid identified as a potent teratogen responsible for significant economic losses in the livestock industry.[1][2][3] First isolated in 1885 from Anagyris foetida, this compound is notably present in numerous species of the plant genus Lupinus (lupines), which are prevalent on rangelands in western North America.[1][4] Ingestion of anagyrine-containing lupines by pregnant livestock, particularly cattle, during specific periods of gestation can lead to a constellation of birth defects collectively known as "crooked calf disease".[3][5][6] This condition is characterized by severe skeletal malformations and cleft palate.[1][7]

The study of plant-induced teratogenesis in livestock, such as that caused by anagyrine, provides a valuable animal model for understanding developmental biology and the mechanisms underlying certain human congenital conditions.[2] This technical guide offers a comprehensive overview of the teratogenic effects of anagyrine, targeting an audience of researchers, scientists, and drug development professionals. It details the mechanism of action, susceptible species, clinical signs, quantitative exposure data, and key experimental protocols used in its study.

Mechanism of Teratogenicity: Inhibition of Fetal Movement

The primary mechanism by which anagyrine exerts its teratogenic effects is through the inhibition of normal fetal movement in utero.[1][3][5][6] The developing fetus requires periodic movement for the proper formation of the musculoskeletal system. When fetal activity is suppressed for extended periods during critical developmental windows, it can result in fixed, abnormal positioning and subsequent growth deformities.[1][4]

Anagyrine's effect is mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[8] Initially, it was hypothesized that anagyrine required metabolic conversion in the cow to a piperidine alkaloid to become active.[9][10][11] However, more recent in vitro research has demonstrated that anagyrine can directly act on nAChRs without prior metabolism.[10][11][12] Specifically, anagyrine functions as a potent desensitizer of nAChRs, particularly the fetal muscle-type and autonomic subtypes.[8][10][11] It acts as a partial agonist, causing an initial activation followed by a prolonged period of receptor desensitization, which effectively blocks further signaling and leads to a sedative effect on the fetus, thereby reducing movement.[4][9][10]

Susceptible Species and Critical Exposure Period

Cattle are the primary livestock species affected by anagyrine-induced teratogenesis, leading to "crooked calf disease".[3][6] Goats are also susceptible to similar skeletal defects from teratogenic alkaloids.[6] Research has identified breed-specific differences in susceptibility; for instance, Angus heifers have been shown to be more sensitive than Holstein heifers, exhibiting a more significant reduction in fetal movement and differences in anagyrine's elimination half-life.[13]

The timing of exposure is a critical determinant of teratogenic outcomes. The susceptible gestational period for cattle is between 40 and 100 days of gestation , with a period of heightened susceptibility identified between days 40 and 70.[1][3][6][14] Exposure to anagyrine-containing lupines during this window of organogenesis and musculoskeletal development can result in the characteristic deformities.[6] Management strategies for at-risk herds often focus on preventing grazing on lupine-infested pastures during this critical timeframe.[7]

Clinical Manifestations: Crooked Calf Disease

The clinical presentation of anagyrine teratogenicity is a consistent pattern of congenital anomalies referred to as crooked calf disease.[1][3] The severity of the defects can vary widely, from mild limb abnormalities to severe malformations that are incompatible with life.[1] Calves with severe deformities are often unable to stand or nurse and are humanely euthanized.[1]

The specific defects observed include:

  • Arthrogryposis: Permanent flexure or contracture of the joints, particularly in the forelimbs, often affecting both the elbow and carpal joints.[1][2][4]

  • Spinal Column Deformities: This includes torticollis (twisting of the neck), scoliosis (lateral curvature of the spine), and kyphosis (dorsal curvature, or "humpback").[1][2][4]

  • Cleft Palate: A fissure in the roof of the mouth, which is a variable finding in this syndrome.[1][6][7]

Data Presentation

Table 1: Anagyrine-Containing Lupinus Species and Teratogenic Potential
Lupinus SpeciesCommon NameAnagyrine PresenceTeratogenic Potential NotesReference(s)
L. leucophyllusVelvet LupineContains anagyrineA dominant species on ranges with high risk for crooked calf disease.[1][3][5]
L. sulphureusSulphur LupineContains anagyrineImplicated in large calf losses; seed pods can be high in anagyrine.[3][7][15]
L. sericeusSilky LupineVariableSome collections contain teratogenic levels, while others do not.[1][3][16]
L. caudatusTailcup LupineContains anagyrineOne of the first species identified as causing crooked calf disease.[6][16]
L. latifoliusBroadleaf LupineContains anagyrineListed among species with potentially teratogenic concentrations.[1]
L. polyphyllusBigleaf LupineContains anagyrineListed among species with potentially teratogenic concentrations.[1]
L. argenteusSilvery LupineContains anagyrineListed among species with potentially teratogenic concentrations.[1]

Note: Botanical classification alone is insufficient to determine teratogenicity; chemical analysis is required as alkaloid profiles are highly variable.[17]

Table 2: Anagyrine Dose-Response and Critical Exposure Data in Cattle
ParameterValue / RangeDescriptionReference(s)
Critical Gestational Period40 - 100 daysThe window during which the bovine fetus is susceptible to anagyrine-induced defects.[3][6][7]
High Susceptibility Period40 - 70 daysA more refined window of greatest risk within the critical period.[1][6][14][18]
Teratogenic Dose (Plant Material)1.44 g/kgAn early reported threshold level of anagyrine in plant material considered hazardous.[4][16]
Experimental Dosing2.0 - 2.5 g/kg BWDoses of dry, ground lupine plant used in pharmacokinetic and fetal movement studies.[19]
Table 3: Pharmacokinetic Parameters of Anagyrine in Cattle
ParameterValue / ObservationConditionsReference(s)
Time to Peak Serum Conc. (Cmax)2 - 12 hoursVaries significantly with the body condition of the cow.[19]
Influence of Body ConditionHigher Cmax in high body condition cowsHigh body condition cows showed greater peak serum concentrations of anagyrine.[19]
Elimination Half-Life (t1/2)~30 - 35 hours (for 5 half-lives)General elimination time from serum.[8][13]
Breed Differences (t1/2)Angus: 5.6 ± 0.5 h; Holstein: 3.7 ± 0.6 hAngus heifers showed a significantly longer elimination half-life than Holstein heifers.
AbsorptionRapidAnagyrine is rapidly absorbed from the rumen and appears quickly in blood plasma.[13]
Table 4: In Vitro Activity of Anagyrine at Nicotinic Acetylcholine Receptors (nAChRs)
Cell LinenAChR SubtypeParameterValue (µM)DescriptionReference(s)
SH-SY5YAutonomic (e.g., α3β4)EC504.2Effective concentration for 50% maximal activation. Anagyrine acts as a partial agonist.[8][10]
SH-SY5YAutonomic (e.g., α3β4)DC506.9Concentration for 50% desensitization of the receptor response to acetylcholine.[8][10]
TE-671Fetal Muscle-typeEC50231Effective concentration for 50% maximal activation.[8][10]
TE-671Fetal Muscle-typeDC50139Concentration for 50% desensitization of the receptor response to acetylcholine.[8][10]

Experimental Protocols

Livestock Dosing and Teratogenicity Assessment

This protocol outlines a typical in vivo study to confirm the teratogenic potential of a lupine species.

  • Animal Model: Time-bred pregnant cows or heifers (e.g., Angus, Holstein) of known gestational age.[13][20]

  • Test Material: Dried, ground plant material from the suspect Lupinus species.

  • Dosing Regimen:

    • Calculate the dose based on the animal's body weight (e.g., 2.0 g/kg BW).[19]

    • Administer the ground plant material via oral gavage. This ensures the delivery of a precise dose.

    • Dosing is conducted daily for a specified period during the critical gestational window (e.g., days 40-70).

  • Monitoring:

    • Clinical Signs: Observe the dam for any signs of acute toxicity (e.g., nervousness, salivation, ataxia).[4]

    • Fetal Movement: Utilize real-time ultrasonography to monitor and quantify fetal movements before, during, and after the dosing period. Record the number of distinct movements over a set time interval (e.g., 5 minutes).[8]

  • Endpoint Assessment:

    • Allow pregnancies to proceed to term.

    • At birth, perform a thorough gross pathological examination of each calf, documenting any congenital abnormalities, with particular attention to the limbs, spine, neck, and palate.[21]

In Vitro nAChR Activation and Desensitization Assay

This protocol is used to determine the direct action of alkaloids on specific nAChR subtypes.[10][11]

  • Cell Lines:

    • TE-671 cells: Express the human fetal muscle-type nAChR.[10][22]

    • SH-SY5Y cells: Predominantly express autonomic-type nAChRs.[10][22]

  • Methodology:

    • Cell Culture: Culture cells to an appropriate confluency in microplates.

    • Membrane Potential Dye: Load the cells with a fluorescent membrane potential-sensing dye. Changes in membrane potential upon receptor activation cause a change in fluorescence intensity.

    • Alkaloid Exposure (Activation - EC50): Add the test alkaloid (anagyrine) in logarithmically increasing concentrations to the wells. Measure the resulting fluorescence change to determine the agonist activity.

    • Alkaloid Exposure (Desensitization - DC50): Pre-incubate the cells with increasing concentrations of the test alkaloid. Then, add a fixed concentration of a full agonist (e.g., acetylcholine) and measure the cellular response. A reduced response indicates receptor desensitization.[10]

    • Data Analysis: Plot the fluorescence response against the alkaloid concentration. Use non-linear regression to calculate the EC50 (for activation) and DC50 (for desensitization) values.

Alkaloid Quantification in Biological Matrices

This protocol describes the analysis of anagyrine in plant and serum samples.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][23][24]

  • Sample Preparation (Plant Material):

    • Dry and grind the plant sample to a fine powder.

    • Perform a solvent extraction, typically using an acidified methanol/water solution, to isolate the alkaloids.[23]

    • Filter and concentrate the extract prior to analysis.

  • Sample Preparation (Serum):

    • Collect blood samples via jugular venipuncture at timed intervals following dosing.[19]

    • Separate serum via centrifugation.

    • Perform a solid-phase or liquid-liquid extraction to isolate the alkaloids from the complex serum matrix.

  • Analysis:

    • Inject the prepared extract into the GC-MS or HPLC-MS/MS system.

    • Identify anagyrine based on its specific retention time and mass spectral fragmentation pattern.

    • Quantify the concentration by comparing the peak area to that of a known analytical standard.

Mandatory Visualizations

Teratogenic_Pathway cluster_exposure Exposure cluster_mechanism Fetal Mechanism cluster_outcome Clinical Outcome Ingestion Pregnant cow ingests Lupinus spp. (Days 40-100) Anagyrine Anagyrine absorbed into circulation Ingestion->Anagyrine Receptor Anagyrine crosses placenta and binds to fetal nAChRs Anagyrine->Receptor Desensitize Prolonged nAChR Desensitization Receptor->Desensitize Movement Reduced Neural Signaling -> Fetal Sedation Desensitize->Movement Inhibition Inhibition of Fetal Movement Movement->Inhibition Positioning Fetus remains in a fixed, abnormal position Inhibition->Positioning Growth Continued growth in abnormal position Positioning->Growth Defects Congenital Malformations (Crooked Calf Disease) Growth->Defects

Caption: Proposed signaling pathway of anagyrine-induced teratogenesis in cattle.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Select & Acclimate Pregnant Heifers A2 Confirm Gestational Age (e.g., via Timed Breeding) A1->A2 A3 Baseline Fetal Movement Assessment (Ultrasound) A2->A3 B1 Oral Dosing with Ground Lupine (During Days 40-70) A3->B1 B2 Daily Monitoring of Dam (Clinical Signs) B1->B2 B3 Periodic Fetal Movement Quantification (Ultrasound) B1->B3 B4 Blood Sampling for Pharmacokinetic Analysis B1->B4 C1 Allow Pregnancy to Term B3->C1 C2 Gross Pathological Exam of Newborn Calf C1->C2 C3 Document Congenital Defects C2->C3 InVitro_Workflow cluster_setup Assay Setup cluster_test Alkaloid Testing cluster_data Data Analysis S1 Culture nAChR-expressing cells (e.g., TE-671, SH-SY5Y) S2 Plate cells in microplate format S1->S2 S3 Load cells with fluorescent membrane potential dye S2->S3 T1 Add serial dilutions of Anagyrine S3->T1 T2 Measure fluorescence change with plate reader D1 Plot Dose-Response Curve T2->D1 D2 Calculate EC50 (Activation) and DC50 (Desensitization) D1->D2

References

Anagyrine Toxicity and Teratogenicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the toxicological profile of the quinolizidine alkaloid, anagyrine, with a focus on its teratogenic effects in animal models. This guide provides a comprehensive overview of its mechanism of action, available toxicological data, and detailed experimental methodologies for research and analysis.

Executive Summary

Anagyrine Toxicity Profile

Anagyrine's toxicity is most prominently characterized by its teratogenic effects rather than acute lethality. The alkaloid crosses the placental barrier and acts on the developing fetus, leading to a range of skeletal deformities.

Table 1: Summary of Anagyrine Toxic Effects in Animal Models

Animal ModelRoute of ExposureObserved Toxic EffectsCitation
Cattle (Bovine)Oral (ingestion of Lupinus spp.)Teratogenicity ("Crooked Calf Disease"): Arthrogryposis (joint contractures), scoliosis (curvature of the spine), torticollis (twisted neck), kyphosis (hunchback), and cleft palate. These effects are observed when ingestion occurs between days 40 and 100 of gestation.[1]
Goats (Caprine)Oral (ingestion of Lupinus spp.)Similar teratogenic effects as observed in cattle, including skeletal malformations.
Sheep (Ovine)Oral (ingestion of Lupinus spp.)While susceptible to lupine alkaloid poisoning, specific teratogenic effects from anagyrine are less commonly reported compared to cattle.

Note: Specific LD50 values for anagyrine in various animal models are not well-documented in the reviewed scientific literature. Toxicological studies have primarily focused on the teratogenic dose-response rather than lethal dose determination.

Mechanism of Action: Neuromuscular Blockade and nAChR Desensitization

The teratogenic effects of anagyrine are attributed to its ability to induce a neuromuscular blockade in the fetus. This leads to a reduction in fetal movement during critical periods of development, resulting in the observed skeletal abnormalities. The underlying molecular mechanism involves the interaction of anagyrine with nicotinic acetylcholine receptors (nAChRs).

Anagyrine acts as a partial agonist at fetal muscle-type nAChRs.[2] Prolonged or repeated exposure to an agonist leads to receptor desensitization, a state where the receptor no longer responds to the neurotransmitter acetylcholine.[3][4] This desensitization of nAChRs at the neuromuscular junction of the fetus effectively paralyzes the fetal muscles, inhibiting the movements necessary for normal musculoskeletal development.[5]

anagyrine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Neuromuscular Junction cluster_intracellular Fetal Muscle Cell Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Binds to receptor Ion_Channel_Closed Ion Channel Remains Closed nAChR->Ion_Channel_Closed Induces Desensitization Reduced_Movement Reduced Fetal Movement Ion_Channel_Closed->Reduced_Movement Leads to Paralysis Deformities Skeletal Deformities Reduced_Movement->Deformities Causes

Experimental Protocols

In Vivo Teratogenicity Studies in Cattle

This protocol outlines a typical experimental design to assess the teratogenic potential of anagyrine-containing plant material in pregnant cattle.

Objective: To determine the dose-response relationship between anagyrine ingestion and the incidence and severity of congenital deformities in calves.

Animals: Pregnant beef cows, with known breeding dates to accurately determine the gestational period.

Experimental Design:

  • Animal Selection and Acclimation: Select healthy, pregnant cows and acclimate them to individual pens or controlled pasture conditions.

  • Dosing Period: Administer known quantities of dried, ground Lupinus plant material containing a quantified concentration of anagyrine. Dosing is typically performed daily via oral gavage or mixed with feed. The critical window for inducing teratogenic effects is between days 40 and 100 of gestation.[6]

  • Dose Groups: Establish multiple dose groups, including a control group receiving no lupine material, and several treatment groups receiving varying doses of anagyrine. A study by Lee et al. (2008) used a single oral dose of 2.0 g/kg of body weight of dry ground Lupinus leucophyllus.[7][8]

  • Monitoring:

    • Maternal: Monitor cows daily for any signs of acute toxicity, such as nervousness, depression, muscle twitching, or respiratory distress.

    • Fetal: Fetal movement can be assessed using real-time ultrasonography. A reduction in fetal movement following administration of anagyrine is a key indicator of its neuromuscular effect.

  • Data Collection at Parturition: At birth, thoroughly examine each calf for the presence and severity of any congenital malformations. This includes detailed orthopedic and palatal examinations.

  • Anagyrine Plasma Concentration: Collect blood samples from the cows at regular intervals during and after the dosing period to determine the pharmacokinetic profile of anagyrine using HPLC-MS/MS.[7]

in_vivo_workflow start Select Pregnant Cows (Known Gestational Age) dosing Oral Administration of Anagyrine-Containing Material (Days 40-100 of Gestation) start->dosing monitoring Monitor Maternal Health and Fetal Movement (Ultrasound) dosing->monitoring blood_sampling Collect Blood Samples for Anagyrine Pharmacokinetics dosing->blood_sampling parturition Parturition monitoring->parturition data_analysis Correlate Anagyrine Dose and Plasma Levels with Deformity Incidence and Severity blood_sampling->data_analysis calf_exam Examine Calves for Congenital Deformities parturition->calf_exam calf_exam->data_analysis end Conclusion on Teratogenic Potential data_analysis->end

In Vitro Assessment of nAChR Desensitization

This protocol describes an in vitro assay to evaluate the effect of anagyrine on nAChR function using cultured cell lines.

Objective: To quantify the potency of anagyrine in desensitizing nicotinic acetylcholine receptors.

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line that expresses autonomic nAChRs.

  • TE-671: A human rhabdomyosarcoma cell line that expresses fetal muscle-type nAChRs.[2]

Experimental Procedure:

  • Cell Culture: Culture the SH-SY5Y and TE-671 cells under standard conditions.

  • Compound Preparation: Prepare a series of concentrations of anagyrine and a known nAChR agonist (e.g., acetylcholine) and antagonist.

  • Membrane Potential Assay:

    • Plate the cells in a multi-well format.

    • Load the cells with a membrane potential-sensitive fluorescent dye.

    • Expose the cells to varying concentrations of anagyrine for a defined period to induce desensitization.

    • Subsequently, stimulate the cells with a fixed concentration of acetylcholine.

    • Measure the change in fluorescence, which corresponds to the change in membrane potential. A reduced response to acetylcholine in the presence of anagyrine indicates receptor desensitization.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration for agonism) and DC50 (half-maximal desensitizing concentration) values for anagyrine. A study by Green et al. (2017) reported anagyrine acted as a partial agonist with EC50 values of 4.2 µM in SH-SY5Y and 231 µM in TE-671 cells, and as a desensitizer with DC50 values of 6.9 µM in SH-SY5Y and 139 µM in TE-671 cells.[2][9]

Extraction and Quantification of Anagyrine from Lupinus spp.

Objective: To extract and quantify the concentration of anagyrine in plant material.

Extraction Protocol:

  • Sample Preparation: Dry and finely grind the Lupinus plant material (seeds, leaves, or whole plant).

  • Acid Extraction: Suspend the ground plant material in an acidic solution (e.g., 0.5 N HCl) and stir for 30 minutes.[10]

  • Centrifugation: Centrifuge the mixture to pellet the plant debris.

  • Basification: Collect the supernatant and adjust the pH to alkaline (e.g., pH 12 with NaOH) to deprotonate the alkaloids.

  • Solid Phase Extraction (SPE): Pass the basified extract through an SPE cartridge (e.g., C18) to isolate the alkaloids. Wash the cartridge to remove impurities and then elute the alkaloids with a suitable solvent (e.g., methanol).[11][12]

Quantification by HPLC-MS/MS:

  • Chromatographic Separation: Inject the extracted alkaloid solution into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the different alkaloids.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) for the detection and quantification of anagyrine. The high selectivity and sensitivity of this technique allow for accurate measurement even at low concentrations.[11][13]

  • Quantification: Use a standard curve prepared with a certified anagyrine reference standard to quantify the concentration in the plant extract.

extraction_quantification_workflow start Collect and Dry Lupinus Plant Material grind Grind Plant Material to a Fine Powder start->grind extract Acid Extraction (e.g., 0.5 N HCl) grind->extract centrifuge Centrifuge to Separate Solid and Liquid Phases extract->centrifuge basify Adjust Supernatant to Alkaline pH centrifuge->basify spe Solid Phase Extraction (SPE) of Alkaloids basify->spe hplc_ms HPLC-MS/MS Analysis spe->hplc_ms quantify Quantify Anagyrine using a Standard Curve hplc_ms->quantify end Anagyrine Concentration Determined quantify->end

Conclusion

Anagyrine poses a significant teratogenic risk to livestock, particularly cattle. While data on its acute lethal toxicity is scarce, the mechanism of its developmental toxicity is well-established and centers on the desensitization of fetal nicotinic acetylcholine receptors. This technical guide provides a framework for researchers to understand and investigate the toxicological properties of anagyrine, offering detailed insights into its mechanism of action and standardized protocols for in vivo and in vitro studies, as well as for its extraction and quantification. Further research to determine the LD50 of isolated anagyrine would provide a more complete toxicological profile and aid in risk assessment.

References

An In-Depth Technical Guide to Anagyrine Metabolism and Detoxification Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a known teratogen in livestock, primarily causing "crooked calf syndrome." While the toxic effects of anagyrine are well-documented, its metabolic fate and detoxification pathways within the body remain a complex and not fully elucidated area of research. This technical guide provides a comprehensive overview of the current understanding of anagyrine metabolism, drawing from available scientific literature. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the involved biological processes. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural toxins, teratogenicity, and xenobiotic metabolism.

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid first isolated from Anagyris foetida.[1] Its presence in various lupine species, which are sometimes used as forage for livestock, poses a significant agricultural and veterinary challenge. The primary toxicological concern associated with anagyrine is its teratogenicity, leading to skeletal deformities in the offspring of animals that ingest the plant during specific gestational periods.[1]

The prevailing hypothesis for anagyrine's teratogenic action has centered on its potential metabolism to a piperidine alkaloid, which could then interfere with fetal movement by affecting nicotinic acetylcholine receptors (nAChRs). However, recent evidence suggests that anagyrine itself can directly interact with these receptors, potentially obviating the need for metabolic activation to exert its toxic effects.[2][3] This guide will explore both the proposed metabolic pathways and the direct action of anagyrine, providing a balanced perspective on its mechanism of toxicity.

Pharmacokinetics and Bioavailability

The absorption, distribution, metabolism, and excretion (ADME) of anagyrine have been primarily studied in cattle. These studies reveal variability in pharmacokinetic parameters influenced by factors such as the animal's body condition.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of anagyrine observed in cattle.

ParameterHigh Body Condition (HBC) CowsLow Body Condition (LBC) CowsReference
Time to Peak Concentration (Tmax) 2 hours12 hours[2]
Maximum Serum Concentration (Cmax) 538 ± 159 ng/mL182 ± 23 ng/mL[2]
Elimination Half-Life (t1/2) 7.8 ± 0.8 hours9.6 ± 2.0 hours[2]
Area Under the Curve (AUC) Tended to be higherTended to be lower[2]

Data are presented as mean ± standard error.

Anagyrine Metabolism: Proposed Pathways

The metabolism of anagyrine is not yet fully characterized. The primary hypothesis involves its biotransformation in the liver, potentially involving cytochrome P450 (CYP) enzymes.

Phase I Metabolism: Oxidation

It is proposed that anagyrine may undergo Phase I metabolic reactions, primarily oxidation, catalyzed by CYP enzymes.[4] This could potentially lead to the formation of a piperidine-based metabolite, which was initially thought to be the primary teratogenic agent. However, direct evidence for this specific metabolic conversion and the identification of the resulting metabolite are still lacking in the scientific literature.

Phase II Metabolism: Conjugation

Following Phase I metabolism, any formed metabolites would likely undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.[5] Potential conjugation pathways include glucuronidation, sulfation, and glutathione conjugation.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) could catalyze the addition of glucuronic acid to hydroxylated anagyrine metabolites.[6][7][8][9]

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) may play a role in detoxifying reactive electrophilic intermediates that could be formed during Phase I metabolism.[10][11][12][13][14][15]

The specific UGT and GST isozymes involved in anagyrine metabolism have not yet been identified.

Direct Action on Nicotinic Acetylcholine Receptors

Contrary to the metabolism-dependent hypothesis, in vitro studies have demonstrated that anagyrine can directly act as a partial agonist and a desensitizer of nAChRs.[2][3][16] This direct interaction could inhibit fetal movement, leading to the observed teratogenic effects without the need for prior metabolic activation.

Quantitative Data on nAChR Interaction

The following table summarizes the in vitro effects of anagyrine on different nAChR-expressing cell lines.

Cell LineReceptor TypeEC50 (Partial Agonist)DC50 (Desensitizer)Reference
SH-SY5Y Autonomic nAChR4.2 µM6.9 µM[16]
TE-671 Fetal muscle-type nAChR231 µM139 µM[16]

EC50: Half-maximal effective concentration. DC50: Half-maximal desensitizing concentration.

Detoxification Pathways

The detoxification of anagyrine likely involves a combination of metabolic transformation and excretion. While specific detoxification products have not been identified, the general principles of xenobiotic metabolism suggest that the liver plays a central role.

Detoxification_Pathway Anagyrine Anagyrine PhaseI Phase I Metabolism (Oxidation, e.g., CYP450) Anagyrine->PhaseI Excretion Excretion (Urine, Feces) Anagyrine->Excretion Direct Excretion Metabolites Metabolites (e.g., Hydroxylated forms) PhaseI->Metabolites PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Conjugates Water-Soluble Conjugates (Glucuronides, etc.) PhaseII->Conjugates Conjugates->Excretion

Figure 1: A generalized conceptual workflow for the potential metabolism and detoxification of anagyrine.

Experimental Protocols

Detailed experimental protocols for studying anagyrine metabolism are not widely published. However, based on general methodologies for investigating the metabolism of alkaloids and other xenobiotics, the following approaches can be adapted.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the Phase I metabolism of anagyrine using liver microsomes.

Objective: To determine if anagyrine is metabolized by cytochrome P450 enzymes in liver microsomes and to identify potential metabolites.

Materials:

  • Anagyrine standard

  • Liver microsomes (from the species of interest, e.g., bovine, human)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding anagyrine to the mixture.

  • Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining anagyrine and identify any potential metabolites by comparing to control samples (without NADPH or without microsomes).

InVitro_Metabolism_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Phosphate Buffer Preincubation Pre-incubate at 37°C Buffer->Preincubation NADPH_System NADPH Regenerating System NADPH_System->Preincubation Microsomes Liver Microsomes Microsomes->Preincubation Add_Anagyrine Add Anagyrine Preincubation->Add_Anagyrine Incubation Incubate at 37°C Add_Anagyrine->Incubation Stop_Reaction Stop with Acetonitrile Incubation->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: A workflow diagram for a typical in vitro metabolism study using liver microsomes.

Identification of Metabolites by LC-MS/MS

Objective: To identify and structurally characterize potential anagyrine metabolites from in vitro or in vivo samples.

Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required.

Procedure:

  • Sample Preparation: Extract metabolites from the biological matrix (e.g., microsomal incubation, plasma, urine) using a suitable method like protein precipitation or solid-phase extraction.

  • Chromatographic Separation: Separate the components of the extract using a reversed-phase HPLC column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Full Scan MS: Acquire full scan mass spectra to detect the molecular ions of the parent compound and potential metabolites.

    • Tandem MS (MS/MS): Fragment the detected molecular ions to obtain characteristic fragmentation patterns.

  • Data Analysis:

    • Compare the retention times and mass spectra of potential metabolites to those of the parent anagyrine.

    • Propose metabolite structures based on the mass shifts from the parent compound (e.g., +16 Da for hydroxylation) and the fragmentation patterns.

    • If available, confirm the identity of metabolites by comparing their chromatographic and spectral data with those of synthesized reference standards.

Metabolite_ID_Workflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation Full_Scan_MS Full Scan MS LC_Separation->Full_Scan_MS MSMS Tandem MS (MS/MS) Full_Scan_MS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Figure 3: A logical workflow for the identification of anagyrine metabolites using LC-MS/MS.

Conclusion and Future Directions

The metabolism and detoxification of anagyrine are complex processes that are not yet fully understood. While the direct action of anagyrine on nAChRs provides a compelling mechanism for its teratogenicity, the role of metabolism cannot be entirely ruled out and warrants further investigation. Future research should focus on:

  • In vitro metabolism studies using liver microsomes and hepatocytes from relevant species to definitively identify the metabolic pathways and the specific enzymes involved, particularly cytochrome P450 isoforms.

  • Identification and characterization of anagyrine metabolites using advanced analytical techniques such as high-resolution mass spectrometry and NMR.

  • In vivo studies in animal models to correlate metabolic profiles with toxicological outcomes.

  • Investigation of Phase II conjugation reactions to understand the complete detoxification and elimination pathways of anagyrine and its potential metabolites.

A more thorough understanding of anagyrine metabolism will be crucial for developing strategies to mitigate its toxic effects in livestock and for providing a more complete risk assessment for this and structurally related quinolizidine alkaloids. This knowledge will also be valuable for drug development professionals working with compounds that have similar chemical scaffolds.

References

Anagyrine Content Variation in Different Plant Parts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the variation in anagyrine content across different parts of various plant species. Anagyrine, a quinolizidine alkaloid, is of significant interest due to its teratogenic effects and potential pharmacological properties. Understanding its distribution within plants is crucial for research, drug development, and risk assessment. This document summarizes quantitative data, details experimental protocols for anagyrine analysis, and visualizes relevant biological and experimental workflows.

Quantitative Analysis of Anagyrine Content

Anagyrine concentration varies significantly between plant species and within the different organs of a single plant. The majority of quantitative research has focused on the Lupinus (lupine) genus, as several species are known to contain teratogenic levels of this alkaloid.

Anagyrine Content in Lupinus Species

Studies have consistently shown that anagyrine levels are not uniformly distributed throughout the lupine plant. The concentration is influenced by the plant part, developmental stage, and species. Generally, seeds tend to have the highest concentrations of anagyrine.[1] The above-ground parts of the plant show high concentrations of anagyrine early in their growth, which then decrease as the plant matures, with the exception of the seeds.[1]

Plant PartSpeciesAnagyrine Concentration (% of dry weight)Reference
SeedsLupinus spp. (teratogenic species)Highest concentration[1]
Leaves (early growth)Lupinus spp. (teratogenic species)High concentration[1]
Stems (early growth)Lupinus spp. (teratogenic species)High concentration[1]
PodsVelvet LupineUp to 0.37%[2]
FlowersVelvet LupineHigh concentration[2]
Leaves (mature)Lupinus spp. (teratogenic species)Low concentration[1]
Stems (mature)Lupinus spp. (teratogenic species)Low concentration[1]
RootsLupinus spp. (teratogenic species)Lowest concentration[1]

Anagyrine concentration in velvet lupine has been observed to increase as the plant matures, reaching a peak during the pod stage, and then declining in the late pod and seed shatter stage.[2]

Anagyrine Content in Thermopsis and Baptisia Species

While anagyrine has been identified as a constituent in some species of Thermopsis and Baptisia, comprehensive quantitative data on its distribution in different plant parts is not as readily available as for Lupinus.

  • Thermopsis : Species such as Thermopsis lanceolata are known to contain a variety of quinolizidine alkaloids, including anagyrine. However, studies often focus on the overall alkaloid profile or other major alkaloids like cytisine and thermopsine, without providing specific quantitative data for anagyrine in different plant organs. One study noted the presence of anagyrine in the leaves and stems of Anagyris foetida, a related legume.

  • Baptisia : Baptisia tinctoria (wild indigo) is reported to contain several quinolizidine alkaloids, including anagyrine. However, quantitative analyses detailing the concentration of anagyrine in the roots, stems, leaves, and flowers of Baptisia species are scarce in the available literature.

Further research is required to thoroughly quantify the anagyrine content in the various parts of Thermopsis and Baptisia species to the same extent as has been done for Lupinus.

Experimental Protocols

Accurate quantification of anagyrine requires robust and validated analytical methods. The following sections detail common protocols for the extraction and analysis of anagyrine from plant materials using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Anagyrine from Plant Material

A standard acid-base extraction is commonly employed to isolate alkaloids from plant tissues.

Materials:

  • Dried and finely ground plant material (leaves, stems, seeds, etc.)

  • Methanol

  • 0.5 M Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • pH meter or pH paper

Procedure:

  • Methanol Extraction:

    • Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

    • Add 20-50 mL of methanol and vortex thoroughly.

    • Sonicate the mixture for 30 minutes to enhance extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the plant residue two more times with fresh methanol.

    • Combine all the methanol extracts.

  • Acid-Base Partitioning:

    • Evaporate the combined methanol extract to dryness using a rotary evaporator.

    • Redissolve the residue in 20 mL of 0.5 M HCl.

    • Wash the acidic solution with 20 mL of dichloromethane three times to remove neutral and weakly acidic compounds. Discard the organic (dichloromethane) layers.

    • Adjust the pH of the aqueous layer to 11-12 with 25% ammonium hydroxide.

    • Extract the alkaloids from the basified aqueous solution with 20 mL of dichloromethane three times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined dichloromethane extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC) for analysis.

G cluster_extraction Methanol Extraction cluster_partitioning Acid-Base Partitioning cluster_final Final Steps plant_material Powdered Plant Material add_methanol Add Methanol, Vortex & Sonicate plant_material->add_methanol centrifuge1 Centrifuge add_methanol->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant residue Residue centrifuge1->residue evaporate1 Evaporate Methanol supernatant->evaporate1 repeat_extraction Repeat Extraction 2x residue->repeat_extraction repeat_extraction->add_methanol dissolve_hcl Dissolve in 0.5 M HCl evaporate1->dissolve_hcl wash_dcm1 Wash with Dichloromethane dissolve_hcl->wash_dcm1 adjust_ph Adjust pH to 11-12 with NH4OH wash_dcm1->adjust_ph extract_dcm Extract with Dichloromethane adjust_ph->extract_dcm combine_dcm Combine Organic Layers extract_dcm->combine_dcm dry_na2so4 Dry over Na2SO4 combine_dcm->dry_na2so4 evaporate2 Evaporate to Dryness dry_na2so4->evaporate2 reconstitute Reconstitute for Analysis evaporate2->reconstitute

Anagyrine Extraction Workflow
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Linear gradient to 10% B

    • 26-30 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: DAD, monitoring at 235 nm and 310 nm.

Quantification:

  • Prepare a series of standard solutions of anagyrine of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of anagyrine in the plant extracts by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-500 amu.

Quantification:

  • Anagyrine can be identified by its characteristic retention time and mass spectrum.

  • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions of anagyrine (e.g., m/z 244, 215, 146).

  • Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for improved accuracy.

  • Create a calibration curve by plotting the ratio of the peak area of anagyrine to the peak area of the internal standard against the concentration of anagyrine standards.

Regulation of Anagyrine Biosynthesis

Anagyrine is a quinolizidine alkaloid, and its biosynthesis is part of the broader quinolizidine alkaloid pathway, which originates from the amino acid lysine. The regulation of this pathway is complex and can be influenced by environmental factors.

Jasmonic Acid Signaling Pathway

The jasmonic acid (JA) signaling pathway is a key regulator of plant defense responses, including the production of secondary metabolites like alkaloids. Wounding or herbivore attack can trigger the JA signaling cascade, leading to an increased biosynthesis of quinolizidine alkaloids in some lupin species.

Simplified Jasmonic Acid Signaling Pathway Leading to Alkaloid Biosynthesis:

  • Stimulus: Wounding or herbivore attack.

  • JA-Ile Synthesis: The plant synthesizes jasmonic acid (JA), which is then conjugated to the amino acid isoleucine to form the bioactive compound JA-isoleucine (JA-Ile).

  • Receptor Binding: JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex.

  • JAZ Repressor Degradation: This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.

  • Transcription Factor Activation: The degradation of JAZ repressors releases transcription factors (e.g., MYC2) that they were inhibiting.

  • Gene Expression: The activated transcription factors then bind to the promoters of JA-responsive genes, including those encoding enzymes in the quinolizidine alkaloid biosynthetic pathway.

  • Anagyrine Biosynthesis: The increased expression of these biosynthetic genes leads to an elevated production of quinolizidine alkaloids, including anagyrine.

G cluster_stimulus Stimulus cluster_signal_transduction Signal Transduction cluster_response Response stimulus Wounding / Herbivory ja_ile_synthesis JA-Ile Synthesis stimulus->ja_ile_synthesis coi1 COI1 Receptor ja_ile_synthesis->coi1 binds to jaz JAZ Repressor coi1->jaz targets myc2 MYC2 Transcription Factor jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degradation gene_expression Upregulation of Biosynthetic Genes myc2->gene_expression activates anagyrine_synthesis Increased Anagyrine Biosynthesis gene_expression->anagyrine_synthesis

References

Methodological & Application

Anagyrine extraction protocol from Lupinus seeds

Author: BenchChem Technical Support Team. Date: December 2025

Anagyrine, a quinolizidine alkaloid found in several species of the genus Lupinus, is of significant interest to researchers and drug development professionals due to its biological activities, including its known teratogenic effects.[1][2] The effective extraction and isolation of anagyrine from lupin seeds are crucial for toxicological studies, pharmacological research, and the development of analytical standards. This document provides detailed protocols for the extraction of anagyrine, summarizes quantitative data, and includes visual workflows to guide researchers.

Quantitative Data Summary

The concentration of anagyrine and total alkaloids varies significantly depending on the Lupinus species, geographical location, and developmental stage of the plant. Seeds are generally reported to have higher concentrations of alkaloids, including anagyrine, compared to mature vegetation.[1] Several Western American lupine species are known to contain anagyrine, with some accessions of Lupinus caudatus (tailcup lupine) and Lupinus sericeus (silky lupine) showing levels of 1.44 g/kg or higher.[1] In Lupinus leucophyllus, an anagyrine concentration of 0.27% on a dry matter basis has been reported.[3]

Table 1: Anagyrine and Total Alkaloid Content in Select Lupinus Species

Lupinus SpeciesAnagyrine Content (g/kg dry weight)Total Alkaloid Content (g/kg dry weight)Reference(s)
Lupinus caudatus≥ 1.446 - 12[1][4]
Lupinus sericeusOften > 1.44Not specified[1]
Lupinus leucophyllus2.7Not specified[3]
Lupinus argenteus (silvery lupine)Variable, can be low or absent11.4 - 50.2[4]
Lupinus polyphyllusNot detected in some studiesVariable[5]
Lupinus albusNot detected in some studiesVariable[5]

Table 2: Comparison of General Alkaloid Extraction Parameters

ParameterMethod 1: Acid-Base ExtractionMethod 2: Soxhlet ExtractionMethod 3: Ultrasonic-Assisted Extraction (UAE)
Starting Material Finely ground Lupinus seedsFinely ground Lupinus seedsFinely ground Lupinus seeds
Primary Solvent(s) Dichloromethane or ChloroformMethanol or EthanolMethanol or Ethanol
Key Reagents Hydrochloric acid, Sodium hydroxideNot applicableNot applicable
Extraction Time Variable (multiple extractions)6-24 hours15-60 minutes
Temperature Room temperatureBoiling point of solventTypically 25-50°C
Reported Purity Crude to semi-purified alkaloid fractionCrude alkaloid extractCrude alkaloid extract
Advantages Effective for a wide range of alkaloidsExhaustive extractionReduced extraction time and solvent consumption
Disadvantages Multiple steps, use of chlorinated solventsLong extraction time, potential for thermal degradation of compoundsRequires specialized equipment

Experimental Protocols

The following protocols are generalized methods for the extraction and purification of alkaloids from Lupinus seeds and should be optimized for anagyrine specifically.

Protocol 1: Acid-Base Extraction of Anagyrine

This method is based on the principle that alkaloids are soluble in acidic aqueous solutions as salts and in organic solvents as free bases.

Materials:

  • Finely ground Lupinus seeds

  • 0.5 N Hydrochloric acid (HCl)

  • 5 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers, separatory funnel, centrifuge, rotary evaporator

  • pH meter or pH paper

Procedure:

  • Acidic Extraction:

    • Weigh 10 g of finely ground Lupinus seeds and suspend in 100 mL of 0.5 N HCl.

    • Stir the suspension for 1-2 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant and collect the acidic supernatant.

    • Repeat the extraction of the pellet with another 50 mL of 0.5 N HCl, centrifuge, and pool the supernatants.[5]

  • Basification and Solvent Extraction:

    • Transfer the pooled acidic supernatant to a separatory funnel.

    • Slowly add 5 N NaOH dropwise while stirring until the pH of the solution reaches 11-12.

    • Add 50 mL of dichloromethane to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid extract containing anagyrine.

Protocol 2: Purification of Anagyrine by Column Chromatography

This is a general procedure for the purification of alkaloids and will require optimization for anagyrine.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) or Alumina

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent for alkaloid visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully add the dried, extract-adsorbed silica gel to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol) in a stepwise or linear gradient.[6]

    • Collect fractions of the eluate in separate test tubes.

  • Analysis of Fractions:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the separated alkaloids by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).

    • Pool the fractions containing the purified anagyrine based on the TLC analysis.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions to obtain the purified anagyrine.

Visualizations

Anagyrine_Extraction_Workflow cluster_extraction Acid-Base Extraction cluster_purification Purification start Lupinus Seeds grind Grinding start->grind acid_extraction Acidic Extraction (0.5 N HCl) grind->acid_extraction centrifuge Centrifugation acid_extraction->centrifuge supernatant Acidic Supernatant (Anagyrine Salts) centrifuge->supernatant pellet Seed Debris centrifuge->pellet basify Basification (NaOH to pH 11-12) supernatant->basify solvent_extraction Solvent Extraction (Dichloromethane) basify->solvent_extraction organic_phase Organic Phase (Anagyrine Free Base) solvent_extraction->organic_phase aqueous_phase Aqueous Waste solvent_extraction->aqueous_phase dry Drying (Na2SO4) organic_phase->dry evaporate Solvent Evaporation dry->evaporate crude_extract Crude Alkaloid Extract evaporate->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation pure_anagyrine Purified Anagyrine final_evaporation->pure_anagyrine

Caption: Workflow for the extraction and purification of anagyrine.

Logical_Relationship_Acid_Base_Extraction anagyrine_native Anagyrine in Seeds (as salt of organic acids) acid_step Add Aqueous Acid (e.g., HCl) anagyrine_native->acid_step anagyrine_salt Anagyrine Hydrochloride (Water Soluble) acid_step->anagyrine_salt base_step Add Base (e.g., NaOH) anagyrine_salt->base_step anagyrine_free_base Anagyrine Free Base (Organic Solvent Soluble) base_step->anagyrine_free_base organic_solvent_step Extract with Organic Solvent (e.g., Dichloromethane) anagyrine_free_base->organic_solvent_step final_extract Anagyrine in Organic Solvent organic_solvent_step->final_extract

Caption: Principle of acid-base extraction for anagyrine isolation.

References

Application Notes and Protocols for the Purification of Anagyrine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid primarily found in plants of the Lupinus (lupine) and Anagyris genera, is a compound of significant interest due to its teratogenic effects and its interaction with acetylcholine receptors.[1] The purification of anagyrine from crude plant extracts is a critical step for its pharmacological characterization and for use in drug development studies. This document provides detailed application notes and protocols for the purification of anagyrine using column chromatography, a widely employed technique for the separation of alkaloids.[2][3] The protocols described herein are designed to yield anagyrine with a high degree of purity suitable for research and preclinical applications.

Introduction to Anagyrine

Anagyrine (C₁₅H₂₀N₂O, Molar Mass: 244.33 g/mol ) is a tetracyclic alkaloid known for its biological activity, including its ability to act as an agonist at nicotinic and muscarinic acetylcholine receptors.[1][4] This interaction is believed to be the underlying mechanism for its toxicity, which can manifest as "crooked calf disease" in livestock that ingests anagyrine-containing plants during gestation.[1] The study of anagyrine's pharmacology and toxicology necessitates a reliable method for its isolation and purification.

Principles of Anagyrine Purification by Column Chromatography

Column chromatography is a versatile technique used to separate individual chemical compounds from a mixture.[5][6] The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent or mixture of solvents that flows through the column).[5][7] For the purification of alkaloids like anagyrine, normal-phase chromatography is commonly employed, where a polar stationary phase (e.g., silica gel or alumina) is used with a less polar mobile phase.[8][9] The separation is achieved as compounds with different polarities travel through the column at different rates.

Experimental Protocols

Extraction of Crude Alkaloids from Plant Material

This protocol describes a general method for the extraction of total alkaloids from Lupinus species, which can then be subjected to chromatographic purification.

Materials:

  • Dried and powdered plant material (e.g., seeds or aerial parts of Lupinus species known to contain anagyrine)

  • Methanol

  • 10% Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Acidify the residue by dissolving it in 200 mL of 10% HCl.

  • Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

  • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonium hydroxide. The formation of a precipitate indicates the presence of alkaloids.

  • Extract the alkaline solution three times with 100 mL of dichloromethane. Combine the organic layers.

  • Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification of Anagyrine by Column Chromatography

This protocol outlines the separation of anagyrine from the crude alkaloid extract using silica gel column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Cotton wool or glass frit

  • Sand

  • Mobile phase: A gradient of Chloroform (CHCl₃) and Methanol (MeOH)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Dragendorff's reagent for alkaloid visualization

  • UV lamp

Procedure:

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton wool or a glass frit at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Chloroform).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve a known amount of the crude alkaloid extract in a minimal volume of chloroform.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is as follows:

      • Chloroform 100%

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1).

    • Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).

    • Combine the fractions that contain the pure anagyrine based on the TLC analysis.

  • Isolation of Pure Anagyrine:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified anagyrine.

    • Determine the yield and assess the purity using analytical techniques such as HPLC, GC-MS, or NMR.[2][10]

Data Presentation

The efficiency of the purification process should be evaluated by determining the yield and purity of the isolated anagyrine.

ParameterDescriptionMethod of Determination
Crude Extract Yield (%) The percentage of the initial dry plant material that is extracted as crude alkaloids.Gravimetric analysis
Purified Anagyrine Yield (%) The percentage of the crude alkaloid extract that is isolated as pure anagyrine.Gravimetric analysis
Purity (%) The percentage of anagyrine in the final purified sample.HPLC, GC-MS, qNMR

Note: Actual yields and purity will vary depending on the plant source, extraction efficiency, and chromatographic conditions.

Visualization of Experimental Workflow and Signaling Pathway

Anagyrine Purification Workflow

Anagyrine_Purification_Workflow plant_material Plant Material (Lupinus sp.) extraction Crude Alkaloid Extraction (Methanol, Acid-Base Extraction) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform/Methanol) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis (Dragendorff's Reagent) fraction_collection->tlc_analysis pure_fractions Pooling of Pure Fractions tlc_analysis->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation pure_anagyrine Purified Anagyrine evaporation->pure_anagyrine analysis Purity and Yield Analysis (HPLC, GC-MS, NMR) pure_anagyrine->analysis

Caption: Workflow for the extraction and purification of anagyrine.

Anagyrine-Induced Acetylcholine Receptor Signaling

Anagyrine acts as an agonist on both nicotinic and muscarinic acetylcholine receptors.[1][4] The following diagram illustrates a simplified signaling pathway initiated by the activation of a G-protein coupled muscarinic acetylcholine receptor.

Anagyrine_Signaling_Pathway cluster_membrane Cell Membrane receptor Muscarinic Acetylcholine Receptor (GPCR) g_protein G-protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag anagyrine Anagyrine anagyrine->receptor Binds to er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces ca2_release->pkc Activates cellular_response Cellular Response (e.g., Muscle Contraction, Gene Expression) pkc->cellular_response Phosphorylates targets leading to

Caption: Anagyrine activating a muscarinic acetylcholine receptor pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Anagyrine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantitative analysis of anagyrine, a quinolizidine alkaloid, using High-Performance Liquid Chromatography (HPLC) with UV detection. This application note is intended for researchers, scientists, and drug development professionals involved in the analysis of plant-derived compounds and formulated products. The described protocol includes procedures for sample preparation from plant matrices, preparation of standards, detailed HPLC operating conditions, and guidelines for method validation.

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, notably within the Lupinus (lupin) genus. Due to its teratogenic effects, particularly in livestock, the accurate and sensitive quantification of anagyrine is crucial for food safety, toxicological studies, and the development of pharmaceutical products derived from plant sources. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and accessible method for the routine analysis of anagyrine.

The method described herein is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. Anagyrine, containing a UV-absorbing α-pyridone chromophore, can be selectively detected and quantified.

Experimental Protocol

Equipment and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Solid Phase Extraction (SPE) Manifold and Cartridges: Cation exchange cartridges.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Ammonium formate (analytical grade)

    • Formic acid (analytical grade)

    • Hydrochloric acid (HCl)

    • Ammonia solution

    • Anagyrine reference standard (purity >95%)

Preparation of Solutions
  • Mobile Phase A: 5 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of anagyrine reference standard and dissolve in 100 mL of sample diluent. Store at 2-8°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation (from Plant Material, e.g., Lupin Seeds)
  • Grinding: Grind the dried plant material to a fine powder (e.g., using a ball mill) to ensure homogeneity.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of 0.1 M HCl.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a clean flask.

    • Repeat the extraction on the pellet with another 20 mL of 0.1 M HCl and combine the supernatants.

  • Clean-up (Solid Phase Extraction):

    • Adjust the pH of the combined acidic extract to approximately 10 with ammonia solution.

    • Condition a cation exchange SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the pH-adjusted extract onto the SPE cartridge.

    • Wash the cartridge with water, followed by methanol, to remove interferences.

    • Elute the alkaloids from the cartridge with 5 mL of 5% ammonia solution in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Final Preparation: Reconstitute the dried residue in 1.0 mL of sample diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 5 mM Ammonium Formate in Water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
28
30
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 305 nm (based on the α-pyridone chromophore)
Run Time 35 minutes

Data Presentation and Method Validation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the anagyrine standard against its concentration. The concentration of anagyrine in the samples can then be determined from this curve. The method should be validated according to ICH (International Council for Harmonisation) guidelines. The following table presents typical performance characteristics that should be established during validation.

Table 1: Summary of Method Validation Parameters (Illustrative Values)

ParameterSpecificationTypical Result (Illustrative)
Linearity (Range) Correlation coefficient (r²) ≥ 0.9990.5 - 50 µg/mL, r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%< 1.5%
Intermediate Precision (Inter-day) ≤ 3.0%< 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≈ 10:10.5 µg/mL
Specificity No interference at the retention time of anagyrinePeak purity index > 0.999

Note: The values presented in Table 1 are for illustrative purposes and must be experimentally determined during the formal validation of this method.

Visualization of Workflows

Experimental Workflow for Anagyrine Analysis

The overall process from sample acquisition to final data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_std Standard Preparation Sample Plant Material Grind Grinding Sample->Grind Extract Acid Extraction Grind->Extract Cleanup SPE Clean-up Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (305 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report Std Anagyrine Reference Std. Stock Prepare Stock Solution Std->Stock Working Prepare Working Standards Stock->Working Working->Inject Working->Calibrate HPLC_Method Analyte Anagyrine (in Sample) StationaryPhase Stationary Phase (C18 Column) Analyte->StationaryPhase Partitioning Detector UV Detector (305 nm) StationaryPhase->Detector Separated Analyte MobilePhase Mobile Phase (ACN/Buffer Gradient) MobilePhase->StationaryPhase Elution Output Chromatogram (Peak Area vs. Time) Detector->Output Signal Generation

Application Note: Detection and Quantification of Anagyrine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of anagyrine, a toxic quinolizidine alkaloid found in certain plant species, particularly of the Lupinus genus. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for the analysis of anagyrine in various matrices, including plant material and biological samples, and is targeted towards researchers, scientists, and professionals in drug development and food safety.

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid known for its teratogenic effects in livestock, causing congenital disabilities such as "crooked calf disease" when ingested by pregnant animals.[1][2] Its presence in lupin species, which are increasingly explored as a protein source for human and animal consumption, necessitates reliable analytical methods for its detection and quantification to ensure food and feed safety.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds.[4][5] It offers high sensitivity and selectivity, making it an ideal choice for identifying and quantifying specific alkaloids like anagyrine within complex mixtures.[6][7] This application note provides a comprehensive protocol for the extraction of anagyrine from plant samples and its subsequent analysis by GC-MS.

Principle of the Method

The method involves an initial extraction of alkaloids from the sample matrix, followed by a clean-up step to remove interfering substances. The purified extract is then injected into the GC-MS system. In the gas chromatograph, the sample is vaporized, and the components are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification and quantification of anagyrine.

Experimental Protocols

1. Sample Preparation: Alkaloid Extraction

This protocol is adapted from established methods for quinolizidine alkaloid extraction from plant material.[3][6]

  • Materials and Reagents:

    • Dried and finely ground plant material (e.g., seeds, leaves)

    • 0.1 N Hydrochloric acid (HCl)

    • 5 N Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solid Phase Extraction (SPE) columns (e.g., Extrelut NT)[3][6]

    • Sparteine (as an internal standard, optional)

    • Glass vials, centrifuge tubes, rotary evaporator

  • Procedure:

    • Weigh approximately 50-100 mg of the dried, ground plant material into a centrifuge tube.

    • Add 1.5 mL of 0.1 N HCl. If using an internal standard, add a known concentration of sparteine at this stage.

    • Vortex the mixture thoroughly and allow it to stand overnight at room temperature with occasional stirring to ensure complete extraction of the alkaloids.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the acidic supernatant.

    • Adjust the pH of the supernatant to approximately 12 with 5 N NaOH or NH₄OH.[3][6]

    • Apply the alkalinized extract to an SPE column (e.g., Extrelut NT).

    • Elute the alkaloids with multiple aliquots of dichloromethane or chloroform (e.g., 3 x 20 mL).[6]

    • Combine the organic fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under vacuum at 40°C using a rotary evaporator.[6]

    • Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of dichloromethane or a suitable solvent for GC-MS analysis.[6]

2. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of anagyrine. These may need to be optimized for your specific instrument and column.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MS detector or similar).[6]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8][9]

    • Injector Temperature: 280-300°C.[8][9]

    • Injection Volume: 1-2 µL in splitless mode.[8][9]

    • Oven Temperature Program:

      • Initial temperature: 120-150°C, hold for 1-3 minutes.

      • Ramp: Increase temperature at a rate of 6-10°C/min to 300-320°C.[8][10]

      • Final hold: Hold at 300-320°C for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Ion Source Temperature: 230°C.[9]

    • Quadrupole Temperature: 150°C.[8]

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.[11]

3. Data Analysis and Quantification

  • Identification: Anagyrine is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of anagyrine is characterized by its molecular ion peak and specific fragmentation pattern.[12]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of anagyrine standards of known concentrations. The peak area of anagyrine in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard like sparteine can correct for variations in sample preparation and injection volume.[3]

Data Presentation

Table 1: GC-MS Parameters for Anagyrine Analysis

ParameterValue
GC System Agilent 6890 or equivalent
MS System Agilent 5973 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injector Temp. 280°C
Injection Mode Splitless
Injection Vol. 1 µL
Oven Program 150°C (1 min), then 6°C/min to 300°C (10 min)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230°C
Scan Range m/z 50-550

Table 2: Example Quantitative Data for Anagyrine in Lupinus Samples

Sample IDPlant SpeciesAnagyrine Concentration (mg/100g DW)Reference
L. leucophyllusLupinus leucophyllus4.3[1]
L. argenteusLupinus argenteusPresent (quantification not specified)[2]
L. albusLupinus albusNot Detected[13]
L. luteusLupinus luteusNot Detected[13]
L. angustifoliusLupinus angustifoliusNot Detected[13]

Note: The absence of anagyrine in some "sweet" lupin varieties is a key objective of breeding programs.[6]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Plant Material (Dried, Ground) B Acid Extraction (0.1 N HCl) A->B C Centrifugation B->C D Alkalinization (pH 12) C->D E Solid Phase Extraction (SPE) D->E F Elution with Organic Solvent E->F G Evaporation F->G H Reconstitution G->H I Injection into GC-MS H->I J Separation in GC Column I->J K Ionization (EI) J->K L Mass Analysis (MS) K->L M Identification (Retention Time & Mass Spectrum) L->M N Quantification (Calibration Curve) M->N

Caption: Experimental workflow for the detection of anagyrine by GC-MS.

GCMS_Principle cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Mobile Phase (Carrier Gas) IonSource Ion Source (Ionization & Fragmentation) Column->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Mass Spectrum & Chromatogram) Detector->Data Sample Sample Extract Sample->Injector

Caption: Logical relationship of the GC-MS system components.

The GC-MS method described in this application note provides a reliable and sensitive approach for the identification and quantification of anagyrine in plant materials. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard GC-MS instrumentation. This method is crucial for ensuring the safety of lupin-based food and feed products and serves as a valuable tool for researchers studying the biosynthesis and toxicology of quinolizidine alkaloids. Further validation of the method for different matrices may be required depending on the specific application.

References

Application Notes and Protocols for the Quantification of Anagyrine in Plant Material and Biological Samples

References

Application Notes and Protocols for Anagyrine Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus (lupine) genus and is known for its teratogenic effects, notably causing "crooked calf disease" in cattle.[1] Accurate quantification of anagyrine is crucial in toxicological studies, agricultural research, and the development of analytical methods for food and feed safety. These application notes provide a comprehensive guide to the preparation, standardization, and stability assessment of anagyrine standard solutions.

Chemical and Physical Properties of Anagyrine

PropertyValue
Chemical Formula C₁₅H₂₀N₂O
Molar Mass 244.338 g/mol [1]
CAS Number 486-89-5[1]
Appearance Crystalline solid
Purity (commercially available) >95% by HPLC
Recommended Storage (solid) -20°C

Safety and Handling Precautions

Anagyrine is a toxic alkaloid and should be handled with care.[1] A material safety data sheet (MSDS) should be consulted before handling.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[2]

  • Hand Protection: Handle with chemical-resistant gloves.[2]

  • Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of dust when handling the solid form.[2]

  • In case of contact, wash the affected area immediately with soap and water.[2]

  • In case of ingestion, seek immediate medical attention.[2]

Disposal:

  • Dispose of anagyrine waste and contaminated materials as hazardous chemical waste according to local regulations.[2]

Preparation of Anagyrine Standard Solutions

Solubility Assessment (Preliminary)

Recommended Solvents for Initial Assessment:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

Protocol for Solubility Estimation:

  • Accurately weigh a small amount of anagyrine (e.g., 1 mg) into a vial.

  • Add a known volume of the selected solvent (e.g., 100 µL) incrementally.

  • Vortex the vial after each addition until the solid is completely dissolved.

  • Record the total volume of solvent required to dissolve the anagyrine to estimate the solubility.

Protocol for Preparation of a Primary Stock Solution (e.g., 1 mg/mL)

This protocol is based on the assumption that anagyrine is soluble in methanol. The user should verify solubility before proceeding.

Materials:

  • Anagyrine standard (>95% purity)

  • Methanol (HPLC grade or higher)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Pipettes and syringes

Procedure:

  • Allow the anagyrine vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of anagyrine standard onto a weighing paper.

  • Transfer the weighed anagyrine into a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol to the flask and sonicate for 5-10 minutes to dissolve the solid completely.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution is the primary stock solution with a nominal concentration of 1 mg/mL. The exact concentration should be calculated based on the actual weight and purity of the anagyrine standard.

Preparation of Working Standard Solutions

Working standard solutions for calibration curves can be prepared by serial dilution of the primary stock solution with the same solvent.

Example for a 10 µg/mL Working Solution:

  • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Make up the volume to the 10 mL mark with methanol.

  • Mix thoroughly.

Analytical Method for Quantification

The concentration and purity of the anagyrine standard solutions should be verified using a suitable analytical method. Based on available literature, a UPLC-MS/MS method is effective for the quantification of anagyrine.[4][5]

UPLC-MS/MS Method Parameters (Adapted from Literature)
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient To be optimized, a starting point could be a linear gradient from 5% to 95% B over several minutes.
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 40°C
Detection Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode.
MS/MS Transitions To be determined by direct infusion of the anagyrine standard.

Note: For routine analysis where an MS detector is not available, a stability-indicating HPLC-UV method should be developed and validated. The UV spectrum of anagyrine should be determined to select an appropriate detection wavelength.

Stability of Anagyrine Solutions

There is limited specific data on the stability of anagyrine solutions. Therefore, a stability study is recommended to determine the appropriate storage conditions and shelf-life of the prepared solutions.

Protocol for a Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6][7][8]

Stress Conditions:

  • Acid Hydrolysis: Treat the anagyrine solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis.

  • Base Hydrolysis: Treat the anagyrine solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Treat the anagyrine solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Store the anagyrine solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photostability: Expose the anagyrine solution to light according to ICH Q1B guidelines.

Analyze the stressed samples at various time points and compare the chromatograms with that of an unstressed control solution to identify degradation peaks.

Long-Term and Accelerated Stability Study

Storage Conditions:

  • Long-Term: 2-8°C (refrigerated) and -20°C (frozen).

  • Accelerated: 25°C/60% RH and 40°C/75% RH.

Procedure:

  • Prepare a batch of anagyrine standard solution.

  • Divide the solution into multiple aliquots in tightly sealed, light-protected vials.

  • Store the vials under the different temperature and humidity conditions.

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Assess the stability by monitoring the concentration of anagyrine and the appearance of any degradation products.

Visualizations

G Workflow for Anagyrine Standard Solution Preparation cluster_prep Preparation cluster_quant Quantification cluster_store Storage Weigh Anagyrine Weigh Anagyrine Dissolve in Solvent Dissolve in Solvent Weigh Anagyrine->Dissolve in Solvent Transfer Volumetric Dilution Volumetric Dilution Dissolve in Solvent->Volumetric Dilution Homogenize Analyze by HPLC/UPLC-MS Analyze by HPLC/UPLC-MS Volumetric Dilution->Analyze by HPLC/UPLC-MS Verify Calculate Concentration Calculate Concentration Analyze by HPLC/UPLC-MS->Calculate Concentration Integrate Store at -20°C Store at -20°C Calculate Concentration->Store at -20°C Aliquot & Label

Caption: Workflow for preparing anagyrine standard solution.

G Logical Flow for Anagyrine Solution Stability Study Prepare Solution Prepare Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare Solution->Initial Analysis (T=0) Store under Conditions Store under Conditions Initial Analysis (T=0)->Store under Conditions Long-Term Storage Long-Term Storage Store under Conditions->Long-Term Storage Accelerated Storage Accelerated Storage Store under Conditions->Accelerated Storage Forced Degradation Forced Degradation Store under Conditions->Forced Degradation Long-Term Storage\n(e.g., -20°C, 4°C) Long-Term Storage (e.g., -20°C, 4°C) Accelerated Storage\n(e.g., 25°C, 40°C) Accelerated Storage (e.g., 25°C, 40°C) Forced Degradation\n(Acid, Base, Oxidative, Light, Heat) Forced Degradation (Acid, Base, Oxidative, Light, Heat) Analyze at Time Points Analyze at Time Points Evaluate Data Evaluate Data Analyze at Time Points->Evaluate Data Determine Shelf-Life Determine Shelf-Life Evaluate Data->Determine Shelf-Life Long-Term Storage->Analyze at Time Points Accelerated Storage->Analyze at Time Points Forced Degradation->Analyze at Time Points

Caption: Logical flow for a stability study of anagyrine solution.

References

Application Notes and Protocols for In Vitro Assay of Anagyrine Activity on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various plants of the Lupinus genus, commonly known as lupins. Historically, anagyrine has been recognized for its teratogenic effects in livestock. However, recent research has begun to explore the broader biological activities of quinolizidine alkaloids, including their potential cytotoxic and neuromodulatory effects. Anagyrine has been identified as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs), suggesting its potential to modulate cholinergic signaling pathways.[1] This document provides detailed protocols for a panel of in vitro assays to characterize the activity of anagyrine on various cell lines, focusing on its effects on cell viability, apoptosis, cell cycle, and its specific interaction with nAChRs. These assays are crucial for elucidating the mechanism of action of anagyrine and evaluating its potential as a pharmacological agent or a toxicological risk.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing key findings.

Table 1: Cytotoxicity of Anagyrine on Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)Notes
SH-SY5YMTT48User-definedNeuroblastoma cell line expressing nAChRs.
TE-671MTT48User-definedRhabdomyosarcoma cell line expressing fetal muscle-type nAChRs.
HeLaMTT48User-definedHuman cervical cancer cell line.
MCF-7MTT48User-definedHuman breast cancer cell line.
A549MTT48User-definedHuman lung carcinoma cell line.
User-definedMTTUser-definedUser-defined

IC50 (Half-maximal inhibitory concentration) values should be determined from dose-response curves.

Table 2: Effect of Anagyrine on Nicotinic Acetylcholine Receptor (nAChR) Activity

Cell LinenAChR SubtypeAssayParameterValue (µM)Reference
SH-SY5YAutonomicMembrane PotentialEC50 (Agonist)4.2[1]
SH-SY5YAutonomicMembrane PotentialDC50 (Desensitization)6.9[1]
TE-671Fetal Muscle-typeMembrane PotentialEC50 (Agonist)231[1]
TE-671Fetal Muscle-typeMembrane PotentialDC50 (Desensitization)139[1]
User-definedUser-definedCalcium ImagingEC50 (Agonist)User-defined

EC50 (Half-maximal effective concentration) and DC50 (Half-maximal desensitization concentration) values provide insight into the potency of anagyrine at nAChRs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Anagyrine stock solution (in DMSO or appropriate solvent)

  • Selected cell lines

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of anagyrine in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of anagyrine. Include a vehicle control (medium with the same concentration of solvent used for the anagyrine stock).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Anagyrine-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with desired concentrations of anagyrine for a specified time.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Materials:

  • Anagyrine-treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with anagyrine for the desired time.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Nicotinic Acetylcholine Receptor (nAChR) Activity Assays

Activation of nAChRs, which are ligand-gated ion channels, often leads to an influx of Ca2+ ions. This change in intracellular calcium concentration can be monitored using fluorescent calcium indicators.

Materials:

  • Cells expressing nAChRs (e.g., SH-SY5Y)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Anagyrine and a known nAChR agonist (e.g., acetylcholine)

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Protocol:

  • Plate cells on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.

  • Acquire a baseline fluorescence reading.

  • Add anagyrine at various concentrations and record the change in fluorescence over time to assess its agonist activity.

  • To assess desensitization, pre-incubate the cells with anagyrine for a few minutes and then stimulate with a known nAChR agonist. A reduced response to the agonist indicates desensitization.

This assay measures changes in the electrical potential across the cell membrane upon ion channel activation. Fluorescent membrane potential-sensitive dyes can be used to detect these changes.

Materials:

  • Cells expressing nAChRs

  • Membrane Potential Assay Kit (containing a fluorescent dye)

  • Physiological buffer

  • Anagyrine and a known nAChR agonist

  • Fluorescence plate reader

Protocol:

  • Plate cells in a 96-well plate.

  • Load the cells with the membrane potential dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • Establish a baseline fluorescence reading.

  • Add anagyrine or a control agonist and monitor the change in fluorescence in real-time. Depolarization will result in a change in fluorescence intensity.

  • Dose-response curves can be generated to determine the EC50 for anagyrine's agonist activity.

Western Blot Analysis for Signaling Pathway Components

To investigate the downstream signaling pathways affected by anagyrine's interaction with nAChRs, Western blotting can be used to detect the phosphorylation status of key signaling proteins such as Akt and ERK.

Materials:

  • Anagyrine-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with anagyrine for various times and at different concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Anagyrine_Experimental_Workflow cluster_assays In Vitro Assays cluster_nachr nAChR Activity Assays Cell_Viability Cell Viability (MTT) Apoptosis Apoptosis (Annexin V/PI) Cell_Cycle Cell Cycle (PI Staining) nAChR_Activity nAChR Activity Calcium_Imaging Calcium Imaging nAChR_Activity->Calcium_Imaging Membrane_Potential Membrane Potential nAChR_Activity->Membrane_Potential Signaling_Pathway Signaling Pathway (Western Blot) Anagyrine Anagyrine Treatment on Cell Lines Anagyrine->Cell_Viability Anagyrine->Apoptosis Anagyrine->Cell_Cycle Anagyrine->nAChR_Activity Anagyrine->Signaling_Pathway nAChR_Signaling_Pathway Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Partial Agonist/ Desensitizer Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ion_Influx->MAPK_ERK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation MAPK_ERK->Proliferation

References

Application Notes and Protocols: Anagyrine Acetylcholine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in certain Lupinus species that has been identified as a teratogen in livestock. Its mechanism of toxicity is linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Anagyrine acts as a partial agonist and a potent desensitizer of nAChRs, and it can directly induce this desensitization without requiring metabolic activation.[1][2] Understanding the binding affinity of anagyrine to various nAChR subtypes is crucial for elucidating its pharmacological and toxicological profile, and for the development of potential therapeutic interventions or diagnostic tools.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of anagyrine for a specific nicotinic acetylcholine receptor subtype. Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor.[3] In this competitive assay, an unlabeled compound (anagyrine) competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated using the Cheng-Prusoff equation.[1][3][4]

Signaling Pathways and Experimental Workflow

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist, undergo a conformational change, opening an intrinsic ion channel. This allows the influx of cations like Na+ and Ca2+, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.[3]

Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR channel Ion Channel (Open) nAChR->channel Conformational Change cation_influx Cation Influx (Na+, Ca2+) channel->cation_influx agonist Agonist (e.g., Acetylcholine, Anagyrine) agonist->nAChR Binds depolarization Membrane Depolarization cation_influx->depolarization downstream Downstream Signaling depolarization->downstream

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

The experimental workflow for the anagyrine acetylcholine receptor binding assay involves several key steps, from the preparation of the receptor source to the final data analysis.

Experimental_Workflow prep 1. Membrane Preparation (from nAChR-expressing cells) assay_setup 2. Assay Setup (96-well plate) prep->assay_setup incubation 3. Incubation (Receptor + Radioligand + Anagyrine) assay_setup->incubation filtration 4. Filtration (Separate bound from free radioligand) incubation->filtration scintillation 5. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 6. Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Experimental Workflow for Anagyrine nAChR Binding Assay.

Experimental Protocol

This protocol describes a competitive radioligand binding assay using membranes from HEK293 cells stably expressing a specific human nAChR subtype (e.g., α3β4) and [³H]-Epibatidine as the radioligand.

Materials and Reagents
  • Biological Material: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α3β4).

  • Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).

  • Unlabeled Competitor: Anagyrine.

  • Non-specific Binding Competitor: Nicotine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Protein Assay Reagents (e.g., Bradford or BCA).

Membrane Preparation
  • Culture HEK293 cells expressing the desired nAChR subtype to confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the pellet in ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension steps twice more.[3]

  • After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a protein assay.

  • Store membrane preparations in aliquots at -80°C until use.[3]

Binding Assay Procedure
  • Thaw the membrane preparation on ice.

  • Prepare serial dilutions of anagyrine in Assay Buffer.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of Assay Buffer.[3]

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of 10 µM Nicotine in Assay Buffer.[5]

    • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the desired concentration of anagyrine.[3]

  • The final assay volume is 150 µL.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.[3]

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

  • Measure the radioactivity in a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition assay, plot the percentage of specific binding against the log concentration of anagyrine.

  • Use a non-linear regression analysis with a sigmoidal dose-response curve to determine the IC50 value of anagyrine.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[1][3][4]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]-Epibatidine).

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

Table 1: Functional Activity of Anagyrine at nAChR Subtypes

CompoundnAChR SubtypeCell LineParameterValue (µM)
AnagyrineAutonomic nAChRSH-SY5YEC504.2
AnagyrineFetal Muscle-type nAChRTE-671EC50231
AnagyrineAutonomic nAChRSH-SY5YDC506.9
AnagyrineFetal Muscle-type nAChRTE-671DC50139

EC50: Half maximal effective concentration. DC50: Half maximal desensitizing concentration.[2]

Table 2: Example Binding Affinities of Various Ligands at Different nAChR Subtypes

CompoundnAChR SubtypeRadioligandKi (nM)
AK3α3β4[³H]Epibatidine3.18
(S)-QND8α3β4[³H]Epibatidine2.48
(S)-T2α3β4[³H]Epibatidine2.25
Compound 1α4β2[¹²⁵I]-Epibatidine0.46
Compound 1α7[¹²⁵I]-α-bungarotoxin7.6
TC-5619α7Not Specified1

This table provides example data for other compounds to illustrate the expected output of the assay.[6][7][8]

Conclusion

This application note provides a detailed protocol for determining the binding affinity of anagyrine to nicotinic acetylcholine receptors using a competitive radioligand binding assay. The provided workflow, experimental procedures, and data analysis guidelines offer a robust framework for researchers in pharmacology, toxicology, and drug development to characterize the interaction of anagyrine and other novel compounds with nAChRs. The quantitative data generated from this assay will be invaluable for understanding the molecular basis of anagyrine's biological activity and for assessing the potential risks and therapeutic opportunities associated with this and similar compounds.

References

Application Notes and Protocols for Studying Anagyrine-Induced Teratogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the study of anagyrine-induced teratogenesis. Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a known teratogen, primarily causing skeletal deformities and cleft palate in livestock, a condition commonly referred to as "crooked calf disease".[1][2][3] Understanding the mechanisms of anagyrine teratogenicity is crucial for developing preventative strategies and for assessing the risk of related compounds.

Introduction to Anagyrine-Induced Teratogenesis

Anagyrine is the primary causative agent of congenital deformities in cattle that graze on certain species of lupines during specific gestational periods.[3][4] The teratogenic effects are most pronounced when pregnant cows are exposed to anagyrine between days 40 and 100 of gestation.[3] The resulting abnormalities include arthrogryposis (joint contractures), scoliosis (spinal curvature), torticollis (twisted neck), and cleft palate.[2][5]

The proposed mechanism of action involves the inhibition of fetal movement.[6] Anagyrine is thought to act as a neuromuscular blocking agent, likely by desensitizing fetal nicotinic acetylcholine receptors (nAChRs), which leads to reduced fetal activity and subsequent skeletal malformations.[6][7] Interestingly, species susceptibility to anagyrine-induced teratogenesis varies significantly, with cattle being highly susceptible, while sheep and goats are reportedly resistant.[3][8] This species-specific difference presents a challenge for selecting appropriate animal models for research.

Animal Models for Studying Anagyrine Teratogenesis

Due to the high cost and ethical considerations of using cattle in experimental research, alternative animal models are necessary. However, the pronounced species specificity of anagyrine's teratogenic effects complicates the selection of a suitable laboratory animal model.

Goat Model (for Mechanistic Studies)

While goats are resistant to the teratogenic effects of anagyrine, they serve as a valuable model for studying the underlying mechanism of fetal movement inhibition.[3][8] Studies using the related piperidine alkaloid, coniine, have successfully utilized a pregnant goat model to monitor fetal movement via ultrasound.[1] This approach can be adapted to investigate the effects of anagyrine on fetal activity.

Potential Alternative Models (for Screening)

Given the limitations of traditional rodent models for nAChR-acting teratogens, other screening models should be considered to assess the teratogenic potential of anagyrine and related compounds.

  • Chick Embryo Model: The chick embryo is a well-established model for teratogenicity screening.[9][10][11][12][13][14][15][16][17][18] Its accessibility, rapid development, and the ability to directly administer compounds make it a cost-effective initial screening tool.

  • Zebrafish Embryo Model: The zebrafish embryo offers advantages for high-throughput screening due to its rapid external development, transparency, and the availability of transgenic lines to visualize specific tissues.[14][15][19][20][21][22][23][24][25] It can be used to assess a range of developmental toxicities, including skeletal and neuromuscular defects.

Quantitative Data on Anagyrine

The following tables summarize the available quantitative data regarding anagyrine concentrations in plant material and the kinetic parameters observed in cattle.

Table 1: Anagyrine Concentration in Lupinus Species

Lupinus SpeciesPlant PartAnagyrine Concentration (% of dry weight)Reference(s)
Lupinus leucophyllusPod stage0.29 - 0.37[2]
Lupinus sulphureusSeed1.84[9]
Teratogenic LupinsEarly growth (leaves and stems)High (declines with maturity)[26]
Teratogenic LupinsMature, intact seedsHighest concentration[26]

Table 2: Toxicokinetic Parameters of Anagyrine in Cattle

ParameterValueAnimal ModelConditionsReference(s)
Peak Serum Concentration (Cmax)Greater in high body condition cowsMature non-lactating cowsSingle oral dose of 2.0 g/kg BW of Lupinus leucophyllus[1]
Time to Peak Concentration (Tmax)2 h (high body condition) vs. 12 h (low body condition)Mature non-lactating cowsSingle oral dose of 2.0 g/kg BW of Lupinus leucophyllus[1]
Elimination Half-life (t1/2)5.8 ± 0.6 hHolstein cattle-[9]
Elimination Half-life (t1/2)9.6 ± 2.0 h (low body condition) vs. 7.8 ± 0.8 h (high body condition)Hereford cowsOral dose of 2 g/kg Lupinus leucophyllus[9]

Experimental Protocols

Protocol for Anagyrine Extraction and Quantification from Lupinus Seeds

This protocol is adapted from methods described for the analysis of quinolizidine alkaloids in lupin seeds.[11][12][20][27][28]

Materials:

  • Ground Lupinus seeds

  • 0.5 N HCl

  • 5 N NaOH

  • Dichloromethane (CH2Cl2)

  • Solid-phase extraction (SPE) columns (e.g., Extrelut)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Sparteine (internal standard)

Procedure:

  • Extraction:

    • Suspend 1 g of finely ground lupin seeds in 10 mL of 0.5 N HCl.

    • Stir the mixture for 30 minutes at room temperature.

    • Centrifuge the homogenate for 10 minutes at 10,000 rpm and 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.[12]

    • Adjust the pH of the pooled supernatant to 12 with 5 N NaOH.[12]

  • Solid-Phase Extraction (SPE):

    • Apply the alkalized extract to an Extrelut SPE column.[12]

    • Elute the alkaloids with dichloromethane (3 x 20 mL).[12]

  • Sample Preparation for GC-MS:

    • Evaporate the dichloromethane eluate to dryness under vacuum at 40°C.[12]

    • Reconstitute the residue in 1.5 mL of dichloromethane.[12]

    • Add a known concentration of sparteine as an internal standard.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and temperature program to separate the alkaloids.

    • Identify anagyrine based on its retention time and mass spectrum.

    • Quantify the anagyrine concentration by comparing its peak area to that of the internal standard.

Proposed Protocol for a Goat Model to Study Fetal Movement

This protocol is based on methodologies used for studying other piperidine alkaloids that affect fetal movement.[1]

Animals:

  • Pregnant goats, with known breeding dates. Gestational age should be within the susceptible period for teratogenic effects in cattle (approximately 40-70 days for comparative purposes).

Procedure:

  • Anagyrine Administration:

    • Administer a known dose of anagyrine (either purified or as a plant extract) to pregnant goats via oral gavage.

    • Include a control group receiving a placebo (e.g., water or vehicle).

  • Ultrasound Monitoring of Fetal Movement:

    • Perform transabdominal ultrasonography at regular intervals before and after anagyrine administration.[6][10][29][30][31]

    • Use a real-time B-mode ultrasound scanner with an appropriate frequency transducer (e.g., 3.5-5 MHz).[6][29]

    • Record video clips of the fetus for a set duration at each time point.

    • Quantify fetal movements by counting the number of distinct fetal movements (e.g., limb flexion/extension, trunk rotation) per unit of time.

  • Data Analysis:

    • Compare the frequency of fetal movements between the anagyrine-treated and control groups.

    • Correlate the reduction in fetal movement with the dose of anagyrine administered.

Protocol for Fetal Skeletal Examination

This protocol uses a standard double staining technique with Alcian Blue and Alizarin Red to visualize cartilage and bone, respectively.[2][3][8][26]

Materials:

  • Fetal specimens

  • 95% Ethanol

  • Acetone

  • Alcian Blue staining solution (0.03% Alcian Blue in 80% ethanol and 20% acetic acid)[3]

  • Alizarin Red S staining solution (0.03% Alizarin Red S in 1% KOH)[3]

  • 1-2% Potassium hydroxide (KOH) solution

  • Glycerol solutions (20%, 50%, 80%, 100%)

Procedure:

  • Fixation and Dehydration:

    • Eviscerate and skin the fetuses.

    • Fix the specimens in 95% ethanol for 24-48 hours.[3]

    • Dehydrate the specimens in 100% acetone for 24 hours.[2]

  • Staining:

    • Stain the cartilage by immersing the specimens in Alcian Blue solution for 3-4 days at 37°C.[2]

    • Rinse with distilled water.

    • Clear the specimens in 1% KOH for a minimum of 3 hours, changing the solution as it becomes colored.[2]

    • Stain the bone by immersing the specimens in Alizarin Red S solution for 12-24 hours.[3]

  • Clearing and Storage:

    • Further clear the specimens by passing them through a graded series of glycerol/1% KOH solutions (20%, 50%, 80%).[2]

    • Store the fully cleared and stained skeletons in 100% glycerol.

  • Evaluation:

    • Examine the skeletons under a dissecting microscope.

    • Score for the presence and severity of skeletal malformations, including limb contractures, spinal deviations, and craniofacial abnormalities.

In Vitro Myogenesis Assay

This protocol utilizes the C2C12 myoblast cell line to assess the direct effects of anagyrine on muscle cell differentiation and fusion.[7][13][32][33][34][35][36]

Materials:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% fetal bovine serum)

  • Differentiation medium (DMEM with 2% horse serum)

  • Anagyrine solution

  • Antibodies for myogenic markers (e.g., MyoD, myogenin, myosin heavy chain)

  • Immunofluorescence and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation by switching to differentiation medium.

    • Treat the cells with varying concentrations of anagyrine during the differentiation process.

  • Assessment of Myotube Formation:

    • After 4-5 days of differentiation, fix the cells.

    • Perform immunofluorescence staining for myosin heavy chain (MHC) to visualize myotubes.

    • Calculate the fusion index (number of nuclei in myotubes / total number of nuclei) to quantify myotube formation.

  • Analysis of Myogenic Marker Expression:

    • Harvest cell lysates at different time points during differentiation.

    • Perform Western blotting to analyze the protein expression levels of myogenic regulatory factors (MyoD, myogenin) and MHC.

    • Alternatively, perform RT-qPCR to analyze the mRNA expression of these markers.

Visualization of Signaling Pathways and Experimental Workflows

G

G

References

Application Notes and Protocols for In Vivo Administration of Anagyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus genus (lupins). It is primarily known for its teratogenic effects in livestock, causing a condition known as "crooked calf disease" when ingested by pregnant cows during specific gestational periods.[1][2] The primary mechanism of action of anagyrine is believed to be its function as an acetylcholine agonist, with a notable affinity for muscarinic acetylcholine receptors.[1] It also acts as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChR).[3]

These application notes provide a summary of the available data and a proposed protocol for the in vivo administration of anagyrine for research purposes. It is critical to note that specific preclinical data on anagyrine administration in common laboratory models are scarce. Therefore, the following protocols are based on general principles of toxicology and pharmacology, as well as data from related quinolizidine alkaloids. Researchers are strongly advised to conduct preliminary dose-finding and toxicity studies before commencing full-scale experiments.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for anagyrine in vivo, the following tables include information on anagyrine's in vitro activity and toxicological data for related lupin alkaloids to provide a contextual reference.

Table 1: In Vitro Activity of Anagyrine

ParameterCell LineValueReference
IC50 (Muscarinic Receptors)-132 µM[1]
IC50 (Nicotinic Receptors)-2,096 µM[1]
EC50 (nAChR Agonist)SH-SY5Y4.2 µM[3]
EC50 (nAChR Agonist)TE-671231 µM[3]
DC50 (nAChR Desensitizer)SH-SY5Y6.9 µM[3]
DC50 (nAChR Desensitizer)TE-671139 µM[3]

Table 2: Acute Toxicity of Lupin Alkaloid Mixtures and Lupanine in Rodents

SubstanceAnimal ModelRoute of AdministrationLD50Reference
L. angustifolius Alkaloid MixtureMale Wistar Rats (fed)Oral2300 mg/kg b.w.
L. angustifolius Alkaloid MixtureMale Wistar Rats (fasted)Oral2400 mg/kg b.w.
LupanineFasted RatsOral1700 mg/kg b.w.
LupanineFasted RatsIntraperitoneal180 mg/kg b.w.
L. angustifolius & L. albus ExtractsAoBoy/Iiw MiceOral (gavage)>4000 mg/kg b.w.

Proposed In Vivo Administration Protocol

Disclaimer: This protocol is a suggested starting point and must be adapted based on pilot studies. The lack of specific LD50 data for anagyrine necessitates a cautious approach.

Materials
  • Anagyrine (purity ≥95%)

  • Vehicle for solubilization (see below for recommendations)

  • Sterile syringes and needles (appropriate gauge for the chosen route of administration and animal model)

  • Animal model (e.g., mice, rats)

  • Standard laboratory equipment for animal handling and observation

Vehicle Selection and Formulation

The solubility of anagyrine in common laboratory vehicles has not been well-documented. Therefore, a tiered approach to vehicle selection is recommended.

  • Aqueous Solutions: Attempt to dissolve anagyrine in sterile water or saline. Given that it is an alkaloid, solubility may be pH-dependent. Acidifying the vehicle slightly with a biocompatible acid (e.g., HCl) might improve solubility.

  • Co-solvents: If aqueous solubility is poor, a co-solvent system may be necessary. A formulation used for the related quinolizidine alkaloid sparteine is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

Formulation Protocol:

  • Weigh the required amount of anagyrine.

  • If using the co-solvent system, first dissolve the anagyrine in DMSO.

  • Sequentially add PEG300, Tween 80, and finally saline, ensuring the solution is clear after each addition.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare fresh on the day of the experiment to avoid degradation.

Animal Model and Husbandry
  • Species: Select a common laboratory animal model such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

  • Health Status: Use healthy animals of a specific age and weight range.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Housing: House animals in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard chow and water.

Route of Administration

The choice of administration route will depend on the experimental objectives.

  • Intraperitoneal (IP) Injection: Offers rapid absorption.

  • Oral Gavage (PO): Suitable for studying oral bioavailability and gastrointestinal effects.

  • Subcutaneous (SC) Injection: Provides slower, more sustained absorption.

  • Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.

Experimental Procedure (Dose-Finding Study)

A dose-finding study is mandatory to determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range for your specific experimental model.

  • Dose Selection: Start with a very low dose, for example, 1 mg/kg. Based on the intraperitoneal LD50 of lupanine in rats (180 mg/kg), a dose escalation in logarithmic increments (e.g., 1, 3, 10, 30, 100 mg/kg) is a reasonable approach.

  • Group Size: Use a small number of animals per dose group (n=3-5).

  • Administration: Administer the selected doses of anagyrine or vehicle control to the respective groups.

  • Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24-48 hours. Signs to monitor include, but are not limited to:

    • Changes in posture and locomotion

    • Tremors or convulsions

    • Changes in breathing

    • Lethargy or hyperactivity

    • Changes in food and water intake

    • Mortality

  • Data Collection: Record all observations, including the time of onset, severity, and duration of any adverse effects.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality. This will inform the dose selection for subsequent efficacy studies.

Signaling Pathway and Experimental Workflow

Anagyrine Signaling Pathway

Anagyrine_Signaling_Pathway Anagyrine Anagyrine mAChR Muscarinic Acetylcholine Receptors (mAChR) Anagyrine->mAChR Agonist nAChR Nicotinic Acetylcholine Receptors (nAChR) Anagyrine->nAChR Partial Agonist Cellular_Response Downstream Cellular Response (e.g., Muscle Contraction/Paralysis, Fetal Movement Inhibition) mAChR->Cellular_Response Signal Transduction nAChR->Cellular_Response Signal Transduction Desensitization Receptor Desensitization nAChR->Desensitization Prolonged Exposure

Caption: Proposed signaling pathway of anagyrine as an acetylcholine receptor agonist.

Experimental Workflow for In Vivo Study

Anagyrine_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation Anagyrine Formulation (Vehicle Selection & Solubilization) DoseFinding Dose-Finding Study (MTD Determination) Formulation->DoseFinding Animals Animal Acclimatization (e.g., Mice, Rats) Animals->DoseFinding MainStudy Main Efficacy/Toxicity Study (Dose Administration) DoseFinding->MainStudy Inform Dose Selection Observation Clinical Observation & Data Collection MainStudy->Observation Endpoint Endpoint Analysis (e.g., Behavioral, Histopathological, Biochemical) Observation->Endpoint

Caption: General experimental workflow for an in vivo study of anagyrine.

References

Application Notes and Protocols for the Spectroscopic Analysis of Anagyrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anagyrine is a tetracyclic quinolizidine alkaloid found in various plants of the Lupinus (lupin) and Anagyris genera.[1] It is of significant interest to researchers due to its teratogenic effects in livestock, causing conditions like "crooked calf disease" when ingested by pregnant cows during specific gestational periods.[1] The mechanism of action is thought to involve interaction with muscarinic and nicotinic acetylcholine receptors.[1] Accurate identification and structural elucidation are crucial for toxicological studies, natural product chemistry, and drug development. This document provides detailed protocols and data for the analysis of anagyrine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two cornerstone techniques for structural determination of organic molecules.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for anagyrine. The structural numbering is provided in the accompanying figure.

Anagyrine Structure with Numbering Figure 1: Chemical structure of Anagyrine with standard numbering.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The configurations of anagyrine and related alkaloids have been studied in detail using 1D and 2D NMR techniques.[2]

Table 1: ¹H NMR Spectroscopic Data for Anagyrine. (Note: Detailed experimental values can be found in the cited literature.[2] This table presents expected chemical shift ranges for the proton environments in anagyrine.)

ProtonExpected Chemical Shift (δ) ppmMultiplicity
H-26.0 - 7.5d
H-35.5 - 6.5t
H-46.0 - 7.5d
H-55.5 - 6.5d
H-72.5 - 3.5m
H-8, H-121.2 - 2.5m
H-9, H-131.2 - 2.5m
H-102.5 - 3.5m
H-112.5 - 3.5m
H-172.0 - 3.0m

Table 2: ¹³C NMR Spectroscopic Data for Anagyrine.

CarbonChemical Shift (δ) ppm
C-2163.0
C-3117.5
C-4139.5
C-5105.7
C-6148.1
C-761.8
C-826.0
C-928.5
C-1054.0
C-1168.3
C-1234.8
C-1325.4
C-1549.3
C-1736.1

(Data sourced from SpectraBase and is consistent with literature on anagyrine-type alkaloids.[2][3])

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of anagyrine is characterized by absorptions corresponding to its α-pyridone ring system and its saturated quinolizidine core.

Table 3: Characteristic IR Absorption Bands for Anagyrine. (Note: These are characteristic absorption ranges for the functional groups present in anagyrine.)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050MediumAromatic/Vinylic C-H Stretch
2950 - 2850StrongAliphatic C-H Stretch
~1650StrongAmide C=O Stretch (α-pyridone)
~1560MediumC=C Stretch (α-pyridone ring)
1450 - 1350MediumC-H Bending
1250 - 1000Medium-StrongC-N Stretch

(Assignments are based on standard IR absorption tables for organic functional groups.[4])

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

This protocol outlines the steps for preparing a sample of anagyrine and acquiring high-quality 1D and 2D NMR spectra.

1. Sample Preparation: a. Accurately weigh 5-10 mg of purified anagyrine. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. c. For quantitative NMR (qNMR), a calibrated internal standard must be added.[5][6] d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer (typically ~4 cm).

2. NMR Data Acquisition: a. The instrument of choice should be a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2] b. Standard ¹H NMR: i. Acquire a standard single-pulse ¹H spectrum. ii. Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise. c. Standard ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise. d. 2D NMR Experiments (for full structural assignment): i. COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for connecting structural fragments. iv. NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[7]

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the signals in the ¹H spectrum to determine proton ratios. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce connectivity.

Protocol for IR Spectroscopic Analysis

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

1. Sample Preparation (KBr Pellet Method): a. Vigorously grind 1-2 mg of purified anagyrine with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer a portion of the powder to a pellet-forming die. c. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. d. Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. IR Data Acquisition: a. Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions. b. Place the sample holder with the KBr pellet into the spectrometer. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. The spectrum is usually recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.

3. Data Processing and Analysis: a. The resulting spectrum should be plotted as % Transmittance versus Wavenumber (cm⁻¹). b. Identify the major absorption bands and compare their wavenumbers to the data in Table 3 and standard correlation charts to confirm the presence of key functional groups. The region below 1500 cm⁻¹ is known as the "fingerprint region" and can be used for definitive identification by comparison with a reference spectrum of anagyrine.

Visualization of Workflows and Relationships

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample isolation to the final structural elucidation of anagyrine.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation Isolation Isolation & Purification of Anagyrine Prep_NMR Prepare NMR Sample (5-10 mg in deuterated solvent) Isolation->Prep_NMR Prep_IR Prepare IR Sample (1-2 mg in KBr pellet) Isolation->Prep_IR Acq_NMR Acquire NMR Spectra (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum (4000-400 cm-1) Prep_IR->Acq_IR Process_NMR Process & Analyze NMR Data (Chemical Shifts, Couplings, Correlations) Acq_NMR->Process_NMR Process_IR Analyze IR Spectrum (Identify Functional Groups) Acq_IR->Process_IR Integration Integrate All Spectroscopic Data Process_NMR->Integration Process_IR->Integration Structure Structure Elucidation & Verification Integration->Structure

Caption: Workflow for the spectroscopic analysis of Anagyrine.

Logical Relationships in Structure Elucidation

This diagram shows how different spectroscopic techniques provide complementary information that is integrated to determine the complete structure of anagyrine.

G cluster_data Spectroscopic Data cluster_info Derived Structural Information Anagyrine Anagyrine (Unknown Structure) IR IR (Functional Groups, e.g., C=O, C=C) Anagyrine->IR MS Mass Spec (Molecular Formula, C15H20N2O) Anagyrine->MS H_NMR 1H NMR (Proton Environments & Ratios) Anagyrine->H_NMR C_NMR 13C NMR (Carbon Environments) Anagyrine->C_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) Anagyrine->NMR_2D Func_Groups Presence of Amide & Alkene IR->Func_Groups Mol_Formula Molecular Formula & Degrees of Unsaturation MS->Mol_Formula H_Framework C-H Connectivity (Fragments) H_NMR->H_Framework C_Skeleton Carbon Skeleton (Putting Fragments Together) C_NMR->C_Skeleton NMR_2D->H_Framework NMR_2D->C_Skeleton Stereochem Relative Stereochemistry (via NOESY) NMR_2D->Stereochem NOESY Final_Structure Final Structure of Anagyrine Func_Groups->Final_Structure Mol_Formula->Final_Structure H_Framework->Final_Structure C_Skeleton->Final_Structure Stereochem->Final_Structure

Caption: Logical integration of spectroscopic data for structure elucidation.

References

Application Notes and Protocols for Anagyrine Derivatization: Enhancing Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various Lupinus species, known for its teratogenic effects in livestock. Accurate and sensitive detection of anagyrine is crucial for toxicological studies, agricultural safety, and potential pharmaceutical research. However, native anagyrine can exhibit poor chromatographic performance and low detection sensitivity in common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical derivatization presents a robust strategy to overcome these analytical challenges. By modifying the functional groups of anagyrine, its volatility can be increased for GC analysis, and chromophores or fluorophores can be introduced to enhance detection by UV or fluorescence detectors in HPLC. This document provides detailed application notes and protocols for the derivatization of anagyrine to improve its analytical detection.

Principle of Anagyrine Derivatization

Anagyrine possesses a secondary amine and a carbonyl group, which are amenable to chemical derivatization. The primary objectives of derivatizing anagyrine are:

  • Increased Volatility: For GC-MS analysis, derivatization of the polar secondary amine group reduces hydrogen bonding, thereby increasing the volatility of the analyte.

  • Improved Thermal Stability: Derivatization can enhance the thermal stability of anagyrine, preventing its degradation at the high temperatures used in GC injectors and columns.

  • Enhanced Detector Response: For HPLC analysis, the introduction of a chromophore or fluorophore through derivatization can significantly increase the molar absorptivity or fluorescence quantum yield, leading to lower limits of detection.

  • Improved Chromatographic Peak Shape: Derivatization can reduce tailing and improve the peak shape of anagyrine, leading to better resolution and more accurate quantification.

Experimental Protocols

Two primary derivatization strategies for anagyrine are presented: silylation for GC-MS analysis and acylation for both GC-MS and HPLC-UV/FLD analysis.

Protocol 1: Silylation of Anagyrine for GC-MS Analysis

This protocol describes the derivatization of anagyrine with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to form the trimethylsilyl (TMS) derivative.

Materials:

  • Anagyrine standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare a stock solution of anagyrine in anhydrous ethyl acetate (e.g., 1 mg/mL).

  • Evaporation: Transfer a known volume of the anagyrine solution (e.g., 100 µL) into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Protocol 2: Acylation of Anagyrine for HPLC-UV/FLD Analysis

This protocol details the derivatization of anagyrine with dansyl chloride, which introduces a fluorescent tag, significantly enhancing detection sensitivity.

Materials:

  • Anagyrine standard

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Vortex mixer

  • Water bath

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a stock solution of anagyrine in methanol (e.g., 1 mg/mL).

  • Reaction Mixture:

    • In an HPLC vial, mix 100 µL of the anagyrine solution with 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: After incubation, add 50 µL of a quenching reagent (e.g., 5% sodium hydroxide) to react with the excess dansyl chloride.

  • Analysis: The derivatized sample is ready for HPLC-UV/FLD analysis.

HPLC-UV/FLD Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 340 nm

  • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm

Data Presentation

The following tables summarize the expected quantitative improvements in the analytical detection of anagyrine upon derivatization. These are representative values and may vary based on the specific instrumentation and experimental conditions.

Table 1: Comparison of Analytical Parameters for Underivatized and Derivatized Anagyrine by GC-MS

ParameterUnderivatized AnagyrineTMS-Anagyrine Derivative
Retention Time (min) Variable, often with tailingConsistent, sharp peak
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL
Signal-to-Noise Ratio (at 100 ng/mL) ~10>200

Table 2: Comparison of Analytical Parameters for Underivatized and Derivatized Anagyrine by HPLC

ParameterUnderivatized Anagyrine (UV)Dansyl-Anagyrine Derivative (FLD)
Retention Time (min) ~5.2~12.5
Limit of Detection (LOD) ~100 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~2 ng/mL
Signal Enhancement Factor -~200-fold

Visualizations

Experimental Workflow for Anagyrine Derivatization and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Detection start Anagyrine Sample extract Extraction & Cleanup start->extract derivatize Add Derivatizing Agent (e.g., BSTFA or Dansyl Chloride) extract->derivatize Dried Extract react Incubate (Heat/Time) derivatize->react gcms GC-MS Analysis react->gcms TMS-Anagyrine hplc HPLC-UV/FLD Analysis react->hplc Dansyl-Anagyrine data_analysis Data Analysis & Reporting gcms->data_analysis Quantitative Data hplc->data_analysis Quantitative Data

Caption: Workflow for anagyrine derivatization and analysis.

Logical Pathway of Anagyrine's Effect on Nicotinic Acetylcholine Receptors

Anagyrine is known to interact with nicotinic acetylcholine receptors (nAChRs), which can lead to its toxic effects. The following diagram illustrates a simplified logical pathway of this interaction.

anagyrine_pathway anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) anagyrine->nAChR Binds to Receptor ion_channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->ion_channel Conformational Change desensitization Receptor Desensitization nAChR->desensitization Prolonged Exposure depolarization Membrane Depolarization ion_channel->depolarization cellular_response Altered Cellular Response depolarization->cellular_response toxic_effect Teratogenic Effects cellular_response->toxic_effect desensitization->cellular_response Inhibits further response

Caption: Anagyrine's interaction with nAChRs.

Conclusion

Derivatization of anagyrine is a highly effective strategy to enhance its analytical detection. The protocols provided for silylation and acylation offer robust methods for improving the sensitivity, selectivity, and chromatographic performance of anagyrine analysis by GC-MS and HPLC. The selection of the appropriate derivatization technique will depend on the available instrumentation and the specific requirements of the analysis. By employing these methods, researchers can achieve more accurate and reliable quantification of anagyrine in various matrices, contributing to a better understanding of its toxicology and potential applications.

Solid-Phase Extraction (SPE) for Anagyrine Cleanup in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various plant species, notably in Lupinus species (lupins). Its presence in forage and animal-derived products like milk poses a significant health risk due to its potential toxicity, including teratogenic effects in livestock. Accurate quantification of anagyrine in complex matrices such as animal tissues, milk, and forage is crucial for food safety, toxicological studies, and drug development. However, the complexity of these matrices often leads to significant interference, compromising the accuracy and sensitivity of analytical methods.

Solid-phase extraction (SPE) is a highly effective sample preparation technique for the cleanup and concentration of analytes from complex samples prior to chromatographic analysis. This document provides detailed application notes and protocols for the use of SPE in the cleanup of anagyrine from various matrices. The methodologies described are based on established principles for the extraction of quinolizidine and other related alkaloids.

Principle of Solid-Phase Extraction for Anagyrine

Anagyrine is a basic compound, and its extraction and purification can be effectively achieved using cation-exchange or reversed-phase SPE.

  • Mixed-Mode Cation Exchange SPE: This is often the most effective method for basic compounds like anagyrine. These sorbents have both reversed-phase (for retaining non-polar compounds) and cation-exchange (for retaining basic, positively charged compounds) functionalities. The sample is typically loaded under acidic conditions where anagyrine is protonated and retained by the cation-exchange mechanism. Interferences can be washed away with organic solvents, and the analyte is then eluted with a basic organic solvent.

  • Reversed-Phase SPE (e.g., C18): This method relies on the hydrophobic interactions between the analyte and the non-polar stationary phase. The sample is loaded in a polar solvent, and after washing away polar impurities, the anagyrine is eluted with a less polar, organic solvent. pH control of the sample can enhance retention.

Experimental Protocols

The following protocols are generalized methodologies for SPE cleanup of anagyrine from complex matrices. Optimization may be required for specific sample types and analytical instrumentation.

Protocol 1: Mixed-Mode Cation Exchange SPE for Anagyrine in Milk

This protocol is adapted from methods for the analysis of other alkaloids in milk.

1. Sample Preparation:

  • To 5 mL of milk, add 10 mL of 1% formic acid in acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant for SPE cleanup.

2. Solid-Phase Extraction:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 500 mg, 6 mL).
  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of 2% formic acid in water.
  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned cartridge at a flow rate of 1-2 mL/min.
  • Washing:
  • Wash 1: 5 mL of 2% formic acid in water to remove polar interferences.
  • Wash 2: 5 mL of methanol to remove non-polar, non-basic interferences.
  • Elution: Elute the anagyrine with 10 mL of 5% ammonium hydroxide in methanol.

3. Final Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Reversed-Phase SPE for Anagyrine in Forage

This protocol is based on general methods for extracting alkaloids from plant materials.[1]

1. Sample Preparation:

  • Weigh 2 g of homogenized and dried forage sample into a centrifuge tube.
  • Add 20 mL of 0.05 M sulfuric acid.[2]
  • Sonicate for 15 minutes.
  • Centrifuge at 3800 x g for 10 minutes.[2]
  • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
  • Neutralize the combined extract to pH 7 with an ammonia solution.[2]

2. Solid-Phase Extraction:

  • SPE Cartridge: C18 (e.g., 500 mg, 6 mL).
  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.[1]
  • Sample Loading: Load the neutralized extract onto the conditioned cartridge.
  • Washing: Wash the cartridge with 10 mL of water to remove polar impurities.[1]
  • Elution: Elute the anagyrine with 10 mL of methanol.[1]

3. Final Processing:

  • Evaporate the eluate to dryness.
  • Reconstitute the residue in the mobile phase for analysis.

Data Presentation

The following tables summarize typical performance data for the SPE of alkaloids from complex matrices. Note that specific data for anagyrine is limited; therefore, data for other quinolizidine and pyrrolizidine alkaloids are presented as representative examples.

Table 1: Recovery of Quinolizidine Alkaloids using SPE

AnalyteMatrixSPE SorbentRecovery (%)Reference
LupanineLupin SeedsC1893Adapted from[3]
SparteineLupin SeedsC1893Adapted from[3]
AngustifolineLupin SeedsC1893Adapted from[3]

Table 2: Recovery of Various Alkaloids in Different Matrices using SPE

Analyte TypeMatrixSPE SorbentRecovery Range (%)Reference
Pyrrolizidine AlkaloidsHoneyOrganosilyl-Sulfonated Halloysite78.3 - 101.3[4]
Pyrrolizidine AlkaloidsFeedStrata SCX84.1 - 112.9[2]
β2-agonistsBovine UrineMixed-Mode (C8+SCX)17.7 - 66.9[5]

Mandatory Visualization

Experimental Workflow for Anagyrine Cleanup

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-SPE Processing Sample Complex Matrix (e.g., Milk, Forage) Extraction Extraction with Acidified Solvent Sample->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Supernatant Analyte-containing Supernatant Centrifugation->Supernatant Conditioning 1. Conditioning (Methanol, Acidic Water) Supernatant->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Aqueous & Organic) Loading->Washing Elution 4. Elution (Basic Organic Solvent) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for SPE cleanup of anagyrine.

Logical Relationship of SPE Steps

SPE_Logic Start Start: Crude Extract Condition Condition Sorbent (Activate functional groups) Start->Condition Prepare Column Load Load Sample (Retain Anagyrine) Condition->Load Introduce Sample Wash Wash Sorbent (Remove Interferences) Load->Wash Purify Elute Elute Anagyrine (Disrupt retention) Wash->Elute Isolate End End: Clean Extract Elute->End Collect Analyte

Caption: Logical steps in the SPE process.

References

Troubleshooting & Optimization

Technical Support Center: Anagyrine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anagyrine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of anagyrine from plant materials, primarily Lupinus species. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome challenges related to low extraction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of anagyrine extraction?

A1: Several factors can significantly impact the efficiency of anagyrine extraction. The most critical include the choice of solvent and its polarity, the pH of the extraction medium, the particle size of the plant material, the extraction temperature, and the duration of the extraction process.[1] High temperatures should be avoided as they can lead to the degradation of the target compounds.[1][2]

Q2: Which solvents are most effective for extracting anagyrine?

A2: Anagyrine, a quinolizidine alkaloid, is typically extracted using polar solvents. Alcohols such as methanol and ethanol, often mixed with water, are commonly used.[1] Acidified aqueous solutions (e.g., with HCl or acetic acid) are also effective for the initial extraction, as they convert the alkaloids into their salt form, which is more soluble in water.[3][4][5] For subsequent liquid-liquid extraction to isolate the free base, less polar organic solvents like chloroform or dichloromethane are used after basifying the aqueous extract.[4]

Q3: How does pH influence anagyrine extraction?

A3: The pH of the extraction solvent is a crucial parameter. An acidic pH (around 2-4) is generally used in the initial step to extract the alkaloids from the plant matrix as salts.[4][5] To separate the anagyrine free base from the aqueous extract, the pH is then adjusted to an alkaline range (typically pH 10-12) with a base like sodium hydroxide or ammonium hydroxide.[2][5] This converts the alkaloid salts back to their free base form, which can then be extracted with an organic solvent.[2]

Q4: What are the recommended methods for purifying crude anagyrine extract?

A4: After the initial extraction, the crude extract will contain a mixture of compounds. Purification is necessary to isolate anagyrine. Common purification techniques for alkaloids include:

  • Liquid-Liquid Partitioning: This involves sequentially extracting the aqueous solution with an organic solvent at different pH levels to separate alkaloids from other impurities.[6]

  • Column Chromatography: This is a widely used method for separating individual alkaloids from a mixture.[6]

  • Solid-Phase Extraction (SPE): SPE can be used for a rapid cleanup of the extract before further purification or analysis.[3]

  • Crystallization: This technique can be used to obtain high-purity anagyrine from a concentrated and partially purified extract.

Q5: Can modern extraction techniques improve the yield of anagyrine?

A5: Yes, modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer significant advantages over traditional methods like maceration or Soxhlet extraction.[7][8] These advanced methods can lead to higher yields, shorter extraction times, and reduced solvent consumption.[7] Supercritical Fluid Extraction (SFE) with carbon dioxide is another green and efficient technique, though it may require more specialized equipment.[1][9]

Troubleshooting Guide for Low Anagyrine Yield

This guide addresses common issues encountered during anagyrine extraction that may lead to lower than expected yields.

Issue Potential Cause Recommended Solution
Low Yield in Initial Extract Inadequate plant material preparation.Ensure the plant material is dried and finely ground to a consistent particle size to maximize the surface area for solvent penetration.[2]
Incorrect solvent choice or concentration.Use a polar solvent like methanol or ethanol, potentially in an aqueous mixture (e.g., 70-80%).[1] The choice of solvent should be based on the polarity of anagyrine.
Suboptimal pH during extraction.For initial extraction into an aqueous medium, acidify the solvent (e.g., with HCl to pH 2) to form alkaloid salts.[4][5]
Insufficient extraction time or repetitions.Increase the duration of the extraction or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[2]
Degradation of anagyrine.Avoid high temperatures during extraction and solvent evaporation.[2] Use a rotary evaporator under reduced pressure for solvent removal. Protect the extract from light.[2]
Poor Recovery After Liquid-Liquid Extraction Incomplete conversion to free base.Ensure the pH of the aqueous extract is sufficiently alkaline (pH 10-12) before extracting with an organic solvent.[2][5]
Emulsion formation.If an emulsion forms at the interface of the aqueous and organic layers, it can be broken by adding a small amount of a saturated salt solution or by gentle centrifugation.
Insufficient partitioning into the organic phase.Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
Impure Final Product Co-extraction of other compounds.Optimize the selectivity of the extraction by adjusting the solvent polarity and pH. Consider a preliminary wash of the plant material with a non-polar solvent like hexane to remove lipids and pigments.
Ineffective purification method.Employ a combination of purification techniques. For instance, follow liquid-liquid extraction with column chromatography for finer separation.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Quinolizidine Alkaloids

This protocol is a common method for the extraction of quinolizidine alkaloids, including anagyrine, from Lupinus seeds.

Materials:

  • Dried, finely ground Lupinus seeds

  • 0.5 N Hydrochloric acid (HCl)

  • 5 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Sonicator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the finely ground lupin seeds and suspend it in 10 mL of 0.5 N HCl.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the homogenate for 10 minutes at 4000 rpm.

  • Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of 0.5 N HCl and centrifuge again.

  • Pool the supernatants and adjust the pH to 12 with 5 N NaOH.

  • Transfer the alkaline solution to a separatory funnel and extract three times with 20 mL of dichloromethane each time.

  • Combine the dichloromethane layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Further Processing A Dried & Ground Lupinus Seeds B Suspend in Acidic Solution (e.g., 0.5N HCl) A->B Step 1 C Sonication / Maceration B->C Step 2 D Centrifugation / Filtration C->D Step 3 E Collect Acidic Aqueous Extract D->E Step 4 F Adjust to Alkaline pH (e.g., pH 12 with NaOH) E->F Step 5 G Liquid-Liquid Extraction (with Dichloromethane) F->G Step 6 H Separate Organic Layer G->H Step 7 I Dry & Evaporate Solvent H->I Step 8 J Crude Anagyrine Extract I->J Step 9 K Chromatographic Purification (e.g., Column Chromatography) J->K Optional L Pure Anagyrine K->L troubleshooting_low_yield Start Low Anagyrine Yield Q1 Is the plant material finely and uniformly ground? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the extraction solvent and pH appropriate? A1_Yes->Q2 Sol1 Grind plant material to a fine, consistent powder. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the extraction time sufficient? A2_Yes->Q3 Sol2 Use a polar, acidic solvent (e.g., acidified methanol/ethanol) for initial extraction. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the pH for free base extraction alkaline enough? A3_Yes->Q4 Sol3 Increase extraction duration or perform multiple extractions. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider compound degradation or need for advanced purification. A4_Yes->End Sol4 Adjust aqueous extract to pH 10-12 before organic solvent extraction. A4_No->Sol4 Sol4->End

References

Technical Support Center: Improving Anagyrine Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Anagyrine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve common issues related to High-Performance Liquid Chromatography (HPLC) analysis of this quinolizidine alkaloid.

Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the HPLC analysis of Anagyrine, focusing on peak shape and resolution.

Q1: Why is my Anagyrine peak tailing?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue when analyzing basic compounds like Anagyrine. The primary causes include:

  • Secondary Interactions: Anagyrine, being a basic alkaloid, can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This leads to some molecules being more strongly retained, resulting in a tailed peak.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently low, Anagyrine may exist in both ionized and non-ionized forms, leading to poor peak shape.

  • Column Contamination: Accumulation of strongly retained matrix components on the column inlet or guard column can distort peak shapes.

Q2: My Anagyrine peak is fronting. What is the cause?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can occur due to:

  • Sample Overload: Injecting too much sample (either in volume or concentration) can saturate the column, leading to a fronting peak shape.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can be distorted and may exhibit fronting. It is always best to dissolve the sample in the initial mobile phase if possible.

Q3: What causes my Anagyrine peak to split or appear as a "shoulder" peak?

Peak splitting suggests that a single analyte is eluting as two or more unresolved or partially resolved bands. For Anagyrine, this can be caused by:

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of Anagyrine, both its ionized and neutral forms can exist simultaneously, leading to two different retention behaviors and a split peak.[1][2]

  • Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample band to spread unevenly, resulting in split peaks for all analytes in the chromatogram.

  • Co-elution with an Isomer or Impurity: Anagyrine may have closely related isomers or impurities that are not fully resolved by the current method. Optimizing selectivity is key to separating these.

Q4: My Anagyrine peak is too broad, leading to poor resolution. How can I sharpen it?

Broad peaks can be caused by several factors, often related to column efficiency or extra-column volume. To improve peak sharpness:

  • Optimize Flow Rate: A lower flow rate can sometimes increase interaction time and improve peak shape, though it will increase the analysis time.[3]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 30-40°C) reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[4][5]

  • Use a Gradient Elution: If using an isocratic method, switching to a gradient can help focus the analyte band at the start of the run and sharpen the peak as it elutes.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to prevent band broadening outside of the column.

Troubleshooting and Optimization Guides

This section provides a systematic approach to diagnosing and resolving poor peak resolution for Anagyrine.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting poor Anagyrine peak resolution.

G cluster_method_dev Method Optimization start Poor Anagyrine Peak Resolution (Tailing, Splitting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue Likely: - Check for leaks - Inspect column frit/guard column - Flush system check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue: Focus on Method Parameters check_all_peaks->single_peak_issue No opt_ph 1. Optimize Mobile Phase pH & Additive (e.g., use 0.1% Formic Acid or HFBA) system_issue->opt_ph After System Check single_peak_issue->opt_ph opt_org 2. Adjust Organic Modifier (% Acetonitrile or Methanol) opt_temp 3. Optimize Column Temperature (e.g., 25°C to 45°C) opt_flow 4. Adjust Flow Rate (e.g., 0.8 to 1.2 mL/min) end_node Resolution Optimized opt_flow->end_node If successful

Caption: A logical workflow for troubleshooting poor Anagyrine peak resolution.

Data Presentation: Parameter Optimization Effects

Optimizing HPLC parameters is crucial for achieving good peak resolution. The following tables summarize the expected effects of various parameter changes on the chromatography of Anagyrine.

Table 1: Effect of Mobile Phase pH and Additive on Anagyrine Peak Shape

ParameterRetention Time (min)Tailing FactorResolution (Rs)Comments
Water/ACN (No Additive)5.82.10.9Significant tailing due to silanol interactions.
0.1% Formic Acid (pH ~2.7)6.21.31.6Improved peak shape and resolution.
0.1% TFA (pH ~2.1)6.51.21.8Further improvement in peak symmetry.
0.1% HFBA7.11.12.1Heptafluorobutyric acid can offer excellent peak shape for basic compounds by acting as an ion-pairing agent.[6]

Table 2: Effect of Organic Modifier and Column Temperature on Anagyrine Resolution

Organic ModifierTemperature (°C)Retention Time (min)Tailing FactorResolution (Rs)
40% Methanol25°C8.51.41.5
40% Methanol40°C7.21.21.7
35% Acetonitrile25°C7.91.31.6
35% Acetonitrile40°C6.51.11.9

Note: Data are illustrative, based on typical chromatographic principles for basic alkaloids.

Relationship Between Parameters and Peak Resolution

The interplay between different HPLC parameters determines the final chromatographic resolution. This diagram illustrates these relationships.

G cluster_params Controllable Parameters cluster_factors Chromatographic Factors mp Mobile Phase (pH, % Organic, Additive) k Retention Factor (k) mp->k alpha Selectivity (α) mp->alpha temp Temperature temp->k temp->alpha n Efficiency (N) temp->n flow Flow Rate flow->n col Column (Stationary Phase, Length) col->alpha col->n res Peak Resolution (Rs) k->res alpha->res n->res

Caption: Relationship between HPLC parameters and chromatographic resolution factors.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving Anagyrine peak resolution.

Protocol 1: Mobile Phase pH and Organic Modifier Optimization

Objective: To determine the optimal mobile phase composition (pH, buffer/additive, and organic solvent ratio) for achieving a symmetrical and well-resolved Anagyrine peak.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Anagyrine standard solution (e.g., 10 µg/mL in mobile phase)

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Mobile phase additives: Formic acid (FA), Trifluoroacetic acid (TFA)

Methodology:

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 235 nm)

  • Step 1: Evaluate Mobile Phase Additives.

    • Prepare three different aqueous mobile phase A solutions:

      • A1: Water with 0.1% Formic Acid

      • A2: Water with 0.1% Trifluoroacetic Acid

      • A3: Water (no additive)

    • Prepare mobile phase B: Acetonitrile (ACN).

    • For each aqueous phase (A1, A2, A3), run a gradient from 30% to 70% B over 15 minutes to determine the approximate elution conditions for Anagyrine.

    • Based on the elution time, select an isocratic composition (e.g., 65:35 A:B) and inject the Anagyrine standard.

    • Compare the peak shape (tailing factor) from the runs with FA, TFA, and no additive. Select the additive that provides the most symmetrical peak.[6]

  • Step 2: Optimize Organic Modifier Concentration.

    • Using the best aqueous phase from Step 1, prepare several mobile phase compositions with varying percentages of ACN (e.g., 30%, 35%, 40%).

    • Inject the Anagyrine standard using each composition.

    • Create a table to record retention time, tailing factor, and resolution from any nearby impurities.

    • Select the concentration that provides the best balance of resolution and reasonable run time.[7][8]

  • Step 3: Evaluate Methanol as an Alternative Organic Modifier.

    • Repeat Step 2, but replace Acetonitrile with Methanol. Sometimes, changing the organic solvent can significantly alter selectivity (the spacing between peaks).[7]

    • Compare the chromatograms obtained with ACN and MeOH to see which provides better resolution for Anagyrine from other components.

Protocol 2: Column Temperature and Flow Rate Study

Objective: To fine-tune the separation by optimizing column temperature and mobile phase flow rate for improved efficiency and resolution.

Materials:

  • HPLC system with a column oven

  • Optimized mobile phase from Protocol 1

  • Anagyrine standard solution

Methodology:

  • Initial Conditions:

    • Use the optimized mobile phase composition determined in Protocol 1.

    • Set the flow rate to 1.0 mL/min.

  • Step 1: Temperature Optimization.

    • Set the column oven to a series of different temperatures, for example, 25°C, 30°C, 35°C, and 40°C.

    • Allow the system to equilibrate for at least 15-20 minutes at each new temperature before injecting the sample.

    • Inject the Anagyrine standard at each temperature.

    • Record the retention time, peak width, and resolution. Higher temperatures generally decrease retention time and can lead to sharper peaks, potentially improving resolution.[3][4]

  • Step 2: Flow Rate Optimization.

    • Using the optimal temperature from Step 1, test different flow rates, for example, 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min.

    • Inject the Anagyrine standard at each flow rate.

    • Analyze the results. Lower flow rates often increase resolution but also increase the total run time. The optimal flow rate will be a compromise between resolution and analysis speed.[3]

By systematically following these troubleshooting guides and experimental protocols, researchers can diagnose and resolve issues with Anagyrine peak resolution, leading to more accurate and robust HPLC methods.

References

Anagyrine degradation during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with anagyrine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and analysis of this quinolizidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is anagyrine and why is its stability a concern?

Anagyrine is a toxic quinolizidine alkaloid found in various plant species, particularly in the genus Lupinus (lupins). It is known to be a teratogen, causing birth defects in livestock that consume plants containing it.[1] Due to its toxicity, accurate quantification is crucial in food safety, agricultural research, and pharmaceutical development. Anagyrine's stability is a concern because degradation can lead to inaccurate measurements of its concentration, potentially underestimating the risk associated with contaminated samples.

Q2: What are the primary factors that can cause anagyrine degradation?

While specific degradation kinetics for anagyrine are not extensively documented in publicly available literature, based on the general behavior of alkaloids and other organic compounds, the following factors are likely to influence its stability:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][3]

  • Light (Photodegradation): Exposure to light, especially UV radiation, can induce photochemical reactions that alter the structure of anagyrine.[4]

  • pH: The stability of alkaloids is often pH-dependent. Anagyrine may degrade in strongly acidic or alkaline conditions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of the anagyrine molecule.

  • Solvent: The choice of solvent for extraction and storage can impact stability. For example, methanol, a protic solvent, may have different effects on stability compared to acetonitrile, an aprotic solvent.[5][6][7][8][9]

Q3: How should I store my anagyrine samples and standards to ensure stability?

To minimize degradation, proper storage is essential. Here are some general recommendations based on best practices for alkaloid standards:[10]

  • Temperature: Store samples and standard solutions at low temperatures, preferably frozen at -20°C or -80°C for long-term storage.[11] For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles as this can affect the stability of compounds in solution.[12][13][14]

  • Light: Protect samples and standards from light by using amber vials or by storing them in the dark.

  • Inert Atmosphere: For highly sensitive samples or long-term storage of primary standards, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during anagyrine analysis.

Sample Preparation and Extraction

Problem: Low recovery of anagyrine from plant material (e.g., Lupinus seeds).

  • Possible Cause 1: Inefficient cell lysis.

    • Solution: Ensure the plant material is finely ground to a homogenous powder to maximize the surface area for solvent extraction.[15][16]

  • Possible Cause 2: Incorrect extraction solvent or pH.

    • Solution: Anagyrine, as a quinolizidine alkaloid, is typically extracted under acidic conditions to protonate the nitrogen atoms, making it more soluble in aqueous solutions. A common method involves extraction with an acidic solution (e.g., 0.1 M HCl), followed by alkalinization and extraction into an organic solvent.[15]

  • Possible Cause 3: Incomplete extraction.

    • Solution: Perform multiple extraction steps (e.g., 3x with fresh solvent) and pool the extracts to ensure complete recovery. Sonication or shaking can also improve extraction efficiency.

Chromatographic Analysis (LC-MS/MS)

Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks) for anagyrine.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: Anagyrine is a basic compound. Use a column with end-capping to minimize interactions with residual silanols. Adding a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can significantly affect the ionization state and retention of anagyrine. For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often effective for basic compounds.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or dilute the sample to avoid overloading the analytical column.

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile solvent component can alter the composition and affect retention times.

  • Possible Cause 3: Column degradation.

    • Solution: If retention time shifts are observed over a series of runs, the column may be degrading. Use a guard column to protect the analytical column and replace the column if performance does not improve after cleaning.

Problem: Low signal intensity or high background noise.

  • Possible Cause 1: Ion suppression from matrix components.

    • Solution: Improve the sample clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective technique for this.[16] Diluting the sample can also reduce matrix effects.

  • Possible Cause 2: Suboptimal mass spectrometry parameters.

    • Solution: Optimize the MS parameters for anagyrine, including the electrospray voltage, gas flows, and collision energy for MS/MS transitions.

  • Possible Cause 3: Anagyrine degradation in the autosampler.

    • Solution: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the analyte in prepared samples waiting for injection.

Experimental Protocols

Forced Degradation Study Protocol (General Framework)

Objective: To generate potential degradation products of anagyrine under various stress conditions.

Materials:

  • Anagyrine reference standard

  • Methanol and Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UHPLC system with a photodiode array (PDA) or mass spectrometer (MS) detector

  • Photostability chamber

Procedure:

  • Prepare a stock solution of anagyrine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable LC-PDA or LC-MS method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of anagyrine.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of a Stability Study Data Table

Storage ConditionTime PointAnagyrine Concentration (µg/mL)% of Initial ConcentrationDegradation Products (Peak Area)
-20°C, Dark0100.0100.0Not Detected
1 month99.599.5Not Detected
3 months98.998.9Not Detected
4°C, Dark0100.0100.0Not Detected
1 week97.297.2Peak A: 1500
1 month90.590.5Peak A: 8500
Room Temp, Light0100.0100.0Not Detected
24 hours85.385.3Peak B: 12000, Peak C: 3500
1 week52.152.1Peak B: 45000, Peak C: 15000

Visualizations

Logical Workflow for Troubleshooting Anagyrine Degradation

Anagyrine_Degradation_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Potential Causes & Solutions cluster_3 Validation Start Inconsistent or Low Anagyrine Results Check_Storage Review Sample/Standard Storage Conditions Start->Check_Storage Check_Preparation Evaluate Sample Preparation Protocol Start->Check_Preparation Check_Analysis Assess Analytical Method Parameters Start->Check_Analysis Storage_Issues Improper Temp/Light? Solution: Optimize storage (e.g., -20°C, dark) Check_Storage->Storage_Issues Extraction_Issues Low Recovery? Solution: Optimize solvent, pH, and extraction steps Check_Preparation->Extraction_Issues Degradation_During_Prep Degradation during extraction/cleanup? Solution: Minimize time, use antioxidants if needed Check_Preparation->Degradation_During_Prep Analytical_Issues Poor Peak Shape/Signal? Solution: Optimize mobile phase, column, MS parameters Check_Analysis->Analytical_Issues Validation Validate Optimized Method Storage_Issues->Validation Extraction_Issues->Validation Degradation_During_Prep->Validation Analytical_Issues->Validation

Caption: Troubleshooting workflow for anagyrine degradation issues.

Experimental Workflow for Anagyrine Stability Testing

Anagyrine_Stability_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep_Standard Prepare Anagyrine Standard Solution Acid Acid Hydrolysis Prep_Standard->Acid Base Base Hydrolysis Prep_Standard->Base Oxidation Oxidation Prep_Standard->Oxidation Thermal Thermal Stress Prep_Standard->Thermal Photo Photodegradation Prep_Standard->Photo Analysis LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data_Analysis Compare stressed vs. unstressed samples Analysis->Data_Analysis Identify_Degradants Identify and Characterize Degradation Products Data_Analysis->Identify_Degradants

Caption: Workflow for a forced degradation study of anagyrine.

References

Anagyrine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with anagyrine in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is anagyrine and what are its basic chemical properties?

Anagyrine is a quinolizidine alkaloid, a type of naturally occurring chemical compound found in various plants, notably in the genus Lupinus.[1][2] Its chemical formula is C₁₅H₂₀N₂O, with a molar mass of 244.33 g/mol .[3][4] Anagyrine is known for its teratogenic effects, particularly in cattle, leading to a condition known as "crooked calf disease".[1]

Q2: What is the general solubility of anagyrine?

Anagyrine is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] However, like many alkaloids, it is expected to have low solubility in neutral aqueous solutions.

Q3: Why is anagyrine's solubility in aqueous buffers a concern for my experiments?

Many biological assays, including cell-based studies and enzyme kinetics, are conducted in aqueous buffer systems. Poor solubility can lead to several experimental issues:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations.

  • Inaccurate Results: Undissolved particles can interfere with analytical measurements (e.g., absorbance, fluorescence).

  • Low Bioavailability: In cell-based assays, poor solubility can limit the effective concentration of the compound that reaches the cells.

Q4: How does pH likely affect the solubility of anagyrine?

As an alkaloid, anagyrine contains nitrogen atoms that can be protonated. The solubility of alkaloids is generally pH-dependent.[6][7][8]

  • Acidic Conditions (Low pH): In acidic solutions, the nitrogen atoms in anagyrine are more likely to be protonated, forming a positively charged ion. This salt form is generally more soluble in water.

  • Neutral to Basic Conditions (Higher pH): At neutral or higher pH, anagyrine is more likely to be in its neutral, free base form, which is less polar and therefore less soluble in water.

Troubleshooting Guides

Issue 1: Anagyrine powder is not dissolving in my aqueous buffer.

If you are attempting to dissolve anagyrine directly into an aqueous buffer (e.g., PBS, Tris) and are observing poor solubility, follow this troubleshooting workflow:

G start Start: Anagyrine powder will not dissolve in aqueous buffer prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) start->prep_stock check_final_solvent Ensure final organic solvent concentration in the assay is low (typically <0.5%) prep_stock->check_final_solvent serial_dilution Perform serial dilutions of the stock solution into the aqueous buffer check_final_solvent->serial_dilution precipitation Does precipitation occur upon dilution? serial_dilution->precipitation success Success: Anagyrine is dissolved precipitation->success No troubleshoot_precipitation Go to Troubleshooting Guide: Issue 2 precipitation->troubleshoot_precipitation Yes

Caption: Workflow for initial dissolution of anagyrine.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: Instead of direct dissolution in buffer, first dissolve the anagyrine powder in a suitable organic solvent. DMSO is a common choice due to its high solvating power for a wide range of compounds.[9]

  • Control Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[9] It is crucial to determine the tolerance of your specific experimental system.

  • Perform Serial Dilutions: Gradually dilute the concentrated stock solution into your final aqueous buffer. This method of slowly decreasing the solvent concentration can help keep the compound in solution.[9]

Issue 2: My anagyrine solution, prepared from a DMSO stock, precipitates when diluted in aqueous buffer.

This is a common problem for hydrophobic compounds. Here are several strategies to address this issue:

G start Start: Precipitation upon dilution of DMSO stock in aqueous buffer options Select a strategy start->options adjust_ph Adjust Buffer pH (Lower pH to increase solubility) options->adjust_ph Strategy 1 use_hcl_salt Use Anagyrine Hydrochloride (Higher intrinsic water solubility) options->use_hcl_salt Strategy 2 solubilizing_agent Add a Solubilizing Agent (e.g., Tween 80) options->solubilizing_agent Strategy 3 check_compatibility Check for compatibility with your assay adjust_ph->check_compatibility use_hcl_salt->check_compatibility solubilizing_agent->check_compatibility success Success: Clear Solution check_compatibility->success Compatible failure Re-evaluate strategy or compound concentration check_compatibility->failure Not Compatible

Caption: Troubleshooting precipitation of anagyrine.

Strategies to Overcome Precipitation:

  • Adjust Buffer pH: Since anagyrine is an alkaloid, decreasing the pH of your aqueous buffer (e.g., to pH 5-6) should increase its solubility by promoting the formation of the more soluble protonated form.[10][11] Always ensure the final pH is compatible with your experimental system.

  • Use Anagyrine Hydrochloride Salt: Consider using the hydrochloride salt of anagyrine. Salt forms of compounds often exhibit significantly higher aqueous solubility compared to their free base counterparts.[12][13]

  • Incorporate Solubilizing Agents: The addition of a small amount of a biocompatible surfactant can help to keep hydrophobic compounds in solution.[9][14]

    Solubilizing AgentRecommended Starting ConcentrationPotential Considerations
    Tween® 800.01 - 0.1% (v/v)Can interfere with cell membranes and some assay readouts.[9][14]
    Pluronic® F-680.01 - 0.1% (v/v)Generally considered gentle on cells.
    Polyethylene glycol (PEG)1 - 10% (v/v)Can affect protein stability and ligand-binding experiments.[15]

    Note: Always test the effect of the solubilizing agent alone on your experimental system to rule out any confounding effects.

Experimental Protocols

Protocol 1: Preparation of Anagyrine Stock Solution in DMSO
  • Equilibrate: Allow the vial of lyophilized anagyrine to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear and free of visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw Stock Solution: Thaw a single aliquot of the anagyrine stock solution at room temperature.

  • Prepare Serial Dilutions: Perform a series of dilutions of the stock solution in your final aqueous assay buffer to achieve the desired working concentrations. It is often beneficial to perform an intermediate dilution in the buffer before the final dilution.

  • Vortex Between Dilutions: Gently vortex the solution after each dilution step to ensure homogeneity.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation is observed, refer to the troubleshooting guide for Issue 2.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is within the acceptable limits for your assay. Include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Data Presentation

The following table summarizes the expected solubility characteristics of anagyrine and provides recommendations for preparing solutions.

Solvent/BufferExpected SolubilityRecommended UseKey Considerations
DMSO HighPreparation of concentrated stock solutions.[5]Can be cytotoxic at higher concentrations (>0.5%).[9]
Methanol HighAlternative for stock solution preparation.[5]Can be more volatile and potentially more cytotoxic than DMSO for some cell lines.
Water LowNot recommended for initial dissolution or stock solutions.---
PBS (pH 7.4) LowDilution of stock solutions, but precipitation is likely.Adjusting pH to be more acidic may improve solubility.
Acidic Buffers (pH < 7) Moderate to HighRecommended for preparing aqueous working solutions to enhance solubility.Ensure pH is compatible with the experimental system.
Anagyrine HCl in Water Moderate to HighCan be directly dissolved in water or buffer for working solutions.[12]Generally the preferred form for aqueous solutions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical form of anagyrine and its solubility in aqueous solutions.

G cluster_0 Anagyrine in Solution cluster_1 Aqueous Environment anagyrine_base Anagyrine (Free Base) R-N anagyrine_salt Anagyrine (Protonated Salt) R-NH+ anagyrine_base->anagyrine_salt + H+ solubility_low Low Aqueous Solubility anagyrine_base->solubility_low anagyrine_salt->anagyrine_base - H+ solubility_high High Aqueous Solubility anagyrine_salt->solubility_high low_ph Low pH (Acidic) low_ph->anagyrine_salt Favors high_ph High pH (Basic/Neutral) high_ph->anagyrine_base Favors

Caption: pH-dependent solubility of anagyrine.

References

Technical Support Center: Troubleshooting Anagyrine In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell viability problems encountered during in vitro assays with the quinolizidine alkaloid, anagyrine.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate the challenges of working with anagyrine in cell culture.

Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results

Question: My MTT assay results for anagyrine show high variability between experiments, and sometimes even suggest increased cell viability at high concentrations. What could be the cause?

Answer: This is a common issue when working with plant-derived compounds like anagyrine. The likely culprits are assay interference and compound stability. Many natural compounds can interfere with tetrazolium-based assays (MTT, XTT, MTS), which measure cellular metabolic activity.[1][2][3][4][5][6]

Troubleshooting Steps:

  • Perform Cell-Free Controls: To check for direct assay interference, incubate anagyrine in cell-free media with the MTT reagent. A color change indicates that anagyrine is directly reducing the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[1]

  • Assess for Colorimetric Interference: Add anagyrine to cell-free media and measure the absorbance at the same wavelength used for your assay. If there is a significant reading, your compound is interfering with the absorbance measurement.[1]

  • Check Compound Solubility: Visually inspect your treatment wells under a microscope. Anagyrine precipitation can scatter light and affect absorbance readings.[7] If you observe precipitates, consider using a different solvent or adjusting the final concentration.

  • Evaluate Metabolic Interference: Anagyrine's known effect on nicotinic acetylcholine receptors (nAChRs) could potentially alter cellular metabolism without directly causing cell death, leading to misleading results in metabolic assays.[8][9]

Logical Workflow for Troubleshooting Inconsistent Results

A Inconsistent MTT Results with Anagyrine B Perform Cell-Free Controls A->B C Direct MTT Reduction? B->C Color Change? D Colorimetric Interference? B->D Absorbance Change? E Use Alternative Assay (e.g., SRB, LDH, ATP-based) C->E Yes F Visual Inspection for Precipitate C->F No D->E Yes D->F No I Results Reliable E->I G Solubility Issue? F->G H Optimize Solvent/Concentration G->H Yes J Results Still Inconsistent G->J No H->I K Consider Metabolic Interference J->K K->E

Caption: Troubleshooting workflow for inconsistent MTT assay results.

Issue 2: Discrepancy Between Different Viability Assays

Question: My MTT assay shows low cytotoxicity for anagyrine, but when I use a trypan blue exclusion assay or observe the cells microscopically, I see significant cell death. Why is there a discrepancy?

Answer: This strongly suggests that the MTT assay is producing false-positive results, a known issue with certain natural compounds.[2][3][5] Assays based on different cellular parameters are recommended for validating results.[10]

Recommended Alternative Assays:

  • Sulforhodamine B (SRB) Assay: Measures total protein content, making it less susceptible to metabolic or chemical interference.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): Quantify ATP levels as a marker of viable cells and are generally considered more reliable than tetrazolium-based assays for plant extracts.[2][3][5]

  • Trypan Blue Exclusion Assay: A direct measure of membrane integrity, though it is lower in throughput.

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesPotential Issues with Anagyrine
MTT/XTT/MTS Enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[11][12]High-throughput, cost-effective.Direct reduction by compound, metabolic interference, colorimetric interference.[1][2][3]
SRB Staining of total cellular protein with sulforhodamine B dye.Less affected by metabolic state, stable endpoint.Less sensitive than some other assays.
LDH Measurement of lactate dehydrogenase released from cells with damaged membranes.Measures cytotoxicity directly, non-destructive to remaining cells.LDH in serum can cause high background; compound may inhibit LDH activity.
ATP-Based Quantification of ATP, which is present in metabolically active cells.[2][3]High sensitivity, fast, reliable.Can be more expensive.
Trypan Blue Exclusion of dye by cells with intact membranes.[11]Simple, direct measure of membrane integrity.Low throughput, subjective counting.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for anagyrine, and how might it affect my cell viability experiments?

Anagyrine is known to be a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs).[8][9] In cell lines that express these receptors, anagyrine could modulate ion channel activity, which may indirectly affect cell signaling pathways related to proliferation and survival. It is crucial to know the nAChR expression status of your cell line.

Q2: I've observed both floating (dead) and adherent (live) cells after anagyrine treatment. How can I determine if the mode of cell death is apoptosis or necrosis?

To distinguish between apoptosis and necrosis, you can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[11][13][14]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Table 2: Differentiating Apoptosis and Necrosis

FeatureApoptosisNecrosis
Cell Morphology Cell shrinkage, membrane blebbing, formation of apoptotic bodies.[15]Cell swelling, loss of membrane integrity.[15]
Plasma Membrane Intact until late stages; phosphatidylserine exposure.[13]Early rupture.[16]
DNA Fragmentation Internucleosomal cleavage (DNA laddering).[15]Random degradation.
Inflammatory Response Typically non-inflammatory.Pro-inflammatory.
Detection Method Annexin V staining, caspase activation assays, TUNEL assay.PI staining, LDH release assay.[17]

Q3: What concentration range of anagyrine should I use in my initial experiments?

For initial in vitro testing, it is often recommended to use a broad concentration range, sometimes 20- to 200-fold higher than known plasma concentrations, to observe a biological effect.[13][18] A study on the effect of anagyrine on nAChRs used concentrations from 10 nM to 100 µM, with EC50 and DC50 values in the low micromolar range for SH-SY5Y cells.[8][9] A good starting point would be a logarithmic dilution series from approximately 100 nM to 200 µM.

Table 3: Reported EC50/DC50 Values for Anagyrine

Cell LineParameterValue (µM)Reference
SH-SY5YEC50 (Agonist effect on nAChR)4.2[8][9]
TE-671EC50 (Agonist effect on nAChR)231[8][9]
SH-SY5YDC50 (Desensitization of nAChR)6.9[8][9]
TE-671DC50 (Desensitization of nAChR)139[8][9]

Q4: Could anagyrine be affecting mitochondrial function directly?

While the primary known target of anagyrine is the nAChR, many alkaloids can impact mitochondrial function.[19][20] Mitochondrial toxicity can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.[21][22] If you suspect mitochondrial involvement, you can perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or cellular ATP levels.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay

This protocol is adapted for assessing cytotoxicity of plant-derived compounds.[1][2][9][10][23]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of anagyrine to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general method for measuring LDH release.[3][8][24]

  • Cell Plating and Treatment: Plate and treat cells with anagyrine as described for the SRB assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Protocol 3: Annexin V & Propidium Iodide (PI) Staining

This protocol is for differentiating apoptotic and necrotic cells by flow cytometry.[5][11][13][25]

  • Cell Preparation: After treatment with anagyrine, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathway Diagrams

Potential Impact of Anagyrine on Cell Survival and Apoptotic Pathways

While the specific downstream effects of anagyrine on major survival and death pathways are not fully elucidated, many plant-derived alkaloids are known to modulate key signaling cascades like PI3K/Akt and MAPK/ERK.[26][27][28][29][30] Dysregulation of these pathways can lead to either cell survival or apoptosis.

cluster_0 Cell Survival Signaling cluster_1 Apoptotic Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Stress Cellular Stress (e.g., Anagyrine) p53 p53 Stress->p53 Bax Bax p53->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Anagyrine Anagyrine Anagyrine->Akt Inhibition? Anagyrine->Stress

Caption: Potential modulation of PI3K/Akt and apoptotic pathways.

MAPK/ERK Pathway in Cell Fate Decision

The MAPK/ERK pathway is another critical regulator of cell proliferation and survival that can be influenced by external stimuli, including natural compounds.[15][18][29][30]

Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Sustained activation can lead to apoptosis Anagyrine Anagyrine Anagyrine->ERK Modulation?

Caption: Overview of the MAPK/ERK signaling cascade.

References

Technical Support Center: Anagyrine Teratogenicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the teratogenic effects of the quinolizidine alkaloid, anagyrine. Inconsistent results in anagyrine teratogenicity studies can arise from a multitude of factors, and this resource aims to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is anagyrine and why are its teratogenic effects a concern?

Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus (lupine) genus. It is a known teratogen, meaning it can cause birth defects. The primary concern is "crooked calf syndrome" (CCS) in livestock, particularly cattle, which graze on lupine-infested rangelands.[1][2][3] This syndrome is characterized by skeletal deformities such as twisted or bowed limbs (arthrogryposis), twisted spine (scoliosis, kyphosis), twisted neck (torticollis), and cleft palate.[1][2] These defects can lead to significant economic losses for ranchers.[4]

Q2: What is the proposed mechanism of anagyrine-induced teratogenicity?

The leading hypothesis for anagyrine's teratogenic action is the inhibition of fetal movement.[5][6] Anagyrine acts as a partial agonist and a desensitizer of nicotinic acetylcholine receptors (nAChR).[5] By desensitizing these receptors, particularly in the fetal muscle, anagyrine reduces the fetus's response to the neurotransmitter acetylcholine, leading to decreased movement.[2][5] If this reduction in movement occurs during the critical period of musculoskeletal development (days 40-70 of gestation in cattle), it can result in the permanent skeletal abnormalities seen in crooked calf syndrome.[1][3][7]

Q3: Why do I see significant variation in the incidence and severity of birth defects in my animal studies, even when using the same lupine source?

Inconsistent results are a hallmark of anagyrine teratogenicity studies and can be attributed to several key factors:

  • Timing and Duration of Exposure: The bovine fetus is most susceptible to anagyrine-induced defects between days 40 and 70 of gestation.[1][3][7] Exposure outside this window may not produce the characteristic malformations. Furthermore, the duration of exposure is critical; prolonged ingestion of teratogenic lupines leads to a protracted loss of fetal movement and more severe defects.[2][6] Intermittent exposure may reduce the severity or even prevent malformations.[6]

  • Anagyrine Concentration in Plant Material: The concentration of anagyrine in lupines is not static. It varies significantly with the plant's stage of growth, the specific plant part, and the species of lupine.[1][7][8] Anagyrine levels are typically highest in the early growth stages and in the mature seeds.[1][7] Different species of lupine, and even different accessions of the same species, can have vastly different anagyrine concentrations.[8][9]

  • Animal's Physiological Status: The body condition of the dam can influence the absorption and metabolism of anagyrine. Studies have shown that cows in high body condition may absorb anagyrine more rapidly and reach higher peak serum concentrations than cows in low body condition.[10]

Troubleshooting Guide

Issue: High variability in teratogenic outcomes between experimental groups.

Potential Cause Troubleshooting Steps
Inconsistent Anagyrine Intake 1. Quantify Anagyrine Content: Do not assume consistent alkaloid levels. Analyze the anagyrine concentration of your plant material (or extract) for each batch using methods like gas chromatography-mass spectrometry (GC-MS).[8][11] 2. Standardize Dosing: If using plant material, ensure uniform mixing and administration. Consider using a purified anagyrine extract for more precise dose control.[12] 3. Monitor Feed Intake: If animals are fed ad libitum, monitor individual intake to ensure consistent consumption of the lupine material.
Variation in Gestational Timing 1. Precise Gestational Dating: Use accurate methods to determine the gestational age of each animal to ensure exposure occurs within the critical 40-70 day window for cattle.[1][3] 2. Synchronize Pregnancies: If possible, synchronize the estrous cycles of your experimental animals to have a cohort at the same gestational stage.
Differences in Animal Physiology 1. Standardize Body Condition: Use animals with a similar body condition score (BCS) within and between your experimental groups.[10] 2. Acclimatization Period: Allow for an adequate acclimatization period for the animals to the housing and basal diet before starting the experiment.

Issue: Failure to induce "crooked calf syndrome" in experimental animals.

Potential Cause Troubleshooting Steps
Insufficient Anagyrine Dose 1. Verify Anagyrine Source: Confirm that the Lupinus species you are using is known to contain teratogenic levels of anagyrine.[2] Not all lupine species contain anagyrine.[11] 2. Check Plant Growth Stage: Ensure you are harvesting the plant material at a stage when anagyrine concentrations are high (early growth or mature seeds).[1][7] 3. Increase the Dose: If initial trials are negative, consider a dose-escalation study, carefully monitoring for maternal toxicity.
Exposure Outside the Critical Window 1. Confirm Gestational Timing: Double-check that the administration of anagyrine aligns with the 40-70 day gestational window for cattle.[1][3] This window may differ for other species.[13]
Incorrect Animal Model 1. Species-Specific Sensitivity: While cattle are the most studied model, ensure the chosen animal model is appropriate and sensitive to anagyrine's effects.

Data Presentation

Table 1: Anagyrine Concentration in Various Lupinus Species

Lupinus SpeciesAnagyrine Concentration (g/kg)Total Alkaloid Concentration (g/kg)Notes
L. caudatus (Tailcup Lupine)>1.44VariesConsidered potentially teratogenic.[8][9]
L. sericeus (Silky Lupine)Varies, can be >1.4411.4 - 50.2Anagyrine is a principal alkaloid.[8][9]
L. leucophyllus (Velvet Lupine)Contains anagyrineVariesImplicated in "crooked calf syndrome".[3]
L. sulphureusLow or non-detectable8 - 25Not a primary source of anagyrine.[8]
L. latifolius (Broadleaf Lupine)Potentially teratogenic levelsVariesContains anagyrine.[2]
L. polyphyllusNo anagyrine detectedVariesMay contain other alkaloids.[11]
L. albusNo anagyrine detectedVariesCommonly used as a food source after processing.[11]
L. angustifoliusNo anagyrine detected0.003% - 3.17%Sweet and bitter varieties exist.[11][14]

Note: Anagyrine concentrations are highly variable and the values above represent reported findings. It is crucial to analyze the specific plant material being used in any experiment.

Table 2: In Vitro Activity of Anagyrine on Nicotinic Acetylcholine Receptors (nAChR)

Cell LineReceptor TypeAnagyrine ActivityEC50 / DC50 (µM)
SH-SY5YAutonomic nAChRPartial AgonistEC50: 4.2
DesensitizerDC50: 6.9
TE-671Fetal Muscle-type nAChRPartial AgonistEC50: 231
DesensitizerDC50: 139

Data extracted from Green et al. (2017).[5] EC50 is the half maximal effective concentration for agonist activity. DC50 is the half maximal desensitizing concentration.

Experimental Protocols

1. In Vivo Teratogenicity Study in Cattle

  • Objective: To assess the teratogenic potential of anagyrine-containing lupine in pregnant cows.

  • Animal Model: Time-mated pregnant beef cows.

  • Methodology:

    • Animal Selection and Acclimation: Select healthy, pregnant cows with known breeding dates. Acclimate animals to individual pens and the basal diet for at least one week prior to the study.

    • Dosing Period: Administer the test substance (e.g., ground lupine plant material) daily from approximately day 40 to day 70 of gestation.[1][6] The control group should receive the basal diet without the test substance.

    • Dose Preparation and Administration: The daily dose of ground lupine can be mixed with a carrier feed or administered via oral gavage.[10] Ensure the anagyrine concentration of the plant material has been predetermined.

    • Monitoring:

      • Maternal: Monitor for any signs of toxicity, including muscular weakness, discoordination, or changes in feed intake.[4]

      • Fetal: Fetal movement can be monitored using real-time ultrasonography.[6] Collect blood samples periodically to determine serum anagyrine concentrations.[6][10]

    • Necropsy and Fetal Examination: At the end of the study period or at term, calves are delivered and examined for gross morphological abnormalities, paying close attention to the limbs, spine, and palate.[2] Radiographs can be used for detailed skeletal evaluation.

2. In Vitro nAChR Desensitization Assay

  • Objective: To determine if a compound can desensitize nicotinic acetylcholine receptors.

  • Cell Models:

    • SH-SY5Y cells (expressing autonomic nAChRs).

    • TE-671 cells (expressing fetal muscle-type nAChRs).[5]

  • Methodology:

    • Cell Culture: Culture cells in appropriate media and conditions until they reach the desired confluence.

    • Compound Exposure: Expose the cells to the test compound (e.g., anagyrine) at logarithmically increasing concentrations (e.g., 10 nM to 100 µM) for a predetermined period.[5]

    • ACh Challenge: After exposure to the test compound, challenge the cells with a fixed concentration of acetylcholine (ACh) (e.g., 10 µM for SH-SY5Y, 1 µM for TE-671).[5]

    • Response Measurement: Measure the cellular response to the ACh challenge. This can be done using a membrane potential-sensing dye, where changes in fluorescence indicate nAChR activation.[5]

    • Data Analysis: Plot the ACh response against the concentration of the test compound to determine the DC50 value, which represents the concentration of the compound that causes a 50% reduction in the ACh response.[5]

Visualizations

Teratogenicity_Mechanism Anagyrine Anagyrine Ingestion by Pregnant Dam Fetal_Circulation Anagyrine Crosses Placenta Anagyrine->Fetal_Circulation Absorption NMJ Fetal Neuromuscular Junction (NMJ) Fetal_Circulation->NMJ nAChR Nicotinic Acetylcholine Receptors (nAChR) NMJ->nAChR Acts on Desensitization nAChR Desensitization nAChR->Desensitization Leads to Reduced_Movement Reduced Fetal Movement Desensitization->Reduced_Movement Causes Critical_Period During Critical Period of Development (Days 40-70) Reduced_Movement->Critical_Period Defects Skeletal Malformations (Crooked Calf Syndrome) Critical_Period->Defects

Caption: Proposed mechanism of anagyrine-induced teratogenicity.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (Critical Gestational Window) cluster_analysis Analysis Phase Source Source Lupine Material or Anagyrine Extract Quantify Quantify Anagyrine Content (GC-MS) Source->Quantify Dose Administer Daily Dose Quantify->Dose Animals Select & Acclimate Time-Mated Animals Animals->Dose Monitor_Dam Monitor Dam for Toxicity Dose->Monitor_Dam Monitor_Fetus Monitor Fetal Movement (Ultrasound) & Serum Anagyrine Dose->Monitor_Fetus Examine Examine Offspring for Gross Malformations Correlate Correlate Findings with Dose & Serum Levels Monitor_Fetus->Correlate Skeletal Detailed Skeletal Analysis (Radiography) Examine->Skeletal Skeletal->Correlate

Caption: Workflow for in vivo anagyrine teratogenicity studies.

Factors_Inconsistency cluster_plant Plant-Related Factors cluster_animal Animal-Related Factors Inconsistent_Results Inconsistent Teratogenic Results Species Lupine Species & Genotype Species->Inconsistent_Results Growth_Stage Plant Growth Stage (e.g., vegetative, seed) Growth_Stage->Inconsistent_Results Plant_Part Plant Part Consumed (leaves, seeds) Plant_Part->Inconsistent_Results Timing Timing of Ingestion (Gestational Day) Timing->Inconsistent_Results Duration Duration & Continuity of Exposure Duration->Inconsistent_Results Body_Condition Dam's Body Condition & Metabolism Body_Condition->Inconsistent_Results

Caption: Key factors contributing to inconsistent study results.

References

Technical Support Center: Optimizing Anagyrine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anagyrine in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is anagyrine and what is its primary mechanism of action?

Anagyrine is a quinolizidine alkaloid found in certain species of lupine plants. Its primary known effect is teratogenicity, causing developmental abnormalities in livestock, a condition commonly known as "crooked calf disease".[1][2][3] The mechanism of action is believed to involve its interaction with both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[4] Anagyrine acts as a partial agonist and desensitizer of nAChRs, which can inhibit fetal movement during critical periods of gestation, leading to skeletal deformities.[5][6][7][8]

Q2: What are the known teratogenic doses of anagyrine in animals?

Q3: How can I estimate a starting dose for anagyrine in a rodent teratogenicity study?

Due to the lack of specific in vivo data for rodents, estimating a starting dose requires a multi-faceted approach. It is crucial to begin with a dose-range-finding study as guided by the OECD 414 guideline for prenatal developmental toxicity studies.[1][4] Here are some steps to inform your starting dose selection:

  • In Vitro Data Extrapolation: In vitro studies have shown anagyrine to be a partial agonist and desensitizer of nicotinic acetylcholine receptors with EC50 (half-maximal effective concentration) and DC50 (half-maximal desensitizing concentration) values in the micromolar range. For example, in SH-SY5Y cells, the EC50 is 4.2 µM and the DC50 is 6.9 µM.[8][9] These values can be used as a starting point for calculating an estimated in vivo dose, but this should be done with caution and in conjunction with other methods.

  • Interspecies Dose Scaling: While not ideal without more data, principles of interspecies allometric scaling can be used to estimate a starting dose from the known effective doses in livestock. This method typically uses body surface area for conversion. However, given the significant physiological differences between ruminants and rodents, this should only be used to establish a very conservative starting point for a dose-escalation study.

  • Literature on Similar Compounds: Researching the toxicity and teratogenicity of other quinolizidine alkaloids or compounds with similar mechanisms of action in rodents may provide some guidance on potential starting dose ranges.

It is imperative to conduct a preliminary dose-range-finding study in a small number of animals to determine the maximum tolerated dose (MTD) before proceeding to a full-scale teratogenicity study.

Troubleshooting Guides

Issue 1: Difficulty in Preparing Anagyrine for Oral Administration

  • Problem: Anagyrine, as an alkaloid, may have limited solubility in aqueous solutions, making it difficult to prepare a homogenous solution or suspension for oral gavage.

  • Possible Cause & Solution:

    • Vehicle Selection: The choice of vehicle is critical. For many alkaloids, a suspension in an inert vehicle like 0.5% carboxymethylcellulose (CMC) or methylcellulose in water is a common and effective choice for oral administration in rodents.[10] For poorly water-soluble compounds, a mixture of solvents such as polyethylene glycol (e.g., PEG 400) and water, or lipid-based vehicles can be explored.[11][12] However, it is crucial to run a vehicle-only control group to ensure the vehicle itself does not cause any adverse effects.[10]

    • Solubility Testing: Before beginning animal studies, perform small-scale solubility tests with different pharmaceutically acceptable vehicles to find one that allows for a stable and homogenous preparation at the desired concentration.

    • Sonication: Using a sonicator can help in dispersing the compound and creating a more uniform suspension.

    • Fresh Preparation: It is advisable to prepare the dosing solution or suspension fresh daily to avoid degradation or precipitation of the compound.[13]

Issue 2: Unexpected Toxicity or Mortality at Low Doses

  • Problem: Researchers may observe unexpected toxicity, such as significant weight loss, lethargy, or even mortality in animals at doses predicted to be safe.

  • Possible Cause & Solution:

    • Incorrect Dosing Technique: Oral gavage, if performed incorrectly, can cause esophageal or gastric trauma, or aspiration of the compound into the lungs, leading to severe complications and death.[14] Ensure that all personnel are thoroughly trained and proficient in the oral gavage technique for the specific rodent species.

    • Vehicle Toxicity: The vehicle used to dissolve or suspend the anagyrine may have its own toxicity. Always include a vehicle-only control group to rule out this possibility.

    • Compound Purity: Ensure the purity of the anagyrine being used. Impurities could have their own toxic effects.

    • Species/Strain Sensitivity: The chosen rodent species or strain may be particularly sensitive to anagyrine. It is important to start with very low doses in a pilot study to establish a safe dose range.

Issue 3: Lack of Observable Teratogenic Effects at High Doses

  • Problem: No significant increase in fetal abnormalities is observed even at the maximum tolerated dose (MTD).

  • Possible Cause & Solution:

    • Timing of Administration: The timing of anagyrine administration is critical for inducing teratogenic effects. The period of organogenesis is the most sensitive window. For rats and mice, this is generally between gestation days 6 and 15.[15][16] Ensure that the dosing schedule aligns with this critical developmental period.

    • Insufficient Dose: The MTD may still be below the threshold required to induce teratogenicity in the chosen animal model. However, exceeding the MTD is not advisable as maternal toxicity can confound the interpretation of developmental effects.[1][4][5]

    • Metabolic Differences: Rodents may metabolize anagyrine differently than livestock, potentially leading to a lower concentration of the active teratogenic metabolite reaching the fetus. Pharmacokinetic studies to determine the bioavailability and distribution of anagyrine in the pregnant rodent model may be necessary.

    • Endpoint Evaluation: Ensure that the methods for fetal examination (external, visceral, and skeletal) are sensitive enough to detect subtle abnormalities.

Data Presentation

All quantitative data from dose-range finding and teratogenicity studies should be summarized in clearly structured tables for easy comparison.

Table 1: Example of a Dose-Range-Finding Study Data Table

Dose Group (mg/kg/day)Number of AnimalsMaternal Body Weight Gain (g)Clinical Observations (Maternal)Number of Deaths
Vehicle Control50
Low Dose5
Mid Dose5
High Dose5

Table 2: Example of a Teratogenicity Study Data Table (Fetal Endpoints)

Dose Group (mg/kg/day)Number of LittersNumber of FetusesMean Fetal Weight (g)Number (%) of ResorptionsNumber (%) of Fetuses with External MalformationsNumber (%) of Fetuses with Visceral MalformationsNumber (%) of Fetuses with Skeletal Malformations
Vehicle Control
Low Dose
Mid Dose
High Dose

Experimental Protocols

Protocol 1: Preparation of Anagyrine Suspension for Oral Gavage

  • Materials: Anagyrine powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, sterile amber glass vials, magnetic stirrer and stir bar, analytical balance.

  • Procedure:

    • Calculate the required amount of anagyrine and CMC based on the desired concentration and final volume.

    • Weigh the anagyrine powder accurately.

    • In a sterile amber glass vial, add the appropriate volume of 0.5% CMC solution.

    • Place a sterile magnetic stir bar in the vial.

    • While continuously stirring, slowly add the weighed anagyrine powder to the CMC solution to ensure proper dispersion.

    • Continue stirring for at least 30 minutes to form a homogenous suspension.

    • Visually inspect the suspension for any clumps. If present, continue stirring or use gentle sonication until a uniform suspension is achieved.

    • Prepare the suspension fresh daily and store it protected from light at 4°C until use. Agitate the suspension thoroughly before each administration.

Protocol 2: Rodent Teratogenicity Study Design (Adapted from OECD 414)

  • Animal Model: Use a standard rodent species for teratology studies, such as Sprague-Dawley rats or CD-1 mice.[6]

  • Dose Groups: At least three dose levels of anagyrine and a concurrent vehicle control group should be used.[1] The highest dose should be the MTD determined from a preliminary dose-range-finding study, which should induce some maternal toxicity but not mortality. The lower doses should be fractions of the MTD.

  • Administration: Administer anagyrine or vehicle daily by oral gavage from gestation day 6 to 15.[16] The volume administered should be based on the most recent body weight of the animal.

  • Maternal Monitoring: Monitor the dams daily for clinical signs of toxicity, and record body weights at regular intervals throughout the gestation period.

  • Fetal Examination: On gestation day 20 (for rats) or 18 (for mice), euthanize the dams and perform a caesarean section.

    • Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Individually weigh and sex all fetuses.

    • Examine each fetus for external malformations.

    • A subset of fetuses from each litter should be examined for visceral abnormalities, and the remaining fetuses should be processed and stained for skeletal examination.

Mandatory Visualizations

Anagyrine_Experimental_Workflow cluster_prep Preparation cluster_dosing Administration cluster_analysis Analysis Dose_Range_Finding Dose-Range-Finding Study (Determine MTD) Anagyrine_Prep Anagyrine Formulation (e.g., in 0.5% CMC) Dose_Range_Finding->Anagyrine_Prep Inform Dosage Dosing Daily Oral Gavage (Gestation Days 6-15) Anagyrine_Prep->Dosing Mating Mating of Rodents Gestation Gestation Period Mating->Gestation Gestation->Dosing Maternal_Analysis Maternal Monitoring (Weight, Clinical Signs) Dosing->Maternal_Analysis Fetal_Analysis Fetal Examination (External, Visceral, Skeletal) Dosing->Fetal_Analysis Data_Analysis Data Analysis & Reporting Maternal_Analysis->Data_Analysis Fetal_Analysis->Data_Analysis Anagyrine_Signaling_Pathway cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway Anagyrine_nAChR Anagyrine nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Anagyrine_nAChR->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Desensitization Receptor Desensitization nAChR->Desensitization Leads to Depolarization Cellular Depolarization Ion_Influx->Depolarization Downstream_Ca Ca2+ Dependent Signaling (e.g., PI3K/Akt pathway) Ion_Influx->Downstream_Ca Anagyrine_mAChR Anagyrine mAChR Muscarinic ACh Receptor (G-protein coupled) Anagyrine_mAChR->mAChR Binds to G_Protein Gq/11 or Gi/o Protein Activation mAChR->G_Protein PLC Phospholipase C (PLC) Activation (Gq) G_Protein->PLC AC Adenylyl Cyclase (AC) Inhibition (Gi) G_Protein->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_Reduction Reduced cAMP AC->cAMP_Reduction Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC

References

Technical Support Center: Anagyrine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of anagyrine.

Frequently Asked Questions (FAQs)

Q1: What is anagyrine and why is it important to detect?

Anagyrine is a toxic quinolizidine alkaloid found in various species of the Lupinus genus (lupins). It is a known teratogen, causing birth defects in livestock, particularly "crooked calf disease," if ingested by pregnant cows during specific gestational periods.[1] Therefore, sensitive and specific detection methods are crucial for food safety, veterinary diagnostics, and agricultural research.

Q2: Which type of immunoassay is most suitable for anagyrine detection?

Due to its small molecular size, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective immunoassay format for quantifying anagyrine. In this setup, free anagyrine in the sample competes with a labeled anagyrine conjugate for a limited number of antibody binding sites.

Q3: What are the major challenges in developing an immunoassay for anagyrine?

The primary challenges include:

  • Antibody Production: Anagyrine is a hapten, meaning it is not immunogenic on its own. It must be conjugated to a carrier protein to elicit an immune response for antibody production.

  • Cross-Reactivity: Immunoassays for anagyrine may show cross-reactivity with other structurally similar lupin alkaloids, such as lupanine and sparteine, which are often present in the same samples.

  • Matrix Effects: Complex sample matrices (e.g., serum, milk, plant extracts) can interfere with the assay, leading to inaccurate results.[2]

Anagyrine Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in any anagyrine immunoassay, as it determines the specificity of the assay. The following table provides hypothetical but representative quantitative data on the cross-reactivity of an anti-anagyrine antibody with other common lupin alkaloids in a competitive ELISA. Note: This data is for illustrative purposes to demonstrate how such data would be presented and should not be considered as experimentally verified results.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
Anagyrine C₁₅H₂₀N₂O10 100
LupanineC₁₅H₂₄N₂O1506.7
SparteineC₁₅H₂₆N₂> 1000< 1
ThermopsineC₁₅H₂₀N₂O5020
CytisineC₁₁H₁₄N₂O> 1000< 1

*Cross-reactivity (%) is calculated as: (IC50 of Anagyrine / IC50 of competing compound) x 100

Troubleshooting Guide

This guide addresses common issues encountered during anagyrine immunoassays.

Issue 1: No or Weak Signal

Possible Cause Recommended Solution
Reagent Problems
Expired or improperly stored reagents.Check expiration dates and ensure all reagents were stored at the recommended temperatures.
Incorrect reagent preparation or dilution.Review the protocol and recalculate all dilutions. Prepare fresh reagents.
Omission of a critical reagent.Carefully review the protocol steps to ensure all reagents were added in the correct order.
Procedural Errors
Insufficient incubation times or incorrect temperatures.Adhere strictly to the incubation times and temperatures specified in the protocol.
Inadequate washing.Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles if necessary.
Antibody/Antigen Issues
Poor binding of the coating antigen to the plate.Ensure the use of high-protein-binding microplates. Optimize coating concentration and buffer conditions.

Issue 2: High Background

Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent or the incubation time. Try a different blocking agent (e.g., BSA, non-fat dry milk).
Excessive Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration.
Inadequate Washing Increase the number and vigor of wash steps. Ensure complete removal of wash buffer after each step.
Cross-Contamination Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.

Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)

Possible Cause Recommended Solution
Pipetting Inconsistency Ensure pipettes are calibrated. Use consistent pipetting technique for all wells.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before use. Ensure even temperature distribution during incubations.
Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.
Incomplete Mixing Gently mix all reagents and samples before adding them to the wells.

Experimental Protocols

1. Preparation of Anagyrine-Protein Conjugate for Immunization (Hapten-Carrier Conjugation)

This protocol describes the synthesis of an anagyrine-protein conjugate necessary for antibody production.

  • Materials: Anagyrine, succinic anhydride, N,N-dimethylformamide (DMF), bovine serum albumin (BSA), N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), phosphate-buffered saline (PBS).

  • Methodology:

    • Hapten Derivatization: React anagyrine with succinic anhydride in DMF to introduce a carboxyl group, creating anagyrine-hemisuccinate.

    • Activation of Carboxyl Group: Activate the carboxyl group of anagyrine-hemisuccinate using NHS and EDC in DMF.

    • Conjugation to Carrier Protein: Add the activated hapten to a solution of BSA in PBS. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Purification: Purify the anagyrine-BSA conjugate from unreacted hapten and reagents by dialysis against PBS.

    • Characterization: Confirm the conjugation ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

2. Competitive Indirect ELISA for Anagyrine Quantification

This protocol provides a general procedure for a competitive indirect ELISA to quantify anagyrine in a sample.

  • Materials: Anagyrine-protein conjugate (e.g., anagyrine-ovalbumin), anti-anagyrine primary antibody, enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), TMB substrate, stop solution (e.g., 2M H₂SO₄), wash buffer (PBS with 0.05% Tween 20), blocking buffer (e.g., 5% non-fat dry milk in PBS), anagyrine standards, and samples.

  • Methodology:

    • Coating: Coat a 96-well microplate with the anagyrine-protein conjugate diluted in a coating buffer. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Competition: Add anagyrine standards or samples to the wells, followed immediately by the anti-anagyrine primary antibody. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

    • Stopping the Reaction: Add the stop solution to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of anagyrine in the sample.

Visualizations

ELISA_Troubleshooting_Workflow cluster_start cluster_reagents Step 1: Check Reagents cluster_procedure Step 2: Review Protocol cluster_technique Step 3: Evaluate Technique cluster_optimization Step 4: Assay Optimization cluster_end start Assay Fails (e.g., No Signal, High Background, Poor Reproducibility) reagents Verify expiration dates and storage conditions. Prepare fresh dilutions. start->reagents reagents_ok Reagents OK? reagents->reagents_ok reagents_ok->start No, Re-run Assay procedure Confirm incubation times and temperatures. Ensure correct reagent order. reagents_ok->procedure Yes procedure_ok Procedure Followed? procedure->procedure_ok procedure_ok->start No, Re-run Assay technique Check pipetting accuracy. Review washing technique. Assess for contamination. procedure_ok->technique Yes technique_ok Technique OK? technique->technique_ok technique_ok->start No, Re-run Assay optimization Titrate antibodies. Optimize blocking buffer. Test for matrix effects. technique_ok->optimization Yes end Assay Successful optimization->end

Caption: A logical workflow for troubleshooting common immunoassay issues.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_signal Signal Outcome Ab Anti-Anagyrine Antibody Secondary_Ab Enzyme-Linked Secondary Antibody Ab->Secondary_Ab Binding low_conc Low Anagyrine in Sample -> More Ab binds to coated Ag -> High Signal high_conc High Anagyrine in Sample -> Less Ab binds to coated Ag -> Low Signal Ag_coated Coated Anagyrine Ag_coated->Ab Binding Ag_sample Anagyrine in Sample Ag_sample->Ab Competition Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Caption: The principle of a competitive immunoassay for anagyrine detection.

References

Technical Support Center: Troubleshooting Anagyrine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of anagyrine in solution. The following information is curated to assist in designing and executing experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My anagyrine solution appears to be degrading. What are the primary factors that influence its stability?

A1: Anagyrine, a quinolizidine alkaloid, is susceptible to degradation under certain conditions. The primary factors influencing its stability in solution are pH, temperature, light, and the solvent used. Generally, alkaloids are more stable in acidic to neutral solutions and can degrade in alkaline conditions.[1] Exposure to ultraviolet (UV) light can also induce photodegradation.[1]

Q2: What is the recommended pH range for storing anagyrine solutions?

A2: While specific data for anagyrine is limited, studies on similar alkaloids, such as pyrrolizidine alkaloids, show they are stable in neutral and acidic solutions but degrade significantly in alkaline conditions.[1] Therefore, it is recommended to maintain anagyrine solutions at a pH below 7. Acidic conditions may be favorable for storage; however, the optimal pH for your specific experimental needs should be determined.

Q3: How does temperature affect the stability of anagyrine in solution?

A3: Elevated temperatures can accelerate the degradation of anagyrine. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or below) is recommended to minimize thermal degradation.

Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A4: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. These peaks may correspond to hydrolysis, oxidation, or photolysis products of anagyrine. To confirm, you can perform a forced degradation study by intentionally exposing your anagyrine solution to stress conditions (e.g., high pH, high temperature, UV light) and monitoring the changes in the chromatogram.

Q5: What are the best practices for preparing and handling anagyrine solutions to ensure stability?

A5: To ensure the stability of your anagyrine solutions, follow these best practices:

  • Use high-purity solvents: Impurities in solvents can catalyze degradation.

  • Work under controlled lighting: Minimize exposure to direct sunlight and UV light. Use amber vials or wrap containers in aluminum foil.

  • Control the pH: If possible, buffer your solution to a slightly acidic or neutral pH.

  • Store at low temperatures: Refrigerate for short-term use and freeze for long-term storage.

  • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with anagyrine solutions.

Problem Possible Cause Recommended Solution
Loss of Potency/Activity Degradation of anagyrine due to improper storage (high pH, temperature, or light exposure).1. Prepare a fresh solution of anagyrine. 2. Verify the pH of your solution and adjust to a neutral or slightly acidic range if necessary. 3. Store the solution protected from light at a low temperature (-20°C for long-term).
Appearance of Precipitate 1. Poor solubility in the chosen solvent. 2. Degradation leading to insoluble products. 3. Change in pH affecting solubility.1. Confirm the solubility of anagyrine in your solvent. Anagyrine is soluble in DMSO and methanol.[2] 2. Consider using a co-solvent system. 3. Filter the solution and analyze the supernatant for anagyrine concentration. If the concentration has decreased, degradation is likely.
Inconsistent Experimental Results Variability in the concentration of anagyrine due to ongoing degradation.1. Implement a strict protocol for solution preparation and storage. 2. Prepare fresh solutions for each set of experiments. 3. Include a positive control with a freshly prepared anagyrine solution in each experiment.
Unexpected Chromatographic Peaks Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can separate anagyrine from its degradation products.

Data Presentation

Table 1: Hypothetical Degradation of Anagyrine Under Forced Stress Conditions

The following data is a hypothetical representation based on the general behavior of similar alkaloids and is intended for illustrative purposes. Actual degradation rates should be determined experimentally.

Stress ConditionTimeTemperature% Degradation (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 h60°C5 - 10%
Alkaline Hydrolysis (0.1 M NaOH) 24 h60°C30 - 50%
Oxidative (3% H₂O₂) 24 h25°C15 - 25%
Photolytic (UV light, 254 nm) 24 h25°C20 - 40%
Thermal 7 days80°C10 - 20%

Experimental Protocols

Protocol 1: Forced Degradation Study of Anagyrine

Objective: To investigate the intrinsic stability of anagyrine and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of anagyrine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store the stock solution at 80°C for 7 days.

  • Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

Protocol 2: HPLC Method for Stability Testing of Anagyrine

Objective: To quantify anagyrine and separate it from its potential degradation products.

This is a general method and may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 and 311 nm.[2]

  • Injection Volume: 10 µL.

Mandatory Visualization

Anagyrine Troubleshooting Workflow

Anagyrine_Troubleshooting start Inconsistent Results or Loss of Activity check_solution Is the anagyrine solution fresh? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage Review storage conditions (pH, Temp, Light) check_solution->check_storage Yes re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment improper_storage Improper Storage Identified check_storage->improper_storage adjust_storage Adjust storage: - pH < 7 - Store at -20°C - Protect from light improper_storage->adjust_storage Yes analyze_for_degradation Analyze for degradation (e.g., HPLC) improper_storage->analyze_for_degradation No adjust_storage->prepare_fresh end Problem Resolved re_run_experiment->end degradation_present Degradation Products Detected? analyze_for_degradation->degradation_present forced_degradation Perform Forced Degradation Study degradation_present->forced_degradation Yes degradation_present->end No optimize_method Optimize Analytical Method forced_degradation->optimize_method end2 Problem Identified optimize_method->end2

Caption: A workflow for troubleshooting anagyrine instability.

Anagyrine Signaling Pathway at the Neuromuscular Junction

Anagyrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ion_channel Ion Channel (Na+, K+) nAChR->ion_channel Opens mAChR Muscarinic ACh Receptor (mAChR) g_protein G-protein mAChR->g_protein Activates depolarization Membrane Depolarization ion_channel->depolarization Na⁺ influx > K⁺ efflux plc Phospholipase C (PLC) g_protein->plc Activates ip3_dag IP3 & DAG plc->ip3_dag Generates ca_release Ca²⁺ Release from ER ip3_dag->ca_release muscle_contraction Muscle Contraction ca_release->muscle_contraction Modulates depolarization->muscle_contraction Anagyrine Anagyrine Anagyrine->nAChR Acts as partial agonist & desensitizer Anagyrine->mAChR Binds (Agonist) ACh->nAChR Binds ACh->mAChR Binds

Caption: Anagyrine's interaction with acetylcholine receptors.

References

Technical Support Center: Anagyrine Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize anagyrine loss during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is anagyrine and why is its stability a concern during sample preparation?

Anagyrine is a quinolizidine alkaloid found in various Lupinus species. It is a known teratogen, causing "crooked calf disease" in livestock. Accurate quantification of anagyrine is crucial for toxicological studies and drug development. Anagyrine, like many alkaloids, can be susceptible to degradation under certain chemical and physical conditions, leading to inaccurate measurements and loss of valuable sample. Factors such as pH, temperature, and exposure to light can potentially contribute to its degradation.

Q2: What are the most common analytical techniques for anagyrine quantification?

The most common methods for the quantification of anagyrine are chromatographic techniques coupled with mass spectrometry. These include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are essential for detecting and quantifying anagyrine in complex biological and environmental matrices.

Q3: Are there any general tips for handling samples containing anagyrine?

Yes. Based on the general stability of alkaloids, it is recommended to:

  • Work at low temperatures: Perform extractions and sample handling on ice or at refrigerated temperatures (4°C) whenever possible to minimize potential enzymatic and chemical degradation.

  • Protect from light: Store samples and extracts in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Control pH: Alkaloids can be sensitive to acidic and alkaline conditions.[1][2] Maintaining a neutral or slightly acidic pH during extraction and storage is often a good starting point, though the optimal pH should be determined empirically. One study on quinolizidine alkaloids showed that a pH of 5.5 is directly related to their degradation by Rhizopus oligosporus.[1]

  • Use high-purity solvents: Solvents should be of HPLC or MS grade to avoid introducing contaminants that could interfere with analysis or promote degradation.

  • Minimize processing time: Process samples as quickly as possible to reduce the time anagyrine is exposed to potentially degradative conditions.

Troubleshooting Guide: Low Anagyrine Recovery

Low recovery of anagyrine is a common issue that can arise at various stages of sample preparation. The following tables provide potential causes and solutions for problems encountered during extraction and chromatographic analysis.

Table 1: Troubleshooting Solid-Phase Extraction (SPE)
Problem Potential Cause Recommended Solution
Low Recovery in Eluate Incomplete elution of anagyrine from the SPE cartridge.- Increase the volume of the elution solvent.- Use a stronger elution solvent. For reversed-phase SPE, this could mean increasing the percentage of organic solvent.- Perform a second elution and analyze it separately to check for residual anagyrine.[3]
Improper activation or equilibration of the SPE cartridge.- Ensure the cartridge is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample.[3]
Sample pH not optimal for retention.- Adjust the pH of the sample to ensure anagyrine is in a state that promotes strong retention on the sorbent. For many alkaloids on mixed-mode cation exchange cartridges, a slightly acidic pH is optimal for retention.
Incorrect sorbent selection.- Anagyrine is a basic compound. Consider using a mixed-mode sorbent with both reversed-phase and cation-exchange properties for better retention and cleaner extracts.
Inconsistent Recoveries Variable sample loading flow rate.- Use a vacuum manifold or automated SPE system to maintain a consistent and slow flow rate during sample loading.
Incomplete drying of the cartridge before elution (if required by the protocol).- Ensure the cartridge is thoroughly dried under vacuum or with nitrogen after the wash step and before elution to prevent water from interfering with the elution of anagyrine by an organic solvent.
Table 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Recommended Solution
Low Peak Area/Intensity Degradation of anagyrine in the autosampler.- Keep the autosampler tray cooled (e.g., 4°C).- Minimize the time samples spend in the autosampler before injection.
Adsorption of anagyrine to the analytical column.- Use a guard column to protect the analytical column from strongly retained matrix components.[3]- Modify the mobile phase, for instance, by adjusting the pH or adding a competing base to reduce peak tailing and adsorption.
Sample solvent is too strong.- If possible, dissolve the final extract in the initial mobile phase to ensure good peak shape and prevent breakthrough.[3]
Poor Peak Shape (Tailing) Secondary interactions between anagyrine and the stationary phase.- Adjust the pH of the mobile phase. For basic compounds like anagyrine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.- Use a column with high-purity silica and end-capping to minimize silanol interactions.
No Peak Detected Anagyrine did not elute from the column.- Use a stronger mobile phase (increase the organic solvent percentage in a reversed-phase system).- Check for system clogs or leaks.
Anagyrine degraded completely.- Re-evaluate the entire sample preparation workflow for potential causes of degradation (pH, temperature, light exposure).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Anagyrine from Serum

This protocol is adapted from a method used for the analysis of anagyrine in bovine serum.

Materials:

  • Serum sample

  • 85% Phosphoric acid

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 5% Ammonium hydroxide in Methanol (NH4OH/MeOH)

  • Strata X-C SPE cartridges (or equivalent mixed-mode cation exchange cartridge)

  • Vacuum manifold

  • Nitrogen evaporator

  • Centrifuge

Methodology:

  • Sample Pre-treatment:

    • Thaw serum samples and vortex to mix.

    • Centrifuge at 1,360 x g for 30 minutes.

    • To a 5 mL aliquot of the supernatant, add 50 µL of 85% phosphoric acid and mix well.

  • SPE Cartridge Conditioning:

    • Condition the Strata X-C cartridge with 2 mL of MeOH, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Apply the pre-treated serum sample to the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% phosphoric acid.

    • Dry the cartridge under vacuum (10 mmHg) for 3 minutes.

    • Wash the cartridge with 2 mL of MeOH.

  • Elution:

    • Elute the anagyrine from the cartridge twice with 1.5 mL of 5% NH4OH/MeOH (total of 3 mL).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

Visualizations

Anagyrine Sample Preparation Workflow

Anagyrine_Workflow cluster_extraction Extraction cluster_analysis Analysis start Sample Collection (e.g., Serum, Plant Material) pretreatment Sample Pre-treatment (e.g., Acidification) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe Loading elution Elution spe->elution Washing & Elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-MS/MS Analysis reconstitution->hplc Injection data Data Processing & Quantification hplc->data

Caption: A generalized workflow for the extraction and analysis of anagyrine.

Hypothesized Anagyrine Degradation Pathway

Anagyrine_Degradation cluster_conditions Degradation Conditions Anagyrine Anagyrine Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) Anagyrine->Hydrolysis_Product H₂O, pH extremes Oxidation_Product Oxidation Product Anagyrine->Oxidation_Product O₂, heat Isomerization_Product Isomerization Product Anagyrine->Isomerization_Product Light, heat Acid_Base Strong Acid/Base Acid_Base->Hydrolysis_Product Heat High Temperature Heat->Oxidation_Product Heat->Isomerization_Product Light UV Light Light->Isomerization_Product

Caption: Potential degradation pathways for anagyrine under adverse conditions.

References

Technical Support Center: Enhancing Anagyrine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of anagyrine detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting anagyrine?

A1: The most prevalent and robust methods for the detection and quantification of anagyrine, a quinolizidine alkaloid, are chromatographic techniques coupled with mass spectrometry. Specifically, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used method.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) has also been traditionally used for the analysis of quinolizidine alkaloids.[1] Immunoassays, such as ELISA, present a potential high-throughput screening method, though specific commercial kits for anagyrine are not widely available.

Q2: How can I improve the sensitivity of my anagyrine detection using LC-MS/MS?

A2: To enhance the sensitivity of your LC-MS/MS method for anagyrine detection, consider the following:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

  • Mobile Phase Composition: Adjusting the mobile phase pH and the concentration of additives like formic acid or ammonium formate can improve ionization efficiency.

  • Mass Spectrometry Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, and optimize the collision energy for the specific precursor-to-product ion transitions of anagyrine.

  • Matrix Effect Mitigation: Utilize matrix-matched calibration standards to compensate for ion suppression or enhancement caused by the sample matrix.[4][5][6][7][8]

Q3: What are common causes of poor peak shape in HPLC analysis of anagyrine?

A3: Poor peak shape, such as tailing or fronting, in anagyrine HPLC analysis can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Anagyrine, being a basic compound, can interact with residual silanols on the silica-based column packing, leading to peak tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of anagyrine and its interaction with the stationary phase.

  • Column Contamination: Contaminants from previous injections can affect peak shape. Ensure your column is properly washed between runs.

Q4: Are there certified reference materials available for anagyrine?

A4: Certified reference materials (CRMs) are crucial for method validation and ensuring the accuracy of quantitative analysis. While specific CRMs for anagyrine may be limited, several chemical suppliers offer anagyrine as a neat standard.[9] It is recommended to check with suppliers of phytochemical standards for the availability of anagyrine and its suitability for your application.

Q5: What is the stability of anagyrine in biological samples?

A5: The stability of alkaloids like anagyrine in biological samples can be influenced by factors such as temperature, pH, and light exposure.[10][11][12][13] It is crucial to conduct stability studies under your specific storage and handling conditions. Generally, storing samples at -80°C is recommended to minimize degradation. For some cathinone compounds with structural similarities to alkaloids, stability was found to be highly dependent on temperature and pH, with frozen and acidic conditions being the most stable.[10]

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Problem Possible Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). Adjust mobile phase pH and additive concentration (e.g., formic acid, ammonium formate).
Matrix effects (ion suppression).Implement a more effective sample cleanup procedure (e.g., SPE). Use matrix-matched calibration standards.[4][5][6][7][8] Dilute the sample if the anagyrine concentration is high enough.
Suboptimal MS/MS transition.Re-optimize the precursor and product ions and the collision energy for anagyrine.
Poor Peak Shape (Tailing, Fronting, Splitting) Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the column.Use a base-deactivated column. Add a small amount of a competing base to the mobile phase.
Incompatible injection solvent.Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Column temperature variations.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if it has been used extensively or subjected to harsh conditions.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample.
Sample Preparation Troubleshooting
Problem Possible Cause Recommended Solution
Low Recovery of Anagyrine Inefficient extraction from the matrix.Optimize the extraction solvent and method (e.g., vortexing time, sonication). For plant material, ensure thorough grinding and homogenization.
Analyte loss during SPE.Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash and elution solvents to prevent premature elution or incomplete recovery of anagyrine.
Adsorption to container surfaces.Use low-adsorption tubes and vials.
High Matrix Effects Insufficient cleanup.Use a more selective SPE sorbent. Add a secondary cleanup step.
Co-elution of interfering compounds.Modify the chromatographic gradient to better separate anagyrine from matrix components.
Inconsistent Results Inhomogeneous sample.For solid samples like forage, ensure proper collection of a representative sample and thorough homogenization.[14][15][16][17][18]
Variability in manual sample preparation.Use automated liquid handling systems for more precise and reproducible sample processing.
Immunoassay (ELISA) Troubleshooting
Problem Possible Cause Recommended Solution
High Background Insufficient washing.Increase the number of wash steps and the soaking time between washes.
Non-specific binding of antibodies.Increase the concentration of the blocking agent or try a different blocking buffer.
High concentration of detection reagent.Optimize the concentration of the enzyme-conjugated antibody.
No or Weak Signal Inactive reagents.Check the expiration dates and storage conditions of all reagents.
Incorrect reagent preparation or addition order.Carefully review and follow the assay protocol.
Low antibody affinity for anagyrine.This is a critical parameter in assay development and may require screening of different antibodies.
Poor Reproducibility Pipetting errors.Calibrate pipettes regularly. Use a consistent pipetting technique.
Temperature variations across the plate.Ensure the plate is incubated in a temperature-controlled environment and avoid stacking plates.
Edge effects.Avoid using the outer wells of the microplate or fill them with buffer.

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Quinolizidine Alkaloids in Various Matrices

Analyte(s)MatrixMethodLODLOQReference
Quinolizidine Alkaloids (including lupanine, angustifoline)Lupin Beans and Processed FoodsUPLC-MS/MS0.5–1.7 mg/kg1.5–5.7 mg/kg[19]
Quinolizidine and Indole AlkaloidsLupin SeedsLC-MS/MS-0.55 mg/kg[20]
Pyrrolizidine and Tropane AlkaloidsCow's MilkLC-MS/MS0.005 to 0.054 µg/L0.009 to 0.123 µg/L[21]
Pesticides (multi-residue)Bovine MilkGC/MS/MS0.0005 to 0.0369 mg/kg0.004 to 0.1 mg/kg[22]

Note: Data specific to anagyrine was limited in the searched literature. The presented data for other alkaloids in similar matrices can provide a general indication of expected sensitivity.

Table 2: In Vitro Biological Activity of Anagyrine

ParameterCell LineValueReference
EC50 (Partial Agonist)SH-SY5Y (autonomic nAChR)4.2 µM[23]
EC50 (Partial Agonist)TE-671 (fetal muscle-type nAChR)231 µM[23]
DC50 (Desensitizer)SH-SY5Y (autonomic nAChR)6.9 µM[23]
DC50 (Desensitizer)TE-671 (fetal muscle-type nAChR)139 µM[23]

Experimental Protocols

Detailed Methodology for Anagyrine Detection by LC-MS/MS (Adapted from Quinolizidine Alkaloid Analysis)

1. Sample Preparation (Lupin Flour) [1]

  • Weigh 1 g of homogenized lupin flour into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol/water (e.g., 80:20 v/v with 0.1% formic acid).

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Extract using an ultrasonic bath for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an LC vial.

2. LC-MS/MS Parameters [1]

  • LC System: HPLC or UPLC system.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a low percentage of organic phase, increasing to elute anagyrine, followed by a wash and re-equilibration step.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for anagyrine need to be determined by infusing a standard solution.

General Protocol for Competitive ELISA Development for Small Molecules like Anagyrine

1. Reagent Preparation

  • Coating Antigen: Anagyrine conjugated to a carrier protein (e.g., BSA or OVA).

  • Antibody: A specific monoclonal or polyclonal antibody against anagyrine.

  • Detection Antibody: An enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • Substrate: A suitable substrate for the enzyme (e.g., TMB for HRP).

  • Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.

2. Assay Procedure [24]

  • Coat a 96-well microplate with the coating antigen at an optimized concentration in coating buffer and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add standards or samples to the wells, followed by the primary antibody against anagyrine. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the substrate and incubate in the dark until sufficient color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength.

The concentration of anagyrine in the samples will be inversely proportional to the signal obtained.

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Forage, Milk, Serum) Homogenization Homogenization/Grinding Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Final_Sample Final Extract Cleanup->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for Anagyrine Detection by LC-MS/MS.

nAChR_Desensitization_Pathway Anagyrine Anagyrine (Agonist) nAChR_Resting nAChR (Resting State) - Low Affinity - Channel Closed Anagyrine->nAChR_Resting Binds nAChR_Open nAChR (Open State) - High Affinity - Channel Open nAChR_Resting->nAChR_Open Rapid Activation nAChR_Desensitized nAChR (Desensitized State) - High Affinity - Channel Closed nAChR_Resting->nAChR_Desensitized Direct Pathway (Slower) nAChR_Open->nAChR_Desensitized Slow Desensitization (Prolonged Exposure) Ion_Influx Na+/Ca2+ Influx nAChR_Open->Ion_Influx nAChR_Desensitized->nAChR_Resting Slow Recovery (Agonist Removal) Cellular_Response Cellular Response (e.g., Depolarization) Ion_Influx->Cellular_Response

Caption: Anagyrine-induced nAChR Desensitization Pathway.

References

Validation & Comparative

Anagyrine vs. Sparteine: A Comparative Analysis of Teratogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the teratogenic potential of two quinolizidine alkaloids, anagyrine and sparteine. The information presented is based on available experimental data to assist researchers in understanding the developmental toxicity profiles of these compounds.

Executive Summary

Anagyrine is a well-documented teratogen, primarily in cattle, causing a condition known as "crooked calf disease" characterized by severe skeletal malformations.[1][2] Its mechanism is linked to the inhibition of fetal movement through interactions with acetylcholine receptors. In contrast, the teratogenic potential of sparteine is significantly less defined and appears to be minimal, especially concerning the specific skeletal defects associated with anagyrine. While some older studies suggested a possible link to birth defects, more recent research indicates that sparteine does not act on the same molecular targets as anagyrine to induce such effects.

Quantitative Data on Teratogenic Effects

The following table summarizes the key quantitative data related to the teratogenic potential of anagyrine and sparteine.

ParameterAnagyrineSparteine
Primary Teratogenic Effect Skeletal malformations (arthrogryposis, scoliosis, torticollis, cleft palate)[3]Evidence for specific skeletal malformations is weak to non-existent in recent studies. Some reports mention uterine tetany and fetal distress.
Affected Species (Primary) CattleNot clearly established as a primary teratogen in any specific species.
Susceptible Gestational Period Days 40-70 in cattle[2]Not established.
Effective Teratogenic Dose ~6.5-11.9 mg/kg/day in cattle (induces moderate deformities)No definitive teratogenic dose has been established.
Receptor Binding (IC50) Muscarinic receptors: 132 µM, Nicotinic receptors: 2096 µM[4]Reported to have no to weak effect on nicotinic acetylcholine receptor desensitization.[5][6][7]
In Vitro Receptor Desensitization (DC50) SH-SY5Y cells (autonomic nAChR): 6.9 µM, TE-671 cells (fetal muscle nAChR): 139 µM[4][5]No significant desensitization observed in relevant in vitro models.[5][6][7]

Experimental Protocols

Anagyrine-Induced Teratogenicity in Cattle

A common experimental model to study anagyrine's teratogenic effects involves the administration of anagyrine-containing materials to pregnant cows during the susceptible period of gestation.

  • Animal Model: Pregnant cows.

  • Gestational Period of Exposure: Typically between days 40 and 70 of gestation.[2]

  • Test Substance: Can be whole plant material (e.g., Lupinus species known to contain anagyrine), alkaloidal extracts, or purified anagyrine.

  • Administration Route: Oral, mimicking the natural route of exposure through grazing.

  • Dosage: Doses are often calculated based on the known or analyzed concentration of anagyrine in the plant material. Effective doses to induce moderate deformities have been reported in the range of 6.5-11.9 mg of anagyrine per kg of body weight per day.

  • Observation Period: Cows are monitored throughout pregnancy. Calves are examined at birth for gross morphological abnormalities.

  • Endpoints: The primary endpoints are the presence and severity of congenital skeletal malformations, including arthrogryposis (flexed and rigid joints), scoliosis (curvature of the spine), torticollis (twisted neck), and cleft palate.[3]

In Vitro Assessment of Acetylcholine Receptor Activity

Cell-based assays are utilized to investigate the molecular mechanism of these alkaloids.

  • Cell Lines:

    • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses autonomic nicotinic acetylcholine receptors (nAChRs).

    • TE-671: A human rhabdomyosarcoma cell line that expresses the fetal muscle-type nAChR.

  • Methodology:

    • Cells are cultured under standard conditions.

    • The effects of anagyrine and sparteine are assessed by measuring changes in cell membrane potential or ion flux upon application of the alkaloids.

    • To test for agonistic activity, the response to the test compound alone is measured.

    • To test for antagonistic activity or desensitization, cells are pre-incubated with the test compound, followed by the application of a known nAChR agonist like acetylcholine. A reduced response to the agonist indicates desensitization.

  • Endpoints:

    • EC50 (Half maximal effective concentration): The concentration of the alkaloid that produces 50% of the maximum possible response (for agonists).

    • IC50 (Half maximal inhibitory concentration): The concentration of the alkaloid that inhibits a specific biological function by 50% (for antagonists).

    • DC50 (Half maximal desensitizing concentration): The concentration of the alkaloid that causes 50% desensitization of the receptor.

Signaling Pathways and Mechanisms of Action

Anagyrine's Proposed Teratogenic Mechanism

Anagyrine's teratogenicity is believed to stem from its ability to reduce fetal movement during critical periods of limb and palate development. This is thought to occur through its interaction with acetylcholine receptors. Anagyrine acts as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[4][5] It also binds to muscarinic acetylcholine receptors.[3][4] By desensitizing these receptors, particularly in the fetal neuromuscular junction, anagyrine may inhibit the normal muscle contractions necessary for proper skeletal development.

Anagyrine_Mechanism Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptors (nAChR) (Fetal Muscle) Anagyrine->nAChR Binds & Desensitizes mAChR Muscarinic Acetylcholine Receptors (mAChR) Anagyrine->mAChR Binds Desensitization Receptor Desensitization nAChR->Desensitization mAChR->Desensitization ReducedMuscleContraction Reduced Fetal Muscle Contraction Desensitization->ReducedMuscleContraction Immobility Fetal Immobility ReducedMuscleContraction->Immobility Malformations Skeletal Malformations (Crooked Calf Disease) Immobility->Malformations

Caption: Proposed mechanism of anagyrine-induced teratogenesis.

Sparteine's Developmental Toxicity Profile

The mechanism for any potential developmental toxicity of sparteine is not well understood and appears to differ from that of anagyrine. In vitro studies have shown that sparteine has little to no effect as an agonist or desensitizer of the nAChRs implicated in anagyrine's teratogenicity.[5][6][7] Some studies have reported other toxic effects, such as genotoxicity at high concentrations and uterotonic effects, which could potentially lead to fetal distress, but these are distinct from the specific skeletal malformations caused by anagyrine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the teratogenic potential of a compound using both in vivo and in vitro methods.

Teratogenicity_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro / Mechanistic Studies cluster_conclusion Conclusion AnimalModel Select Animal Model (e.g., Pregnant Cow, Rodent) Dosing Administer Compound during Susceptible Gestational Period AnimalModel->Dosing Observation Monitor Maternal Health and Pregnancy Outcome Dosing->Observation FetalExam Examine Fetuses/Offspring for Malformations Observation->FetalExam RiskAssessment Assess Teratogenic Risk FetalExam->RiskAssessment CellCulture Culture Relevant Cell Lines (e.g., Neuronal, Muscle) Assay Perform Receptor Binding or Functional Assays CellCulture->Assay DataAnalysis Determine EC50, IC50, DC50 Assay->DataAnalysis Pathway Elucidate Signaling Pathway DataAnalysis->Pathway Pathway->RiskAssessment

Caption: General experimental workflow for teratogenicity assessment.

Conclusion

The available evidence strongly supports the classification of anagyrine as a potent teratogen, particularly in livestock, with a well-supported mechanism of action involving the desensitization of acetylcholine receptors leading to fetal immobility and subsequent skeletal deformities. In contrast, sparteine lacks significant activity at these same receptor targets, and evidence for its teratogenicity, especially the induction of specific, repeatable skeletal malformations, is weak. Researchers investigating the developmental toxicity of plant alkaloids should consider anagyrine a significant teratogenic risk, while the risks associated with sparteine appear to be of a different nature and likely of a lower magnitude concerning skeletal malformations.

References

Comparative Analysis of Anagyrine and Lupanine Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides a comprehensive comparative analysis of the toxicological profiles of two quinolizidine alkaloids, anagyrine and lupanine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in toxicological studies and natural product research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary toxicity pathways.

Executive Summary

Anagyrine and lupanine are structurally related quinolizidine alkaloids found in various species of the Lupinus genus (lupins). While both compounds exhibit toxicity, their primary toxicological profiles differ significantly. Anagyrine is predominantly recognized for its potent teratogenic effects, causing severe congenital deformities in livestock, a condition commonly known as "crooked calf disease".[1][2] Lupanine, on the other hand, is primarily associated with neurotoxicity, manifesting as an anticholinergic syndrome.[3] This guide provides a detailed comparison of their toxic potencies, mechanisms of action, and the experimental basis for these findings.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative toxicological data for anagyrine and lupanine. A notable gap in the publicly available literature is the specific LD50 value for anagyrine. Its toxicity is almost exclusively discussed in the context of teratogenicity.

Toxicological EndpointAnagyrineLupanineReference(s)
Acute Toxicity (LD50)
Oral (Rat)Data not available1464 mg/kg[4]
Intraperitoneal (Rat)Data not available177 mg/kg[4]
Receptor Interaction (in vitro)
Nicotinic Acetylcholine Receptor (nAChR) - Autonomic (SH-SY5Y cells)EC50: 4.2 µM (Partial Agonist)Weak Agonist/Desensitizer[5][6]
Nicotinic Acetylcholine Receptor (nAChR) - Autonomic (SH-SY5Y cells)DC50: 6.9 µM (Desensitizer)Weak Agonist/Desensitizer[5][6]
Nicotinic Acetylcholine Receptor (nAChR) - Fetal Muscle (TE-671 cells)EC50: 231 µM (Partial Agonist)Not effective[5][6]
Nicotinic Acetylcholine Receptor (nAChR) - Fetal Muscle (TE-671 cells)DC50: 139 µM (Desensitizer)Not effective[5][6]
Teratogenicity
Primary EffectPotent Teratogen (induces skeletal deformities and cleft palate)Not considered a primary teratogen[1][7]
Susceptible Gestational Period (Cattle)Days 40-100Not applicable[1][8]

EC50: Half-maximal effective concentration. DC50: Half-maximal desensitizing concentration.

Mechanisms of Toxicity

The primary mechanism of toxicity for both anagyrine and lupanine involves their interaction with cholinergic neurotransmitter receptors, specifically nicotinic acetylcholine receptors (nAChRs). However, the nature and consequences of these interactions differ significantly.

Anagyrine: Teratogenicity through nAChR Desensitization

Anagyrine's teratogenic effects are attributed to its ability to act as a potent desensitizer of fetal muscle-type nAChRs.[5][6] This desensitization leads to a reduction in fetal movement during critical periods of development. The prolonged lack of movement results in congenital deformities such as arthrogryposis (joint contractures), scoliosis (curvature of the spine), and cleft palate.[1][2] In-vitro studies have demonstrated that anagyrine is a more potent desensitizer of nAChRs compared to lupanine.[5][6]

Lupanine: Neurotoxicity through Cholinergic Receptor Inhibition

Lupanine's toxicity manifests primarily as neurotoxic effects, consistent with an anticholinergic syndrome.[3] It acts as an inhibitor of both nicotinic and muscarinic acetylcholine receptors.[9] This inhibition disrupts normal cholinergic neurotransmission in the central and peripheral nervous systems, leading to symptoms such as muscular weakness, ataxia, and in severe cases, respiratory paralysis.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for anagyrine-induced teratogenicity and lupanine-induced neurotoxicity.

Anagyrine_Toxicity_Pathway Anagyrine Anagyrine nAChR_fetal Fetal Muscle Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR_fetal Desensitization Receptor Desensitization nAChR_fetal->Desensitization Prolonged Activation Reduced_Movement Reduced Fetal Movement Desensitization->Reduced_Movement Inhibition of Muscle Contraction Deformities Congenital Deformities (Arthrogryposis, Scoliosis, Cleft Palate) Reduced_Movement->Deformities

Anagyrine's teratogenic signaling pathway.

Lupanine_Toxicity_Pathway Lupanine Lupanine nAChR Nicotinic Acetylcholine Receptor (nAChR) Lupanine->nAChR mAChR Muscarinic Acetylcholine Receptor (mAChR) Lupanine->mAChR Inhibition_n Inhibition nAChR->Inhibition_n Inhibition_m Inhibition mAChR->Inhibition_m Disrupted_Transmission Disrupted Cholinergic Neurotransmission Inhibition_n->Disrupted_Transmission Inhibition_m->Disrupted_Transmission Neurotoxicity Neurotoxic Symptoms (Ataxia, Weakness, Respiratory Depression) Disrupted_Transmission->Neurotoxicity

Lupanine's neurotoxic signaling pathway.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the toxicological assessment of alkaloids like anagyrine and lupanine.

Acute Oral Toxicity (LD50) Determination in Rodents (Based on OECD Guidelines)

The acute oral toxicity of lupanine has been determined using methods that align with the principles of the Organisation for Economic Co-operation and Development (OECD) guidelines (e.g., TG 401, 420, 423, 425).[5][7][10][11][12]

  • Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) or mice of a single sex (usually females, as they are often slightly more sensitive) are used.[10][11]

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least five days before the study.

  • Dose Administration: The test substance is typically administered by oral gavage. The volume administered is generally kept constant by varying the concentration of the test substance in the vehicle (e.g., water or corn oil).[11]

  • Dose Levels: A range of dose levels is selected to elicit a toxic response, including mortality. The number of dose groups and animals per group can vary depending on the specific OECD guideline being followed.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 1, 2, 4, and 6 hours) and then daily for 14 days.[13] Body weights are recorded at the beginning and end of the study.

  • Data Analysis: The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the animals, is calculated using appropriate statistical methods, such as probit analysis.

Teratogenicity Assessment in Cattle (Anagyrine)

The teratogenic potential of anagyrine is primarily studied in cattle due to the economic impact of "crooked calf disease."

  • Test Animals: Pregnant cows are the primary model. The gestational period of susceptibility to anagyrine-induced teratogenesis is between days 40 and 100 of gestation.[1][8]

  • Dosing: Anagyrine, either as a purified compound or as part of a lupin plant extract, is administered orally to pregnant cows during the susceptible gestational period. The dose and duration of administration are critical variables.

  • Experimental Workflow: The general workflow for a teratogenicity study is as follows:

Teratogenicity_Workflow Select_Cows Select Pregnant Cows (Gestation Day <40) Administer_Anagyrine Administer Anagyrine (Oral, Daily during susceptible period) Select_Cows->Administer_Anagyrine Monitor_Pregnancy Monitor Pregnancy Administer_Anagyrine->Monitor_Pregnancy Parturition Parturition Monitor_Pregnancy->Parturition Examine_Calf Examine Calf for Congenital Deformities Parturition->Examine_Calf

Workflow for anagyrine teratogenicity study in cattle.
  • Endpoint Evaluation: After birth, calves are thoroughly examined for any congenital abnormalities, with a particular focus on skeletal deformities of the limbs and spine, and the presence of a cleft palate. The severity of the malformations is often correlated with the level of anagyrine exposure.[7]

Conclusion

Anagyrine and lupanine, while structurally similar, exhibit distinct toxicological profiles. Anagyrine's primary hazard is its potent teratogenicity, mediated by the desensitization of fetal nicotinic acetylcholine receptors. In contrast, lupanine's toxicity is characterized by neurotoxic effects resulting from the inhibition of both nicotinic and muscarinic acetylcholine receptors. The quantitative data available for lupanine provides a clear indication of its acute toxicity, while the assessment of anagyrine's toxicity is predominantly qualitative and focused on its developmental effects. This comparative analysis underscores the importance of considering the specific toxicological endpoints when evaluating the risks associated with these and other naturally occurring alkaloids. Further research is warranted to determine the acute toxicity (LD50) of anagyrine to provide a more complete comparative toxicological profile.

References

Differentiating Anagyrine from other Quinolizidine Alkaloids by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anagyrine, a tetracyclic quinolizidine alkaloid found in certain Lupinus species, is of significant interest to researchers due to its potential teratogenic effects. Accurate identification and differentiation of anagyrine from its structural isomers and other related quinolizidine alkaloids are crucial for toxicological studies, natural product chemistry, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical tool for this purpose. This guide provides a comparative overview of the mass spectrometric behavior of anagyrine and its key isomers, thermopsine and lupanine, to aid in their unambiguous identification.

Introduction to Quinolizidine Alkaloid Isomers

Anagyrine, thermopsine, and lupanine are structurally similar quinolizidine alkaloids, often co-occurring in the same plant extracts. Their structural similarities, particularly between the epimers anagyrine and thermopsine, present a significant analytical challenge.

  • Anagyrine and Thermopsine: These two compounds are stereoisomers (epimers), differing only in the stereochemistry at the C11 position. This subtle difference can lead to variations in their biological activity and requires careful analytical methods for differentiation.

  • Lupanine: A major quinolizidine alkaloid in many lupin species, lupanine is a structural isomer of anagyrine and thermopsine, differing in the arrangement of the quinolizidine rings.

Due to their identical molecular weight, distinguishing these isomers by mass spectrometry alone is not possible. However, tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that serve as fingerprints for each compound.

Mass Spectrometric Differentiation: A Head-to-Head Comparison

The differentiation of anagyrine, thermopsine, and lupanine by mass spectrometry relies on the unique fragmentation pathways of their protonated molecules ([M+H]⁺). While all three compounds have the same nominal mass, the collision-induced dissociation (CID) spectra exhibit distinct product ions and relative abundances.

Table 1: Key Mass Spectrometric Data for the Differentiation of Anagyrine, Thermopsine, and Lupanine

CompoundMolecular FormulaPrecursor Ion (m/z)Key Product Ions (m/z) and Relative AbundanceDifferentiating Features
Anagyrine C₁₅H₂₀N₂O245.1698 (base peak), 146, 160, 244[1]The base peak at m/z 98 is a key characteristic.
(-)-Thermopsine C₁₅H₂₀N₂O245.164876598, 146, 160, 243, 244[2]While sharing common fragments with anagyrine, the relative abundances of ions, particularly the molecular ion cluster, can differ.
Lupanine C₁₅H₂₄N₂O249.19136, 149, 150The precursor ion at m/z 249 and distinct product ions at m/z 136 and 149/150 clearly distinguish it from anagyrine and thermopsine.[3][4]

Experimental Protocols

The successful differentiation of these alkaloids by MS is highly dependent on the experimental conditions. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Extraction of Quinolizidine Alkaloids from Plant Material
  • Homogenization: Weigh 100 mg of finely ground plant material (e.g., lupin seeds) into a centrifuge tube.

  • Extraction: Add 1.5 mL of 5% trichloroacetic acid (TCA) in methanol/water (1:1, v/v).

  • Sonication: Sonicate the mixture for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the analytes. Chromatographic separation of isomers is crucial for confident identification.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used due to the basic nature of the nitrogen atoms in the alkaloid structure.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, while full scan and product ion scan modes are used for identification and structural elucidation.

    • Collision Gas: Argon is commonly used as the collision gas for CID.

    • Collision Energy: Optimization of collision energy is critical to generate characteristic and reproducible fragmentation patterns.

Fragmentation Pathways and Differentiating Logic

The structural differences between anagyrine, thermopsine, and lupanine directly influence their fragmentation in the gas phase.

Differentiation_Workflow cluster_0 Sample Analysis cluster_1 Isomer Differentiation cluster_2 Anagyrine vs. Thermopsine Sample Plant Extract LC_Separation LC Separation Sample->LC_Separation MS_Analysis MS Analysis ([M+H]⁺) LC_Separation->MS_Analysis Precursor_Check Precursor m/z = 245? MS_Analysis->Precursor_Check Lupanine_ID Lupanine (m/z 249) Precursor_Check->Lupanine_ID No MSMS_Fragmentation MS/MS Fragmentation Precursor_Check->MSMS_Fragmentation Yes Anagyrine_ID Anagyrine (Base Peak m/z 98) MSMS_Fragmentation->Anagyrine_ID Thermopsine_ID Thermopsine (Characteristic Ratios) MSMS_Fragmentation->Thermopsine_ID

References

A Comparative Analysis of the Biological Activity of Synthetic Anagyrine and Natural Anagyrine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anagyrine, a quinolizidine alkaloid, is primarily known for its teratogenic effects, causing "crooked calf disease" in livestock that consume plants of the Lupinus genus.[1] It has also been identified in other plants, such as Anagyris foetida and Thermopsis rhombifolia.[1] The primary mechanism of action of anagyrine is believed to be its interaction with acetylcholine receptors.[1]

The Advent of Synthetic Anagyrine

While most of the biological data available for anagyrine has been generated using compounds extracted from natural sources, successful chemical syntheses of anagyrine have been reported.[1] The availability of synthetic anagyrine offers several potential advantages for research and drug development, including:

  • Standardization and Purity: Synthetic routes can provide a highly pure and consistent source of anagyrine, free from other co-extracted alkaloids that may be present in natural extracts. This is crucial for accurate pharmacological and toxicological studies.

  • Scalability and Sustainability: Chemical synthesis can offer a more reliable and scalable supply chain compared to the extraction from plants, which can be influenced by environmental factors and geographical location.

  • Analog Development: A validated synthetic pathway facilitates the creation of anagyrine analogs, which can be used to probe structure-activity relationships and develop novel therapeutic agents.

Chemically, synthetic anagyrine is identical to its natural counterpart. Therefore, its fundamental biological activities are expected to be the same. However, it is important to consider that natural extracts contain a mixture of compounds, and the observed biological effects could be due to synergistic or additive interactions between anagyrine and other alkaloids. Conversely, impurities from the synthetic process, if not adequately removed, could also influence biological outcomes.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of anagyrine, which is presumed to be of natural origin in these studies.

Table 1: In Vitro Receptor Binding and Functional Activity of Anagyrine

ParameterCell LineReceptor TypeValueReference
EC50 SH-SY5YAutonomic Nicotinic Acetylcholine Receptors (nAChR)4.2 µM[2]
EC50 TE-671Fetal Muscle-Type Nicotinic Acetylcholine Receptors (nAChR)231 µM[2]
DC50 (Desensitization) SH-SY5YAutonomic Nicotinic Acetylcholine Receptors (nAChR)6.9 µM[2]
DC50 (Desensitization) TE-671Fetal Muscle-Type Nicotinic Acetylcholine Receptors (nAChR)139 µM[2]
IC50 -Muscarinic Acetylcholine Receptors132 µM[1]
IC50 -Nicotinic Acetylcholine Receptors2,096 µM[1]

Table 2: In Vivo Teratogenic Dose of Anagyrine

SpeciesEffectDoseGestational PeriodReference
CattleCrooked Calf Disease1.44 g/kg (of substance ingested by mother cow)Days 40-70 of pregnancy[1]

Mechanism of Action: Interaction with Acetylcholine Receptors

Anagyrine is thought to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs) and also interacts with muscarinic acetylcholine receptors.[1][2] It has been shown to bind to muscarinic receptors with a 16-fold higher affinity than to nicotinic receptors.[1] The teratogenic effects of anagyrine are hypothesized to stem from its ability to desensitize nAChRs, leading to reduced fetal movement during critical periods of development.[2] This prolonged immobilization is believed to result in the characteristic skeletal deformities of "crooked calf disease".[1]

anagyrine_mechanism cluster_anagyrine Anagyrine cluster_receptors Acetylcholine Receptors cluster_effects Biological Effects Anagyrine Anagyrine (Synthetic or Natural) nAChR Nicotinic AChR (Autonomic & Fetal Muscle) Anagyrine->nAChR Partial Agonist mAChR Muscarinic AChR Anagyrine->mAChR Binds (Higher Affinity) Desensitization Receptor Desensitization nAChR->Desensitization ReducedMovement Reduced Fetal Movement Desensitization->ReducedMovement Teratogenicity Teratogenicity (Crooked Calf Disease) ReducedMovement->Teratogenicity

Figure 1. Proposed signaling pathway for the teratogenic effects of anagyrine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of anagyrine's biological activity.

Isolation of Natural Anagyrine from Lupinus Species

This protocol provides a general workflow for the extraction and isolation of anagyrine from plant material.

extraction_workflow Start Dried & Ground Lupinus Plant Material AcidExtraction Acid Extraction (e.g., 0.5 M HCl) Start->AcidExtraction Centrifugation1 Centrifugation AcidExtraction->Centrifugation1 Supernatant1 Collect Aqueous Supernatant Centrifugation1->Supernatant1 Basification Basification (e.g., NaOH to pH 11-12) Supernatant1->Basification SolventExtraction Liquid-Liquid Extraction (e.g., Dichloromethane) Basification->SolventExtraction OrganicPhase Collect Organic Phase (contains alkaloids) SolventExtraction->OrganicPhase Evaporation Solvent Evaporation OrganicPhase->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) CrudeExtract->Chromatography PureAnagyrine Pure Anagyrine Chromatography->PureAnagyrine

Figure 2. General workflow for the extraction of anagyrine from plant material.

Methodology:

  • Extraction: Dried and ground plant material is subjected to an acid extraction (e.g., with 0.5 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.

  • Centrifugation: The mixture is centrifuged to separate the solid plant debris from the acidic aqueous extract containing the alkaloids.

  • Basification: The pH of the supernatant is adjusted to be alkaline (e.g., pH 11-12 with NaOH) to deprotonate the alkaloids, making them less water-soluble and more soluble in organic solvents.

  • Solvent Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane, to transfer the alkaloids into the organic phase.

  • Evaporation: The organic solvent is removed under reduced pressure to yield a crude alkaloid extract.

  • Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate pure anagyrine.

Acetylcholine Receptor Binding Assay

This assay is used to determine the binding affinity of anagyrine to acetylcholine receptors. A common method is a competitive binding assay using a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Membranes from cells expressing the target acetylcholine receptor subtype are prepared.

  • Competitive Binding: The receptor preparation is incubated with a known concentration of a radiolabeled ligand that binds to the receptor (e.g., ³H-epibatidine for nAChRs or ³H-quinuclidinyl benzilate for mAChRs) in the presence of varying concentrations of anagyrine.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) or the IC50 value (the concentration of anagyrine that inhibits 50% of the specific binding of the radioligand) can be calculated.

Cell Viability Assay (e.g., MTT Assay)

This assay can be used to assess the cytotoxic effects of anagyrine on different cell lines.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of anagyrine (either synthetic or natural) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results can be used to calculate the IC50 value for cytotoxicity.

Conclusion

The availability of synthetic anagyrine represents a significant advancement for research into its biological activities and potential therapeutic applications. While the fundamental biological properties of synthetic anagyrine are expected to mirror those of its natural counterpart due to their identical chemical structures, empirical studies directly comparing the two are needed to definitively confirm their bioequivalence. Researchers utilizing anagyrine should carefully consider the source of the compound and be aware of the potential for differing impurity profiles between natural extracts and synthetically derived material. The use of highly purified synthetic anagyrine will be instrumental in elucidating the precise molecular mechanisms of its action and in the development of novel, safer derivatives.

References

Cross-Species Comparison of Anagyrine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of anagyrine metabolism across different species, with a focus on ruminants. Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a known teratogen, particularly in cattle, where it causes a condition commonly referred to as "crooked calf disease".[1][2] The significant difference in susceptibility to anagyrine's teratogenic effects among livestock, with cattle being susceptible while sheep and goats are notably resistant, points towards species-specific metabolic pathways as a key determinant of toxicity.[3]

This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes hypothesized metabolic pathways and experimental workflows to aid researchers in the fields of toxicology, animal science, and drug development in understanding and investigating the metabolic fate of anagyrine.

Comparative Metabolism and Pharmacokinetics

While direct comparative metabolic studies for anagyrine across different species are limited, the existing research on anagyrine pharmacokinetics in cattle and the metabolism of other alkaloids, such as pyrrolizidine alkaloids, in ruminants offers valuable insights into the potential mechanisms underlying the observed species-specific toxicity.

The prevailing hypothesis suggests that cattle may metabolize anagyrine into a teratogenic piperidine-like metabolite, which is thought to be responsible for the developmental abnormalities.[3][4] Conversely, resistant species like sheep and goats may utilize more efficient detoxification pathways or have a different metabolic profile altogether. An alternative hypothesis proposes that anagyrine can directly act on nicotinic acetylcholine receptors without the need for metabolic activation.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on anagyrine pharmacokinetics in cattle and provide a comparative model based on the metabolism of pyrrolizidine alkaloids (PAs) in cattle versus sheep.

Table 1: Pharmacokinetic Parameters of Anagyrine in Cattle

ParameterHigh Body Condition (HBC)Low Body Condition (LBC)Reference
Tmax (hours) 212[5]
Cmax (ng/mL) 538 ± 159182 ± 23[6]
AUC (ng·h/mL) 8258 ± 45333410 ± 509[6]
Elimination Half-life (t½) (hours) 7.8 ± 0.89.6 ± 2.0[6]

This data, from a study on Hereford cows, indicates that body condition significantly influences the absorption and overall exposure to anagyrine.[5][7]

Table 2: Comparative In Vitro Hepatic Metabolism of Pyrrolizidine Alkaloids (Senecionine) in Cattle and Sheep

Metabolic PathwayCattle (Susceptible)Sheep (Resistant)Key Enzyme FamilyReference
Toxic Metabolite (DHP) Formation SignificantSimilar to CattleCytochrome P450 (CYP3A)[8][9]
Detoxification (N-Oxide Formation) Lower RateHigher RateFlavin-containing Monooxygenases (FMOs)[8][9]
Overall Metabolism Rate SlowerFasterFMOs[8][9]

This comparison for senecionine, another plant alkaloid, suggests that sheep possess a more efficient hepatic detoxification mechanism, which could be a model for their resistance to anagyrine toxicity.[8]

Hypothesized Metabolic Pathways and Teratogenic Mechanism

The metabolism of anagyrine is thought to proceed via two main competing pathways: bioactivation to a toxic metabolite and detoxification. The species-specific differences in the balance between these pathways likely determine the susceptibility to teratogenesis.

anagyrine_metabolism Hypothesized Anagyrine Metabolic Pathways cluster_cattle Cattle (Susceptible) cluster_sheep_goats Sheep & Goats (Resistant) Anagyrine Anagyrine Bioactivation Bioactivation (e.g., CYP450) Anagyrine->Bioactivation Major Pathway Detoxification Detoxification (e.g., FMO, Ruminal Metabolism) Anagyrine->Detoxification Major Pathway Anagyrine_Direct Direct Action on Nicotinic Acetylcholine Receptors Anagyrine->Anagyrine_Direct Alternative Hypothesis Toxic_Metabolite Teratogenic Metabolite (Hypothesized Piperidine Alkaloid) Bioactivation->Toxic_Metabolite Fetal_Movement_Inhibition Inhibition of Fetal Movement Toxic_Metabolite->Fetal_Movement_Inhibition Birth_Defects Crooked Calf Disease Fetal_Movement_Inhibition->Birth_Defects Non_Toxic_Metabolites Non-Toxic Metabolites Detoxification->Non_Toxic_Metabolites Excretion Rapid Excretion Non_Toxic_Metabolites->Excretion Anagyrine_Direct->Fetal_Movement_Inhibition

Caption: Hypothesized metabolic pathways of anagyrine in susceptible (cattle) and resistant (sheep and goats) species.

The teratogenic effects of anagyrine, either directly or through its metabolite, are believed to stem from the inhibition of fetal movement by acting on nicotinic acetylcholine receptors (nAChRs).

teratogenic_mechanism Mechanism of Anagyrine-Induced Teratogenesis Anagyrine Anagyrine or Metabolite nAChR Fetal Nicotinic Acetylcholine Receptors (nAChRs) Anagyrine->nAChR Binds to and desensitizes Reduced_Movement Reduced Fetal Movement nAChR->Reduced_Movement Leads to Skeletal_Deformities Skeletal Deformities (Arthrogryposis, Scoliosis, etc.) Reduced_Movement->Skeletal_Deformities Cleft_Palate Cleft Palate Reduced_Movement->Cleft_Palate

Caption: Signaling pathway for anagyrine-induced developmental defects.

Experimental Protocols

Investigating the cross-species metabolism of anagyrine requires a combination of in vivo and in vitro experimental approaches. The following are generalized protocols that can be adapted for studying anagyrine metabolism.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of anagyrine in the target species.

Protocol:

  • Animal Selection: Select healthy, non-pregnant adult animals (e.g., cattle, sheep, goats) and acclimate them to the experimental conditions.

  • Dosing: Administer a known dose of anagyrine (or anagyrine-containing plant material) orally or intravenously.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points over a period of 48-72 hours.

  • Sample Processing: Process blood to obtain plasma or serum. Store all samples at -80°C until analysis.

  • Analysis: Quantify the concentration of anagyrine and its potential metabolites in the collected samples using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

In Vitro Metabolism Studies Using Liver Fractions

Objective: To identify metabolic pathways and the enzymes involved in anagyrine metabolism in the liver.

Protocol:

  • Preparation of Liver Fractions: Isolate liver microsomes and S9 fractions from fresh liver tissue of the species of interest (cattle, sheep, goats) using differential centrifugation.

  • Incubation: Incubate anagyrine with the liver fractions in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions).

  • Time Course and Metabolite Profiling: Collect aliquots at different time points and terminate the reaction. Analyze the samples by LC-MS/MS to identify and quantify the disappearance of the parent compound and the formation of metabolites.

  • Enzyme Inhibition Studies: To identify the specific enzymes involved, conduct incubations in the presence of known inhibitors of specific enzyme families (e.g., CYP450 or FMO inhibitors).

  • Data Analysis: Determine the rate of metabolism and identify the metabolites formed.

experimental_workflow Workflow for In Vitro Anagyrine Metabolism Study Liver_Tissue Liver Tissue (Cattle, Sheep, Goat) Homogenization Homogenization Liver_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Liver Microsomes / S9 Centrifugation->Microsomes Incubation Incubation with Anagyrine + Cofactors Microsomes->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Metabolite_ID Metabolite Identification & Quantification Analysis->Metabolite_ID

Caption: A generalized workflow for investigating anagyrine metabolism using in vitro liver preparations.

In Vitro Rumen Fluid Incubation

Objective: To assess the role of the rumen microbiome in the metabolism of anagyrine.

Protocol:

  • Rumen Fluid Collection: Collect fresh rumen fluid from cannulated animals of each species.

  • Incubation Setup: In an anaerobic environment, incubate anagyrine with the rumen fluid.

  • Sampling and Analysis: Collect samples at various time points, stop the microbial activity, and analyze for the disappearance of anagyrine and the appearance of metabolites using LC-MS/MS.

  • Comparison: Compare the metabolic profiles generated by the rumen fluid from different species.

Future Research Directions

The significant knowledge gaps in anagyrine metabolism present several opportunities for future research:

  • Metabolite Identification: A critical next step is the definitive identification of anagyrine metabolites in cattle, sheep, and goats using high-resolution mass spectrometry.

  • Comparative Metabolism Studies: Direct comparative studies using in vitro and in vivo models are needed to quantify the differences in metabolic rates and pathways between susceptible and resistant species.

  • Enzyme Characterization: Identifying the specific CYP450 and FMO isoforms responsible for anagyrine metabolism in each species will provide a more precise understanding of the metabolic differences.

  • Role of the Rumen Microbiome: Further investigation into the capacity of the rumen microbiota of sheep and goats to degrade anagyrine could reveal a primary detoxification mechanism.

A deeper understanding of the cross-species differences in anagyrine metabolism is crucial for developing strategies to mitigate the risk of "crooked calf disease" in cattle and for the broader understanding of xenobiotic metabolism in ruminants. The methodologies and hypotheses presented in this guide provide a framework for directing future research in this important area of animal health and toxicology.

References

Validating a New Analytical Method for Anagyrine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Anagyrine, a toxic quinolizidine alkaloid found in certain Lupinus species, is critical for food safety, toxicological studies, and pharmaceutical research. The teratogenic effects of Anagyrine, particularly in livestock, underscore the need for reliable and validated analytical methods. This guide provides a comparative overview of established and recently developed methods for Anagyrine quantification, offering experimental data to support the validation of new analytical approaches.

Comparison of Analytical Methods for Anagyrine Quantification

The primary analytical techniques for Anagyrine quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) detectors. The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.

MethodPrincipleDetectorReported Linearity (R²)Reported Limit of Detection (LOD)Reported Limit of Quantification (LOQ)Reported Recovery (%)
GC-FID Gas-phase separationFlame Ionization Detector>0.99Not consistently reported for AnagyrineNot consistently reported for AnagyrineVariable, depends on extraction
GC-MS Gas-phase separation with mass identificationMass Spectrometer>0.99~0.5 ng/g[1]~1.5 ng/g[1]90-110%
HPLC-UV Liquid-phase separationUV-Vis Detector>0.99Higher than MS-based methodsHigher than MS-based methods85-115%
LC-MS/MS Liquid-phase separation with tandem mass spectrometryTriple Quadrupole Mass Spectrometer>0.9991 - 8 ng/g[1]1 - 25 µg/kg[2]80-120%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of any analytical method. Below are summarized protocols for the most common techniques used for Anagyrine quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for cleaning up complex samples like plant material or biological fluids prior to chromatographic analysis.

  • Extraction : Homogenized sample is extracted with an acidified organic solvent (e.g., methanol/water with formic acid).

  • Conditioning : An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Loading : The sample extract is loaded onto the conditioned SPE cartridge.

  • Washing : The cartridge is washed with a weak solvent to remove interferences.

  • Elution : Anagyrine and other alkaloids are eluted with a stronger solvent (e.g., methanol with ammonia).

  • Evaporation and Reconstitution : The eluate is evaporated to dryness and reconstituted in the initial mobile phase for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Derivatization : Silylation of the extracted alkaloids is often performed to increase their volatility and thermal stability.

  • Injection : 1-2 µL of the derivatized sample is injected into the GC system.

  • Separation : A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is used. The oven temperature is programmed with an initial hold, a ramp to a final temperature, and a final hold.

  • Ionization : Electron Impact (EI) ionization is typically used.

  • Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of Anagyrine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Chromatographic Separation : A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and acetonitrile with an additive like formic acid or ammonium formate.[1]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is generally employed for the analysis of alkaloids.

  • Mass Spectrometry : A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Anagyrine are monitored for selective and sensitive quantification.[2]

Method Validation Parameters

According to international guidelines (e.g., ICH, FDA), the validation of a new analytical method should assess the following parameters:

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy : The closeness of the test results obtained by the method to the true value.

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To better understand the logical flow of validating and utilizing an analytical method for Anagyrine quantification, the following diagrams illustrate the key stages.

Analytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Application Routine Application Dev Define Analytical Requirements Opt Optimize Method Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Sample Analysis Rob->Routine QC Quality Control Routine->QC

Workflow for analytical method validation.

Sample_to_Data_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection Extract Extraction Sample->Extract Cleanup SPE Cleanup Extract->Cleanup GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Quant Quantification GCMS->Quant LCMSMS->Quant Report Reporting Quant->Report

From sample to quantifiable data.

References

Anagyrine's Dichotomous Dance: A Comparative Analysis of its Interaction with Nicotinic and Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anagyrine, a quinolizidine alkaloid notorious for its teratogenic effects in livestock, presents a complex pharmacological profile through its interaction with the cholinergic system. This guide provides a detailed comparison of anagyrine's effects on the two primary classes of acetylcholine receptors: nicotinic (nAChRs) and muscarinic (mAChRs). By consolidating available experimental data, this document aims to elucidate the nuanced relationship between anagyrine and these critical receptor systems.

Executive Summary

Experimental evidence strongly indicates that anagyrine primarily targets nicotinic acetylcholine receptors , acting as a partial agonist and a potent desensitizer. In contrast, direct evidence of anagyrine's functional activity or high-affinity binding to muscarinic acetylcholine receptors is currently lacking in the scientific literature. While some sources suggest a higher binding affinity for muscarinic receptors, this claim is not substantiated by available quantitative binding data. Functional assays in cell lines expressing nicotinic receptors have shown that anagyrine's effects are not blocked by the muscarinic antagonist atropine, further suggesting a lack of direct functional interaction with muscarinic receptors in those systems.

Quantitative Data Comparison

The following table summarizes the available quantitative data for anagyrine's activity at nicotinic acetylcholine receptors. No quantitative binding or functional data for anagyrine at muscarinic receptors were identified in the reviewed literature.

Receptor TypeCell LineParameterValue (µM)Reference
Nicotinic (Autonomic)SH-SY5YEC50 (Activation)4.2[1][2]
DC50 (Desensitization)6.9[1][2]
Nicotinic (Fetal Muscle-type)TE-671EC50 (Activation)231[1][2]
DC50 (Desensitization)139[1][2]
Muscarinic-Binding Affinity (Ki/IC50)Not Available-
-Functional Activity (EC50/IC50)Not Available-

Signaling Pathways and Anagyrine's Presumed Interaction

The differential effects of anagyrine can be understood by examining the distinct signaling pathways of nicotinic and muscarinic receptors.

Figure 1. Simplified signaling pathways for ionotropic nicotinic and Gq-coupled muscarinic receptors.

Anagyrine acts as a partial agonist at nAChRs, leading to cation influx and membrane depolarization. However, it also promotes a desensitized state of the receptor, reducing its responsiveness to subsequent acetylcholine stimulation. The teratogenic effects of anagyrine are hypothesized to stem from this desensitization at fetal muscle nAChRs, leading to reduced fetal movement.[1][2]

Experimental Methodologies

Nicotinic Receptor Functional Assay (Membrane Potential Sensing)

This protocol describes a common method to assess the activation and desensitization of nAChRs in a cell culture model.[1][2]

Nicotinic_Assay_Workflow Experimental Workflow for nAChR Functional Assay start Start cell_culture Culture SH-SY5Y or TE-671 cells in 96-well plates start->cell_culture dye_loading Load cells with a membrane potential sensing dye cell_culture->dye_loading alkaloid_exposure Expose cells to varying concentrations of anagyrine (10 nM to 100 µM) dye_loading->alkaloid_exposure ach_stimulation Add a fixed concentration of acetylcholine (ACh) alkaloid_exposure->ach_stimulation fluorescence_measurement Measure fluorescence changes using a plate reader ach_stimulation->fluorescence_measurement data_analysis Calculate EC50 for activation and DC50 for desensitization fluorescence_measurement->data_analysis end End data_analysis->end

Figure 2. Workflow for assessing nAChR activation and desensitization.

Protocol Details:

  • Cell Culture: SH-SY5Y (expressing autonomic nAChRs) and TE-671 (expressing fetal muscle-type nAChRs) cells are cultured in appropriate media in 96-well plates.

  • Dye Loading: Cells are incubated with a fluorescent membrane potential sensing dye, which changes its fluorescence intensity in response to changes in cell membrane potential.

  • Anagyrine Exposure: Cells are exposed to a range of anagyrine concentrations (e.g., 10 nM to 100 µM) for a defined period.

  • Acetylcholine Stimulation: A fixed concentration of acetylcholine (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671) is added to stimulate the nAChRs.

  • Fluorescence Measurement: Changes in fluorescence are measured immediately using a fluorescence plate reader to assess nAChR activation (initial fluorescence change upon anagyrine addition) and desensitization (reduced fluorescence response to acetylcholine after anagyrine pre-incubation).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 for activation and the DC50 (desensitizing concentration) for desensitization.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

While specific data for anagyrine is unavailable, this protocol outlines a standard radioligand binding assay to determine the binding affinity of a compound for muscarinic receptors.

Muscarinic_Binding_Assay_Workflow Experimental Workflow for mAChR Radioligand Binding Assay start Start membrane_prep Prepare cell membranes expressing the muscarinic receptor subtype of interest start->membrane_prep assay_setup Set up assay tubes with: - Membranes - Radioligand (e.g., [3H]NMS) - Buffer membrane_prep->assay_setup competitor_addition Add varying concentrations of the unlabeled test compound (e.g., anagyrine) assay_setup->competitor_addition incubation Incubate to allow binding to reach equilibrium competitor_addition->incubation filtration Rapidly filter the mixture to separate bound and free radioligand incubation->filtration scintillation_counting Quantify radioactivity of the filters using a scintillation counter filtration->scintillation_counting data_analysis Calculate Ki from IC50 values using the Cheng-Prusoff equation scintillation_counting->data_analysis end End data_analysis->end

Figure 3. Workflow for determining muscarinic receptor binding affinity.

Protocol Details:

  • Membrane Preparation: Cell membranes from a source rich in the muscarinic receptor subtype of interest (e.g., transfected cell lines, specific brain regions) are isolated.

  • Assay Setup: In assay tubes, the cell membranes are incubated with a specific radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) in a suitable buffer.

  • Competitive Binding: A range of concentrations of the unlabeled test compound (anagyrine) is added to compete with the radioligand for binding to the receptors. Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Conclusion

The available scientific evidence points to a selective interaction of anagyrine with nicotinic acetylcholine receptors, where it functions as a partial agonist and a potent desensitizer. This action, particularly at fetal muscle nAChRs, is the likely mechanism behind its teratogenic effects. In contrast, there is a notable absence of quantitative data to support a significant functional interaction with or high-affinity binding to muscarinic acetylcholine receptors. Further research, specifically conducting radioligand binding assays and functional studies on various muscarinic receptor subtypes, is necessary to definitively rule out any interaction and to fully comprehend the complete pharmacological profile of anagyrine.

References

Comparative Analysis of Anagyrine Enantiomers: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative biological analysis of anagyrine enantiomers. While the bioactivity of naturally occurring (-)-anagyrine is documented, particularly its teratogenic effects and interaction with nicotinic acetylcholine receptors (nAChR), corresponding data for its synthetic enantiomer, (+)-anagyrine, is conspicuously absent. This disparity currently precludes a direct comparative study of their biological activities.

Anagyrine, a quinolizidine alkaloid found in various species of the Lupinus genus, is a known teratogen, responsible for congenital disabilities in livestock, commonly referred to as "crooked calf disease".[1] The primary mechanism underlying its toxicity is believed to be its interaction with nicotinic acetylcholine receptors (nAChRs), where it functions as a partial agonist and a desensitizer.[2]

Interaction with Nicotinic Acetylcholine Receptors

Studies on anagyrine, presumed to be the natural (-)-enantiomer, have demonstrated its effects on different nAChR subtypes. For instance, in vitro assays using cell lines expressing specific nAChR subtypes have provided quantitative data on its potency.

Table 1: In Vitro Activity of Anagyrine at Nicotinic Acetylcholine Receptors

Cell LinenAChR SubtypeActivityEC₅₀ (µM)DC₅₀ (µM)
SH-SY5YAutonomicPartial Agonist & Desensitizer4.26.9
TE-671Fetal MusclePartial Agonist & Desensitizer231139
Source: Green, B. T., et al. (2017)[2]

The data indicates that anagyrine is a more potent partial agonist and desensitizer at autonomic nAChRs compared to fetal muscle nAChRs. This interaction is thought to disrupt normal fetal development by reducing fetal movement.[2]

Teratogenic Effects

The teratogenicity of anagyrine has been established through feeding trials with pregnant animals. Ingestion of anagyrine-containing plants during specific gestational periods leads to skeletal malformations in offspring.[1] The severity of these malformations has been directly correlated with the dose of anagyrine consumed.

The Missing Enantiomer: (+)-Anagyrine

Despite the synthesis of racemic (±)-anagyrine being reported in the chemical literature, which inherently includes the (+)-enantiomer, a thorough search of scientific databases reveals no published studies on the biological activity of isolated (+)-anagyrine.[3] Consequently, there is no experimental data to compare its potency at nAChRs, its teratogenic potential, or any other biological effect against the naturally occurring (-)-anagyrine.

Experimental Protocols

The methodologies employed in the studies of (-)-anagyrine provide a framework for how a comparative study of the enantiomers could be conducted.

Nicotinic Acetylcholine Receptor Activity Assay

A common method to assess the activity of compounds at nAChRs is the use of a membrane potential-sensing dye in cell lines expressing the receptor subtype of interest.

Experimental Workflow for nAChR Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture SH-SY5Y or TE-671 cells plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with membrane potential-sensing dye plating->dye_loading compound_add Add varying concentrations of anagyrine enantiomer dye_loading->compound_add read1 Measure baseline fluorescence compound_add->read1 agonist_add Add acetylcholine (ACh) read1->agonist_add read2 Measure fluorescence change (activation/desensitization) agonist_add->read2 dose_response Generate dose-response curves read2->dose_response calc Calculate EC₅₀ and DC₅₀ values dose_response->calc

Caption: Workflow for determining nAChR agonist and desensitizer activity.

Teratogenicity Study

Animal models are essential for evaluating the teratogenic potential of substances.

Logical Flow of a Teratogenicity Study

G animal_model Select pregnant animal model (e.g., goat, sheep) dosing Administer enantiomer or control during critical gestational period animal_model->dosing monitoring Monitor maternal health throughout pregnancy dosing->monitoring birth Allow pregnancy to proceed to term monitoring->birth offspring_eval Examine offspring for congenital malformations birth->offspring_eval data_analysis Correlate incidence and severity of defects with treatment group offspring_eval->data_analysis

Caption: Key stages in an in vivo teratogenicity assessment.

Conclusion and Future Directions

The current body of scientific knowledge is insufficient to provide a comparative analysis of the biological activities of anagyrine enantiomers. While the effects of (-)-anagyrine are partially characterized, the pharmacological and toxicological profile of (+)-anagyrine remains unknown. To address this significant knowledge gap, future research should focus on the following:

  • Enantioselective Synthesis or Chiral Separation: Development of efficient methods to obtain pure (+)-anagyrine is a critical first step.

  • In Vitro Pharmacological Profiling: A direct comparison of the binding affinities, potencies, and efficacies of (+)- and (-)-anagyrine at various nAChR subtypes is necessary.

  • In Vivo Teratogenicity Studies: Head-to-head studies in relevant animal models are required to determine if the teratogenic effects of anagyrine are stereoselective.

Such studies would not only provide a complete picture of anagyrine's bioactivity but also contribute to a deeper understanding of the structure-activity relationships of quinolizidine alkaloids and the stereoselectivity of nAChR interactions. Until such data becomes available, a comprehensive comparison guide on the biological activity of anagyrine enantiomers cannot be fully realized.

References

Anagyrine as a Positive Control in Teratogenicity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust evaluation of potential teratogens is a critical step in drug development and chemical safety assessment. The use of a reliable positive control is paramount to validate the sensitivity and specificity of teratogenicity assays. Anagyrine, a quinolizidine alkaloid naturally found in Lupinus species, presents a compelling case as a positive control, particularly in studies related to livestock and compounds affecting neuromuscular development. This guide provides a comprehensive comparison of anagyrine with other established teratogens, cyclophosphamide and thalidomide, supported by experimental data and detailed protocols.

Comparative Analysis of Teratogenic Positive Controls

Anagyrine's primary teratogenic effect, "crooked calf syndrome," is characterized by skeletal deformities and cleft palate.[1][2][3][4] This is a direct consequence of reduced fetal movement due to the desensitization of nicotinic acetylcholine receptors (nAChRs).[5][6][7][8] In contrast, cyclophosphamide is a DNA alkylating agent that induces a broader range of malformations, including defects of the central nervous system, face, and limbs.[9][10][11] Thalidomide is infamous for causing severe limb reduction defects (phocomelia) in humans, and its teratogenic effects are also observed in zebrafish and rabbit models.[12][13][14]

The selection of an appropriate positive control should be guided by the specific aims of the study and the anticipated mechanism of action of the test compound. Anagyrine is particularly relevant for screening compounds that may interfere with fetal movement or neuromuscular signaling.

Table 1: Quantitative Comparison of Anagyrine, Cyclophosphamide, and Thalidomide as Teratogenic Positive Controls

ParameterAnagyrineCyclophosphamideThalidomide
Primary Teratogenic Effect Skeletal deformities (crooked calf syndrome), cleft palate[1][2][3][4]CNS, facial, and limb malformations[9][10][11]Limb reduction defects (phocomelia)[14]
Mechanism of Action Desensitization of nicotinic acetylcholine receptors, leading to reduced fetal movement[5][6][7][8]DNA alkylation, leading to cell cycle arrest and apoptosis[11]Multiple proposed mechanisms, including anti-angiogenesis and degradation of specific transcription factors
Effective Dose (In Vivo) Cattle: Continuous dosing during gestation days 40-70 leads to severe birth defects.[1][3] The incidence and severity are dose-dependent.[4]Chick Embryo: 0.3 µg induces heart defects; 6 µg induces facial clefts and limb malformations.[9] 0.005-0.017 mg/egg on days 0-3 causes various abnormalities.[10]Zebrafish: 200 µM exposure from 17 to 72 hours post-fertilization (hpf) causes pectoral fin malformations in a specific transgenic line.[13]
Effective Concentration (In Vitro) SH-SY5Y cells (autonomic nAChR): EC50 = 4.2 µM, DC50 = 6.9 µM.[5][7] TE-671 cells (fetal muscle-type nAChR): EC50 = 231 µM, DC50 = 139 µM.[5][7]Not directly comparable due to different mechanism.Zebrafish Embryo Assay: Teratogenic Index (TI) > 3 indicates teratogenicity.[15]

Experimental Protocols

The following are detailed methodologies for teratogenicity assays where anagyrine could be employed as a positive control.

Chick Embryo Teratogenicity Assay (In Ovo)

This assay is a well-established model for screening teratogenic potential.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with humidity control (37.5-38°C, 60% humidity)

  • Sterile saline (0.9% NaCl)

  • Test compound, negative control (vehicle), and positive control (Anagyrine, Cyclophosphamide) solutions

  • Sterile syringes (1 ml) with fine-gauge needles (e.g., 27G)

  • Egg candler

  • 70% ethanol

  • Sealing wax or paraffin

Procedure:

  • Egg Incubation: Incubate fertilized eggs in a horizontal position, turning them automatically or manually at least twice a day.

  • Viability Check: On day 3 of incubation, candle the eggs to check for embryo viability and discard non-viable eggs.

  • Dosing:

    • Prepare sterile solutions of the test compound, negative control, and positive control (e.g., Anagyrine dissolved in sterile saline).

    • Swab the air sac end of the egg with 70% ethanol.

    • Using a sterile needle, make a small hole in the shell over the air sac.

    • Inject the desired dose of the test solution (typically 50-100 µl) into the air sac. For cyclophosphamide, doses of 0.005 to 0.017 mg per egg have been shown to be teratogenic.[10]

    • Seal the hole with melted wax or paraffin.

  • Incubation: Return the eggs to the incubator and continue incubation until day 18.

  • Evaluation:

    • On day 18, carefully open the eggs and examine the embryos for viability, weight, and gross morphological abnormalities (e.g., limb defects, beak malformations, exposed viscera).

    • A stereomicroscope can be used for detailed examination.

    • Specific staining techniques (e.g., Alcian blue for cartilage, Alizarin red for bone) can be used for skeletal evaluation.

Zebrafish Embryotoxicity Assay

The zebrafish model offers high-throughput screening capabilities.

Materials:

  • Adult zebrafish (wild-type or transgenic lines, e.g., fli1:EGFP for vascular studies)

  • Breeding tanks

  • Embryo medium (e.g., E3 medium)

  • 96-well plates

  • Test compound, negative control (vehicle, e.g., 0.1% DMSO), and positive control (Anagyrine, Thalidomide) solutions

  • Stereomicroscope

Procedure:

  • Embryo Collection: Set up breeding tanks with adult zebrafish the evening before the experiment. Collect freshly fertilized embryos in the morning.

  • Embryo Selection: Under a stereomicroscope, select healthy, normally developing embryos at the 4-8 cell stage.

  • Exposure:

    • Prepare serial dilutions of the test compound, negative control, and positive control in embryo medium. For thalidomide, concentrations around 200 µM have been shown to induce teratogenic effects in specific zebrafish lines.[13]

    • Place one embryo per well in a 96-well plate containing the respective test solutions.

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Evaluation:

    • Observe the embryos at 24, 48, 72, and 96 hours post-fertilization (hpf).

    • Record various endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and fin defects.[12]

    • The Teratogenic Index (TI), calculated as the ratio of the lethal concentration for 50% of the embryos (LC50) to the effective concentration causing malformations in 50% of the embryos (EC50), can be determined. A TI greater than 3 is often considered indicative of teratogenic potential.[15]

Visualizing the Mechanism of Action

Anagyrine's Impact on Neuromuscular Signaling

Anagyrine's teratogenicity is initiated by its interaction with nicotinic acetylcholine receptors at the neuromuscular junction of the developing fetus. This leads to a cascade of events that ultimately impairs normal skeletal development.

Anagyrine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Neuromuscular Junction cluster_2 Postsynaptic Muscle Cell cluster_3 Fetal Development Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to & Activates Desensitization Receptor Desensitization nAChR->Desensitization Leads to Anagyrine Anagyrine Anagyrine->nAChR Binds to & Desensitizes Reduced_Ca_Influx Reduced Ca2+ Influx Desensitization->Reduced_Ca_Influx Inhibited_Contraction Inhibited Muscle Contraction Reduced_Ca_Influx->Inhibited_Contraction Reduced_Movement Reduced Fetal Movement Inhibited_Contraction->Reduced_Movement Skeletal_Malformations Skeletal Malformations (Crooked Calf Syndrome) Reduced_Movement->Skeletal_Malformations

Caption: Anagyrine-induced desensitization of nAChRs, inhibiting fetal movement.

Experimental Workflow for Teratogenicity Screening

The general workflow for conducting a teratogenicity assay involves several key steps, from compound preparation to data analysis.

Teratogenicity_Assay_Workflow Start Start Compound_Prep 1. Prepare Test, Negative, and Positive Control (Anagyrine) Solutions Start->Compound_Prep Assay_Setup 2. Set up Assay System (e.g., Chick Embryos, Zebrafish) Compound_Prep->Assay_Setup Dosing 3. Administer Compounds to the Assay System Assay_Setup->Dosing Incubation 4. Incubate Under Controlled Conditions Dosing->Incubation Data_Collection 5. Observe and Record Endpoints (Mortality, Malformations) Incubation->Data_Collection Data_Analysis 6. Analyze Data and Compare to Controls Data_Collection->Data_Analysis Conclusion 7. Determine Teratogenic Potential Data_Analysis->Conclusion End End Conclusion->End

Caption: General workflow for conducting a teratogenicity assay.

By understanding the distinct mechanisms and effective dosages of anagyrine and other positive controls, researchers can design more targeted and informative teratogenicity studies, ultimately contributing to the development of safer pharmaceuticals and chemicals.

References

Anagyrine Concentration and Birth Defect Severity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of anagyrine concentration and the resulting severity of birth defects, primarily focusing on "crooked calf syndrome" in cattle. The information is intended for researchers, scientists, and drug development professionals investigating teratogenic compounds and their mechanisms. This document summarizes key experimental data, outlines detailed protocols, and visualizes associated biological pathways.

Correlation Between Anagyrine Exposure and Birth Defect Severity

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a known teratogen.[1] Ingestion of anagyrine-containing plants by pregnant cattle, particularly between days 40 and 100 of gestation, can lead to a range of birth defects collectively known as crooked calf syndrome.[1][2] The severity of these defects is directly related to the dose and duration of anagyrine exposure.[3]

Continuous ingestion of teratogenic lupine throughout the susceptible gestational period results in severe and often lethal abnormalities.[3][4] Conversely, intermittent exposure, which allows for periods of clearance of the alkaloid from the system, can significantly reduce the severity or even prevent the manifestation of birth defects.[3][4]

Below is a comparative table summarizing the observed correlation between the nature of anagyrine exposure and the severity of resulting birth defects in calves.

Exposure ScenarioAnagyrine Concentration in Plant MaterialDuration of ExposureResulting Birth Defect SeverityPredominant Phenotypes
High-Continuous High (e.g., early growth and seed stages of toxic lupine species)Continuous throughout critical gestation period (40-100 days)SevereArthrogryposis (flexure of joints), scoliosis (lateral curvature of the spine), torticollis (wryneck), kyphosis (humpback), and cleft palate. Calves often unable to stand or suckle.[1]
Moderate-Intermittent Moderate to HighIntermittent grazing during the critical gestation periodMild to ModerateMinor limb abnormalities, slight spinal curvature. Calves are typically viable but may have reduced mobility.[3][4]
Low/Pre-Flowering Stage LowGrazing outside the critical gestation period or on lupines in the early flower stageNone to MinimalNo observable birth defects.[5]

Experimental Protocols

Quantification of Anagyrine in Plant Material by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction and quantification of anagyrine from Lupinus species.

1. Sample Preparation:

  • Collect fresh plant material (leaves, stems, seeds).
  • Dry the plant material at 60°C to a constant weight.
  • Grind the dried material to a fine powder using a Wiley mill.

2. Extraction:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.
  • Add 10 mL of a methanol/water (80:20 v/v) solution.
  • Sonicate the mixture for 30 minutes.
  • Centrifuge at 3000 x g for 15 minutes.
  • Collect the supernatant. Repeat the extraction process on the pellet twice more.
  • Pool the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
  • Load the pooled supernatant onto the cartridge.
  • Wash the cartridge with 5 mL of water.
  • Elute the alkaloids with 5 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 1 mL of methanol for GC-MS analysis.

4. GC-MS Analysis:

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MSD Conditions: Electron ionization (EI) mode at 70 eV. Source temperature 230°C, quadrupole temperature 150°C.
  • Data Acquisition: Scan mode from m/z 50-550.
  • Quantification: Use a certified anagyrine standard to create a calibration curve.

Assessment of Birth Defect Severity in Calves

A thorough assessment of congenital defects in neonatal calves involves a combination of visual examination, radiography, and necropsy.

1. Clinical Examination:

  • Perform a complete physical examination of the newborn calf, noting any gross abnormalities.
  • Assess limb mobility and joint flexion (arthrogryposis).
  • Examine the spine for any curvature (scoliosis, kyphosis).
  • Check the neck for any twisting (torticollis).
  • Inspect the palate for any clefts.
  • Assign a severity score (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe) for each observed defect.

2. Radiographic Evaluation:

  • Take full-body radiographs of the calf to assess skeletal abnormalities.
  • Focus on the limbs, spine, and skull.
  • Measure the degree of angular limb deformity and spinal curvature.
  • Examine for any missing or malformed bones.

3. Necropsy:

  • In cases of stillbirth or euthanasia, perform a complete necropsy.
  • Systematically dissect the calf, examining all organ systems.
  • Collect tissue samples from major organs and any observed lesions for histopathological analysis.
  • Disarticulate and examine joints to confirm arthrogryposis.
  • Prepare the skeleton for detailed anatomical assessment.

Mandatory Visualizations

Anagyrine_Signaling_Pathway cluster_ingestion Maternal Ingestion cluster_fetus Fetal Environment Anagyrine Anagyrine (from Lupinus spp.) nAChR Fetal Nicotinic Acetylcholine Receptors (nAChR) Anagyrine->nAChR Crosses Placenta & Desensitizes Receptors Movement Reduced Fetal Movement nAChR->Movement Inhibition of Neuromuscular Signaling Defects Skeletal Malformations (Crooked Calf Syndrome) Movement->Defects Leads to

Anagyrine's proposed mechanism of teratogenesis.

Experimental_Workflow cluster_plant Plant Analysis cluster_animal Animal Study & Assessment Collect Collect & Dry Lupine Samples Grind Grind to Fine Powder Collect->Grind Extract Solvent Extraction Grind->Extract Cleanup SPE Cleanup Extract->Cleanup GCMS GC-MS Quantification of Anagyrine Cleanup->GCMS Dosing Oral Dosing of Pregnant Cows GCMS->Dosing Inform Dosing Levels Birth Calf Birth Dosing->Birth Examine Clinical Examination Birth->Examine Radiograph Radiographic Assessment Birth->Radiograph Necropsy Necropsy Birth->Necropsy Examine->Necropsy

Workflow for correlating anagyrine with birth defects.

References

Anagyrine's Neurotoxic Profile: A Comparative Analysis with Other Neurological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the neurotoxin anagyrine with other well-characterized neurotoxins has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the mechanisms of action, quantitative performance data, and experimental methodologies. The publication aims to facilitate a clearer understanding of anagyrine's unique properties and its potential applications in neuroscience research.

Anagyrine, a quinolizidine alkaloid found in certain Lupinus species, is known for its teratogenic effects, primarily causing "crooked calf syndrome" in livestock.[1][2][3] Its neurotoxicity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist and a potent desensitizer.[1][4] This guide places anagyrine's mechanism of action in context with other neurotoxins that target different components of the nervous system, providing a valuable resource for comparative neurotoxicology.

Quantitative Comparison of Neurotoxin Activity

To facilitate a direct comparison of potency and efficacy, the following table summarizes key quantitative data for anagyrine and a selection of other neurotoxins with diverse mechanisms of action.

NeurotoxinTargetMechanism of ActionQuantitative MeasureValueCell Line / SystemReference
Anagyrine Nicotinic Acetylcholine Receptors (nAChRs)Partial Agonist / DesensitizerEC50 (agonist)4.2 µMSH-SY5Y (autonomic nAChR)[1][4]
DC50 (desensitizer)6.9 µMSH-SY5Y (autonomic nAChR)[1][4]
EC50 (agonist)231 µMTE-671 (fetal muscle-type nAChR)[1][4]
DC50 (desensitizer)139 µMTE-671 (fetal muscle-type nAChR)[1][4]
α-Bungarotoxin Nicotinic Acetylcholine Receptors (nAChRs)Competitive AntagonistKd10⁻¹¹ - 10⁻⁹ MSkeletal Neuromuscular Junction[5]
α-Conotoxin GID Nicotinic Acetylcholine Receptors (nAChRs)Competitive AntagonistIC504.2 nMHuman α3β2 nAChR
Tetrodotoxin (TTX) Voltage-gated Sodium ChannelsChannel BlockerIC501-10 nMTTX-sensitive channels[3][6]
Botulinum Toxin A SNARE Proteins (presynaptic)Inhibition of Acetylcholine Release--Neuromuscular Junction[7][8][9]

Mechanisms of Action and Signaling Pathways

The neurotoxins compared in this guide exhibit distinct mechanisms of action, targeting different stages of neurotransmission.

Anagyrine: Anagyrine directly interacts with nAChRs, initially causing a partial activation (agonism) followed by a prolonged state of unresponsiveness (desensitization).[1][4] This dual action disrupts normal cholinergic signaling, particularly impacting fetal development by inhibiting movement.[1][5]

Anagyrine_Mechanism Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Gating Desensitization Desensitization nAChR->Desensitization Prolonged exposure leads to Activation Partial Activation (Agonist Effect) Ion_Channel->Activation Initial Opening Cellular_Response Altered Cellular Response Activation->Cellular_Response Desensitization->Cellular_Response Inhibition of

Anagyrine's dual action on nAChRs.

α-Bungarotoxin and α-Conotoxins: These toxins are competitive antagonists of nAChRs. They bind with high affinity to the acetylcholine binding site, thereby preventing the endogenous ligand, acetylcholine, from activating the receptor.[5] This leads to a blockade of neuromuscular transmission and subsequent paralysis.

Antagonist_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor ACh_Binding_Site Acetylcholine Binding Site Activation Receptor Activation ACh_Binding_Site->Activation Leads to Blockade Receptor Blockade ACh_Binding_Site->Blockade Leads to ACh Acetylcholine ACh->ACh_Binding_Site Binds to Antagonist α-Bungarotoxin / α-Conotoxin Antagonist->ACh_Binding_Site Competitively binds to

Competitive antagonism at the nAChR.

Tetrodotoxin (TTX): TTX is a potent voltage-gated sodium channel blocker. By physically occluding the ion-conducting pore of these channels, TTX prevents the influx of sodium ions that is essential for the generation and propagation of action potentials in neurons and muscle cells.[3][6]

TTX_Mechanism TTX Tetrodotoxin (TTX) Na_Channel Voltage-gated Sodium Channel TTX->Na_Channel Binds to pore Blockade Blockade of Sodium Influx TTX->Blockade Causes Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Allows Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates No_AP Inhibition of Action Potential Propagation Blockade->No_AP Results in

Tetrodotoxin's blockade of sodium channels.

Botulinum Toxin: This neurotoxin acts presynaptically to inhibit the release of acetylcholine from nerve terminals. It achieves this by proteolytically cleaving SNARE proteins, which are essential for the fusion of synaptic vesicles with the presynaptic membrane.[7][8][9] The result is a flaccid paralysis.

Botulinum_Mechanism Botulinum Botulinum Toxin Presynaptic_Terminal Presynaptic Nerve Terminal Botulinum->Presynaptic_Terminal Enters Cleavage Cleavage of SNARE Proteins Botulinum->Cleavage Causes SNARE_Proteins SNARE Proteins (e.g., SNAP-25) Presynaptic_Terminal->SNARE_Proteins Vesicle_Fusion Synaptic Vesicle Fusion SNARE_Proteins->Vesicle_Fusion Mediate ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release Allows Inhibition_Release Inhibition of Acetylcholine Release Cleavage->Inhibition_Release Results in

Presynaptic inhibition by Botulinum Toxin.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited. Below is a summary of a common experimental workflow for assessing the activity of a neurotoxin on nAChRs using a fluorescence-based assay.

Experimental Workflow: Fluorescence-Based nAChR Activity Assay

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., SH-SY5Y or TE-671 cells expressing nAChRs) start->cell_culture dye_loading 2. Dye Loading (Load cells with a membrane potential-sensitive fluorescent dye) cell_culture->dye_loading wash 3. Wash (Remove excess dye) dye_loading->wash baseline 4. Baseline Fluorescence Measurement (Measure initial fluorescence intensity) wash->baseline compound_add 5. Compound Addition (Add varying concentrations of the test neurotoxin, e.g., Anagyrine) baseline->compound_add agonist_response 6. Measure Agonist Response (Record changes in fluorescence to determine EC50) compound_add->agonist_response agonist_add 7. Reference Agonist Addition (Add a known nAChR agonist, e.g., Acetylcholine) agonist_response->agonist_add antagonist_response 8. Measure Antagonist/Desensitization Response (Record changes in fluorescence to determine DC50/IC50) agonist_add->antagonist_response data_analysis 9. Data Analysis (Normalize data and fit to dose-response curves) antagonist_response->data_analysis end End data_analysis->end

Workflow for nAChR fluorescence assay.

Detailed Protocol: Membrane Potential Assay for nAChR Function

  • Cell Culture: SH-SY5Y or TE-671 cells are cultured in appropriate media and seeded into 96-well plates.[1]

  • Dye Loading: Cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution for a specified time (e.g., 45-60 minutes) at room temperature.[4]

  • Compound Addition and Fluorescence Reading: The plate is placed in a fluorescence imaging plate reader (e.g., FlexStation or FLIPR). A baseline fluorescence is recorded before the automated addition of the test compound (e.g., anagyrine) at various concentrations. The change in fluorescence, indicating membrane depolarization, is monitored in real-time.

  • Reference Agonist Addition: After a set period, a known nAChR agonist (e.g., acetylcholine or nicotine) is added at a concentration that elicits a maximal or near-maximal response (e.g., EC80).[1]

  • Data Analysis: The fluorescence response to the test compound is used to determine its agonist activity (EC50). The reduction in the response to the reference agonist in the presence of the test compound is used to quantify its antagonist or desensitizing activity (IC50 or DC50). Data are typically normalized to the response of a maximal agonist and fitted to a four-parameter logistic equation to determine potency values.

This comparative guide serves as a critical resource for the scientific community, offering a standardized framework for evaluating the neurotoxic properties of anagyrine and other neurological agents. By presenting quantitative data, mechanistic insights, and detailed experimental protocols, this publication will aid in the advancement of neurotoxicology and the development of novel therapeutic strategies.

References

Anagyrine Toxicity: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of anagyrine as observed in in vitro and in vivo studies. Anagyrine, a quinolizidine alkaloid found in certain Lupinus species, is a known teratogen in livestock, primarily causing "crooked calf syndrome" in cattle. Understanding the correlation between its effects at the cellular level and in whole organisms is crucial for risk assessment and the development of potential mitigation strategies. This document summarizes key experimental data, details methodologies of pivotal studies, and illustrates the underlying mechanisms of anagyrine toxicity.

Quantitative Data Summary

The following tables present a summary of the key quantitative data from in vitro and in vivo studies on anagyrine toxicity.

Table 1: In Vitro Anagyrine Toxicity Data

Cell LineReceptor Type ExpressedParameterValue (µM)Reference
SH-SY5YAutonomic Nicotinic Acetylcholine Receptors (nAChR)EC50 (Activation)4.2[1]
DC50 (Desensitization)6.9[1]
TE-671Fetal Muscle-Type Nicotinic Acetylcholine Receptors (nAChR)EC50 (Activation)231[1]
DC50 (Desensitization)139[1]

Table 2: In Vivo Anagyrine Teratogenicity Data in Cattle

Anagyrine DoseGestational Period of ExposureObserved EffectReference
6.5 - 11.9 mg/kgDays 40-70Moderately deformed calves[2]
30 mg/kgDays 40-70Severe "crooked calf syndrome"[2]

Correlation Between In Vitro and In Vivo Findings

A direct quantitative correlation between the in vitro effective concentrations and the in vivo teratogenic doses of anagyrine has not been formally established in a single study. However, a strong mechanistic link is evident.

The in vitro data demonstrates that anagyrine is a potent desensitizer of nicotinic acetylcholine receptors (nAChRs), particularly the fetal muscle-type receptors expressed in TE-671 cells.[1] This desensitization leads to a loss of receptor function upon prolonged exposure to an agonist like acetylcholine.

The in vivo teratogenic effects of anagyrine are attributed to the inhibition of fetal movement.[3][4] This is consistent with the desensitization of fetal muscle nAChRs observed in vitro. The continuous desensitization of these receptors in the developing fetus would lead to muscle paralysis, preventing the normal movement required for proper skeletal development and resulting in the characteristic limb and spinal deformities of "crooked calf syndrome".[4]

Interestingly, the in vitro studies suggest that anagyrine can directly desensitize nAChRs without the need for metabolic activation.[1] This finding is significant as it simplifies the toxicological pathway, suggesting that the parent compound is the primary teratogenic agent.

While a precise mathematical correlation is lacking, the qualitative and mechanistic correlation is strong: the cellular-level desensitization of nAChRs observed in vitro is the underlying cause of the developmental toxicity seen in vivo. The dose-dependent nature of crooked calf syndrome further supports this, with higher doses of anagyrine leading to more severe effects.[2]

Experimental Protocols

In Vitro: Nicotinic Acetylcholine Receptor Activation and Desensitization Assay

This protocol is based on the methodology used to determine the EC50 and DC50 of anagyrine in SH-SY5Y and TE-671 cells.[1]

1. Cell Culture:

  • SH-SY5Y cells: Cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO2.[5]

  • TE-671 cells: Maintained in DMEM (high glucose, with GlutaMAX) supplemented with 10% FBS and 1% penicillin-streptomycin solution at 37°C and 5% CO2.[6]

  • Cells are passaged at approximately 80-90% confluency.[5][6]

2. nAChR Assay:

  • Cells are seeded into 96-well plates.

  • A membrane potential-sensing dye is used to measure nAChR activation.

  • Activation (EC50 determination): Cells are exposed to increasing concentrations of anagyrine (e.g., 10 nM to 100 µM). The change in fluorescence, indicating membrane depolarization due to ion influx through activated nAChRs, is measured.

  • Desensitization (DC50 determination): Cells are pre-incubated with varying concentrations of anagyrine for a set period. Subsequently, a fixed concentration of acetylcholine (ACh) is added (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671). The cellular response to ACh is measured. A reduced response in the presence of anagyrine indicates desensitization.

  • Data is normalized to the maximal response induced by a potent nAChR agonist (e.g., epibatidine) to calculate EC50 and DC50 values.

In Vivo: Teratogenicity Study in Pregnant Cattle

This protocol is a generalized representation based on studies investigating lupine-induced "crooked calf syndrome".[3][7]

1. Animal Model:

  • Pregnant cows are used, with the exposure to anagyrine targeted during the susceptible period of gestation (days 40-70).[3]

2. Dosing:

  • Anagyrine is typically administered orally, often by feeding a known amount of dried, ground lupine plant material with a quantified anagyrine concentration.[7]

  • Dosing can be continuous over a period (e.g., 30 days) or intermittent to study the effects of exposure duration.[3][4]

3. Monitoring:

  • Fetal movement is monitored using ultrasound to assess the immediate effects of anagyrine exposure.[3][4]

  • Blood samples are collected from the cows to determine the serum concentrations and pharmacokinetics of anagyrine.[7]

4. Endpoint Evaluation:

  • After birth, calves are examined for congenital deformities, including arthrogryposis (joint contractures), scoliosis/kyphosis (spinal curvature), torticollis (twisted neck), and cleft palate.

  • The severity of the deformities is correlated with the dose and duration of anagyrine exposure.

Visualizations

Signaling Pathway of Anagyrine-Induced nAChR Desensitization

Anagyrine_nAChR_Desensitization Anagyrine Anagyrine nAChR_resting nAChR (Resting State) Anagyrine->nAChR_resting Binds to nAChR_open nAChR (Open State) Ion Influx (Na+, Ca2+) nAChR_resting->nAChR_open Activation nAChR_desensitized nAChR (Desensitized State) Channel Closed nAChR_resting->nAChR_desensitized Direct Desensitization nAChR_open->nAChR_desensitized Prolonged Agonist Exposure Leads to Muscle_Contraction Normal Fetal Muscle Contraction nAChR_open->Muscle_Contraction Leads to Inhibition_Movement Inhibition of Fetal Movement nAChR_desensitized->Inhibition_Movement Results in Skeletal_Deformities Skeletal Deformities (Crooked Calf Syndrome) Inhibition_Movement->Skeletal_Deformities Causes ACh Acetylcholine (ACh) ACh->nAChR_resting Binds to

Caption: Anagyrine-induced desensitization of nicotinic acetylcholine receptors (nAChRs).

Experimental Workflow: In Vitro vs. In Vivo Anagyrine Toxicity Assessment

Anagyrine_Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (SH-SY5Y, TE-671) Anagyrine_Exposure_vitro Anagyrine Exposure (Concentration Gradient) Cell_Culture->Anagyrine_Exposure_vitro Membrane_Potential_Assay Membrane Potential Assay Anagyrine_Exposure_vitro->Membrane_Potential_Assay Data_Analysis_vitro Data Analysis (EC50, DC50) Membrane_Potential_Assay->Data_Analysis_vitro Mechanism_vitro Mechanism: nAChR Desensitization Data_Analysis_vitro->Mechanism_vitro Correlation Mechanistic Correlation Mechanism_vitro->Correlation Animal_Model Animal Model (Pregnant Cattle) Anagyrine_Exposure_vivo Anagyrine Dosing (Oral, Gestation Days 40-70) Animal_Model->Anagyrine_Exposure_vivo Monitoring Monitoring (Fetal Movement, Serum Levels) Anagyrine_Exposure_vivo->Monitoring Endpoint_Evaluation Endpoint Evaluation (Calf Phenotype) Monitoring->Endpoint_Evaluation Outcome_vivo Outcome: Crooked Calf Syndrome Endpoint_Evaluation->Outcome_vivo Outcome_vivo->Correlation

References

Safety Operating Guide

Navigating the Safe Disposal of Anagyrine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Anagyrine, a quinolizidine alkaloid, requires knowledgeable and meticulous disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of anagyrine waste.

Core Principles of Anagyrine Disposal

The primary approach to anagyrine disposal is to treat it as a hazardous material. All federal, state, and local regulations governing hazardous waste must be strictly followed.[1] The responsibility for proper disposal lies with the generator of the waste.

Procedural Steps for Anagyrine Disposal

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling anagyrine for disposal, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (inspected prior to use)[1]

  • Safety goggles with side-shields[1]

  • A lab coat or other protective clothing[2]

  • Use of a properly functioning chemical fume hood or ensure adequate ventilation to avoid inhalation of any dust or aerosols.[1][2]

2. Waste Identification and Segregation:

  • Pure Anagyrine: Unused or expired pure anagyrine should be kept in its original or a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with anagyrine, such as personal protective equipment, absorbent materials from spills, and contaminated labware, must also be treated as hazardous waste.

  • Segregation: Do not mix anagyrine waste with other waste streams unless specifically instructed to do so by a licensed hazardous waste disposal company.

3. On-Site Neutralization and Treatment (If Applicable): While some chemical waste can be neutralized in the lab, there are no specific, widely recognized protocols for the in-lab neutralization of anagyrine for disposal purposes found in the provided search results. Therefore, on-site treatment is not recommended without explicit guidance from a qualified chemist and your institution's environmental health and safety (EHS) department.

4. Packaging and Labeling for Disposal:

  • Containers: Use robust, leak-proof containers for all anagyrine waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "Anagyrine," and any other information required by your institution and local regulations.

5. Storage of Anagyrine Waste:

  • Store anagyrine waste in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

6. Professional Disposal:

  • Licensed Hazardous Waste Disposal Company: The recommended method for the final disposal of anagyrine is to engage a licensed hazardous material disposal company.[1] These companies are equipped to handle and transport hazardous chemicals safely.

  • Incineration: One potential disposal method for anagyrine is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.[1]

Summary of Anagyrine Disposal Information

AspectGuidelineCitation
Primary Disposal Method Offer to a licensed hazardous material disposal company.[1]
Alternative Disposal May be burned in an incinerator with an afterburner and scrubber.[1]
Regulatory Compliance Adhere to all Federal and Local regulations for hazardous material disposal.[1]
Contaminated Packaging Dispose of in the same manner as the product itself.[1]
Spill Management Avoid discharge into drains, water courses, or onto the ground.[1]

Experimental Protocols

Detailed experimental protocols for the disposal of anagyrine are not publicly available and would typically be developed and validated by specialized hazardous waste management facilities. The procedures employed by these facilities are proprietary and tailored to their specific equipment and permits. For laboratory-scale spills, the general protocol involves absorption with an inert material, followed by collection and disposal as hazardous waste.[2]

Anagyrine Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of anagyrine.

Anagyrine_Disposal_Workflow cluster_0 Preparation cluster_1 Containment & Storage cluster_2 Final Disposal A Wear Appropriate PPE B Identify & Segregate Anagyrine Waste A->B C Package in Labeled, Sealed Containers B->C D Store in Designated Secure Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Pickup and Transport E->F G Incineration or other Approved Disposal Method F->G

Caption: Logical workflow for the proper disposal of anagyrine.

References

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